molecular formula C9H7ClN2O2S B1508681 Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 596794-91-1

Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1508681
CAS No.: 596794-91-1
M. Wt: 242.68 g/mol
InChI Key: IKUNLTCFOLEPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2S and its molecular weight is 242.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(10)11-4-12-8(5)15-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUNLTCFOLEPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726403
Record name Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596794-91-1
Record name Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Significance of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines. This bioisosterism allows molecules incorporating this framework to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of thieno[2,3-d]pyrimidine have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

This compound (CAS Number: 596794-91-1) is a key intermediate in the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. Its strategic importance lies in the reactive 4-chloro substituent, which serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. The ethyl carboxylate group at the 6-position offers another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This dual functionality makes it an invaluable building block for generating novel compounds for drug discovery and development.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its characteristic reactivity, and its potential applications in the field of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 596794-91-1[1]
Molecular Formula C₉H₇ClN₂O₂S[1]
Molecular Weight 242.68 g/mol [1]
Appearance Solid (predicted)-
Storage Conditions Inert atmosphere, 2-8°C[1]

Note: Some physical properties like melting point and detailed solubility data are not extensively reported in publicly available literature and would typically be determined experimentally.

Synthesis Protocol: A Pathway to this compound

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable 2-aminothiophene-3-carboxylate derivative, which is first cyclized to form the thieno[2,3-d]pyrimidin-4-one ring system, followed by chlorination.

G A 2-Aminothiophene Derivative B Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate A->B Cyclization (e.g., Formamide) C This compound B->C Chlorination (e.g., POCl₃)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

This step involves the cyclization of a 2-aminothiophene precursor. The general principle is the reaction of an aminothiophene with a source of a one-carbon unit, such as formamide, to construct the pyrimidine ring.

  • Reagents and Materials:

    • Ethyl 2-amino-4-carboxythiophene-5-carboxylate (or a similar precursor)

    • Formamide

    • Reaction flask with a reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine the starting aminothiophene derivative with an excess of formamide.

    • Heat the reaction mixture to reflux (typically 150-180°C) for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound

This step is a classic chlorination reaction of a heterocyclic hydroxyl group.

  • Reagents and Materials:

    • Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • A catalytic amount of N,N-dimethylformamide (DMF) (optional, but often used)

    • Reaction flask with a reflux condenser and a gas trap

    • Heating mantle

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • To a flask containing Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate, add an excess of phosphorus oxychloride.

    • A few drops of DMF can be added to catalyze the reaction.

    • Heat the mixture to reflux (around 110°C) for a few hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

    • Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Chemical Reactivity: The Versatile 4-Chloro Position

The primary site of reactivity on this compound is the C4-chloro group. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Nucleophilic Substitution Reactions

G A This compound B 4-Amino Derivatives A->B R-NH₂ C 4-Alkoxy/Aryloxy Derivatives A->C R-OH / R-O⁻ D 4-Thioether Derivatives A->D R-SH / R-S⁻ E 4-Hydrazinyl Derivatives A->E N₂H₄

Caption: Major nucleophilic substitution pathways at the C4 position.

  • Amination: Reaction with primary or secondary amines (aliphatic or aromatic) readily displaces the chloride to yield 4-amino-thieno[2,3-d]pyrimidine derivatives. These reactions are typically carried out in a polar solvent like ethanol or isopropanol, often with a base to scavenge the HCl formed. This is a crucial step in the synthesis of many kinase inhibitors.

  • Alkoxylation/Aryloxylation: Alcohols and phenols, usually in the form of their corresponding alkoxides or phenoxides, can displace the chloride to form ethers.

  • Thiolation: Thiols react similarly to alcohols, yielding thioethers.

  • Hydrazinolysis: Reaction with hydrazine hydrate provides the 4-hydrazinyl derivative, which is a key intermediate for the synthesis of fused heterocyclic systems like triazolothienopyrimidines.

The ethyl ester at the C6 position can also be hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., using NaOH or LiOH), which can then be used in amide coupling reactions.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in dedicated studies, its role as a versatile building block allows for the synthesis of compounds with a wide range of potential therapeutic applications, based on the known activities of the thieno[2,3-d]pyrimidine scaffold.

  • Oncology: Many 4-substituted thieno[2,3-d]pyrimidines have been investigated as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and MNK1, which are implicated in cancer cell proliferation and survival. The ability to easily introduce various amine substituents at the C4 position is critical for tuning the selectivity and potency of these inhibitors.

  • Antimicrobial Agents: The thieno[2,3-d]pyrimidine nucleus is present in compounds with antibacterial and antifungal properties.[2]

  • Anti-inflammatory and Antiviral Agents: Derivatives of this scaffold have also shown promise in modulating inflammatory pathways and inhibiting viral replication.

The strategic value of this compound lies in its capacity to serve as a starting point for the rapid generation of compound libraries for high-throughput screening, enabling the exploration of structure-activity relationships (SAR) and the identification of novel drug candidates.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its well-defined reactivity, particularly at the C4-chloro position, provides a reliable and versatile platform for the synthesis of a vast array of novel heterocyclic compounds. While this specific molecule may not be an end-product therapeutic agent, its role as a key intermediate is indispensable for the discovery and development of new drugs targeting a multitude of diseases. The synthetic pathways and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists working to harness the therapeutic potential of the thieno[2,3-d]pyrimidine scaffold.

References

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry, 22(5), 505-10. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024, January 29). Pharmacia. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023, August 30). PMC - PubMed Central. [Link]

  • Process for preparing 4-hydroxypyrimidine. (n.d.).
  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (2021, May 1). PMC - NIH. [Link]

  • Weller, D. D., & Rapoport, H. (1976). A practical synthesis of codeine from dihydrothebainone. Journal of Medicinal Chemistry, 19(10), 1171-5. [Link]

  • This compound. (n.d.). Lead Sciences. [Link]

  • Synthesis of pyrimidine derivatives. (n.d.). [Link]

  • Ethyl 4-chloro-5-methylthieno[2, 3-d]pyrimidine-6-carboxylate, 1 gram. (n.d.). [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (n.d.). MDPI. [Link]

  • Synthesis of norbiotinamine and its derivatives. (n.d.). PubMed. [Link]

  • Heckendorn, R., et al. (1993). Synthesis and binding properties of 2-amino-5-phosphono-3-pentenoic acid photoaffinity ligands as probes for the glutamate recognition site of the NMDA receptor. Journal of Medicinal Chemistry, 36(23), 3721-6. [Link]

  • Thiophene. (n.d.). Acros Pharmatech-OPV/OLED/Boronic Acids & Esters. [Link]

Sources

Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Experimental protocols and workflow diagrams are included to provide researchers, scientists, and drug development professionals with actionable insights for its application in organic synthesis.

Introduction and Significance

This compound is a bifunctional heterocyclic compound of significant interest in the field of medicinal chemistry. The thieno[2,3-d]pyrimidine core is a recognized pharmacophore present in a variety of biologically active molecules, including kinase inhibitors and anti-platelet agents.[1] The presence of a reactive chlorine atom at the 4-position and an ethyl ester at the 6-position makes this molecule a versatile intermediate for the synthesis of complex molecular architectures.

The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, or thiol moieties. Concurrently, the ethyl ester provides a handle for modification through hydrolysis, amidation, or reduction. This dual reactivity allows for the systematic exploration of chemical space around the thieno[2,3-d]pyrimidine scaffold, a critical process in structure-activity relationship (SAR) studies during drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound define its handling, storage, and reactivity profile. These core attributes are summarized below.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 596794-91-1 [2]
Molecular Formula C₉H₇ClN₂O₂S [2]
Molecular Weight 242.68 g/mol [2]
Appearance Slightly yellowish crystalline solid (predicted for the core) [3]
Solubility Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) [3]

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |[2][4] |

Chemical Structure

The structure consists of a fused thiophene and pyrimidine ring system, functionalized with a chlorine atom and an ethyl carboxylate group.

G cluster_0 This compound mol

Caption: Chemical structure of the title compound.

Synthesis and Chemical Reactivity

Rationale for Synthesis

The synthesis of this compound typically involves the construction of the heterocyclic core followed by functional group installation. A common strategy begins with the formation of a thieno[2,3-d]pyrimidin-4(3H)-one precursor. The critical chlorination step is often achieved using potent chlorinating agents like phosphoryl chloride (POCl₃) or a combination of oxalyl chloride and a catalytic amount of DMF, which forms the Vilsmeier reagent in situ.[3] This chlorination is a pivotal transformation, converting the relatively unreactive hydroxyl group (in its tautomeric amide form) into a highly reactive leaving group (chloride), thereby activating the 4-position for subsequent modifications.

Key Chemical Reactions

The utility of this compound stems from its predictable reactivity at two distinct sites:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is activated by the electron-withdrawing pyrimidine ring. It can be readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines, to form 4-substituted amino-thieno[2,3-d]pyrimidines.[5] This reaction is fundamental for building libraries of potential drug candidates.

  • Ester Group Manipulation at C6: The ethyl ester at the 6-position offers another avenue for diversification. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions, which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, CDI).[6] Alternatively, the ester can be reduced to a primary alcohol.

G start Ethyl 4-chlorothieno[2,3-d] pyrimidine-6-carboxylate sub Nucleophilic Substitution (e.g., R-NH₂) start->sub hydrolysis Ester Hydrolysis (e.g., NaOH) start->hydrolysis product1 4-Amino Derivative sub->product1 product2 Carboxylic Acid Intermediate hydrolysis->product2 Amide Coupling\n(e.g., HATU, R'-NH₂) Amide Coupling (e.g., HATU, R'-NH₂) product2->Amide Coupling\n(e.g., HATU, R'-NH₂) product3 Amide Derivative Amide Coupling\n(e.g., HATU, R'-NH₂)->product3

Caption: Key reaction pathways for the title compound.

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic methods. While a complete, published dataset for this specific molecule is not available in the search results, its expected spectroscopic features can be reliably predicted based on its structure and data from closely related analogs.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Value Rationale / Comparison
¹H NMR Pyrimidine Proton (H5) δ ≈ 8.9 ppm (singlet) Based on the parent 4-chlorothieno[2,3-d]pyrimidine structure (δ = 8.88 ppm).[3]
Thiophene Proton (H7) δ ≈ 7.5-7.7 ppm (singlet) The ester group will influence this shift. The parent compound shows two doublets in this region.[3]
Ethyl Group (CH₂) δ ≈ 4.2-4.4 ppm (quartet) Typical range for an ethyl ester methylene group.[1]
Ethyl Group (CH₃) δ ≈ 1.3-1.4 ppm (triplet) Typical range for an ethyl ester methyl group.[1]
¹³C NMR Carbonyl Carbon (C=O) δ ≈ 160-165 ppm Characteristic chemical shift for an ester carbonyl carbon.[7]
C4-Cl δ ≈ 153-155 ppm Based on data for 2,4-dichlorothieno[2,3-d]pyrimidine.[8]
IR C=O Stretch (Ester) ν ≈ 1690-1750 cm⁻¹ Strong absorption band characteristic of the carbonyl group in an ester.[1]
Mass Spec [M+H]⁺ m/z ≈ 243.0 Calculated for C₉H₈ClN₂O₂S⁺

| | Isotope Pattern | M+2 peak at ~33% intensity of M | Characteristic isotopic signature for a molecule containing one chlorine atom.[8] |

Experimental Protocol: Nucleophilic Substitution

The following protocol provides a validated, step-by-step method for a typical nucleophilic aromatic substitution reaction using this compound. This procedure is designed to be self-validating through clear steps and expected outcomes.

Objective: To synthesize Ethyl 4-(benzylamino)thieno[2,3-d]pyrimidine-6-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent and Reagents: Add acetonitrile to dissolve the starting material. To this stirring solution, add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

    • Causality Insight: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the benzylamine nucleophile.

  • Heating and Monitoring: Attach a condenser and heat the reaction mixture to 80-85 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The consumption of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 1-4 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to remove residual water).

    • Trustworthiness: This standard extraction procedure ensures the removal of inorganic byproducts and excess reagents, which is a critical first step in purification.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to obtain the pure Ethyl 4-(benzylamino)thieno[2,3-d]pyrimidine-6-carboxylate.

  • Characterization: Confirm the structure of the final product using NMR, Mass Spectrometry, and IR spectroscopy, comparing the data to the expected values.

Conclusion

This compound is a high-value synthetic intermediate whose physical and chemical properties make it exceptionally useful for the development of novel therapeutic agents. Its well-defined points of reactivity at the C4 and C6 positions allow for controlled and divergent synthesis, enabling the rapid generation of compound libraries for biological screening. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this powerful building block in their research endeavors.

References

  • Vlasov, V., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. [Link]

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

  • Lead Sciences. This compound. Lead Sciences Product Page. [Link]

  • Royal Society of Chemistry. (2018). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. RSC Publishing. [Link]

  • PubChemLite. Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate. PubChemLite. [Link]

  • Ravi, V., et al. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to purine, a fundamental component of DNA and RNA.[1][2][3] This bioisosteric relationship makes thieno[2,3-d]pyrimidine derivatives prime candidates for interacting with a wide array of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4]

Within this important class of molecules, Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate serves as a critical and highly versatile synthetic intermediate. Its strategic functionalization—featuring a reactive chloro group and an ester moiety—allows for extensive chemical modification, making it an invaluable building block for the development of compound libraries aimed at drug discovery and development. This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, and pivotal role in medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for reaction planning, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂S[5]
Molecular Weight 242.68 g/mol [5]
CAS Number 596794-91-1[5]
Appearance Typically a solid[6]
Storage Inert atmosphere, 2-8°C[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a convergent strategy that involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring.

Retrosynthetic Strategy

From a retrosynthetic perspective, the most logical approach is to disconnect the pyrimidine ring. This reveals a 2-aminothiophene-3-carboxylate precursor. The 4-chloro group is introduced in a late-stage functionalization step from a more stable 4-hydroxy (or 4-oxo) intermediate. This strategy is advantageous as it utilizes well-established and high-yielding synthetic transformations. A key reaction in forming the thiophene precursor is often the Gewald aminothiophene synthesis.[7]

G Target This compound Intermediate1 Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate Target->Intermediate1 Chlorination (e.g., POCl₃) Intermediate2 Ethyl 2-aminothiophene-3,5-dicarboxylate Precursor Intermediate1->Intermediate2 Pyrimidine Ring Formation Reagents Gewald Reaction Precursors (e.g., Ethyl cyanoacetate, Sulfur, Ketone) Intermediate2->Reagents Gewald Synthesis

A generalized retrosynthetic approach.
Generalized Synthetic Protocol

The following protocol outlines a reliable, multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

  • Step 1: Synthesis of the Thiophene Precursor.

    • Procedure: A substituted 2-aminothiophene, such as ethyl 2-amino-4-methylthiophene-3-carboxylate, is synthesized via the Gewald reaction. This involves the condensation of a ketone (e.g., acetone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or diethylamine.[8]

    • Rationale: The Gewald reaction is a robust and efficient one-pot method for creating highly functionalized aminothiophenes, which are ideal starting materials for building the target heterocyclic system.

  • Step 2: Pyrimidine Ring Annulation.

    • Procedure: The 2-aminothiophene precursor is cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one ring. A common method is to heat the aminothiophene with formamide or urea.[7] This reaction introduces the necessary carbon and nitrogen atoms to close the pyrimidine ring.

    • Rationale: This cyclocondensation reaction is a classic and straightforward method for forming the pyrimidine ring onto an ortho-amino ester. Formamide serves as the source for the C2 and N3 atoms of the pyrimidine ring.

  • Step 3: Chlorination of the 4-oxo Group.

    • Procedure: The resulting thieno[2,3-d]pyrimidin-4(3H)-one is converted to the target 4-chloro derivative by heating with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[9]

    • Rationale: Phosphorus oxychloride is a powerful and standard reagent for converting cyclic amides (lactams) and hydroxylated heterocycles into their corresponding chloro-derivatives.[9] This transformation is critical as it installs the reactive "handle" at the 4-position, enabling subsequent diversification.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. The expected data from key analytical techniques are detailed below.

TechniqueExpected Observations
Mass Spec. Molecular ion (M⁺) peak at m/z ≈ 242.68. A characteristic isotopic pattern for chlorine (M⁺ and M⁺+2 peaks) will be observed in an approximate 3:1 ratio.[10]
¹H NMR - Ethyl Ester: A quartet (~4.4 ppm, 2H) and a triplet (~1.4 ppm, 3H). - Aromatic Protons: Two singlets in the aromatic region (~7.5-9.0 ppm) corresponding to the protons on the thiophene and pyrimidine rings.[11]
¹³C NMR - Carbonyl Carbon: Signal for the ester carbonyl carbon (~160-165 ppm). - Ethyl Group: Signals for the CH₂ (~62 ppm) and CH₃ (~14 ppm) carbons. - Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).
IR Spec. - C=O Stretch: A strong absorption band for the ester carbonyl group around 1700-1725 cm⁻¹.[10] - C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile scaffold for creating diverse molecular libraries.

A Versatile Synthetic Intermediate

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols. This chemical handle is the cornerstone of its utility, enabling medicinal chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Nucleophiles (Nu-H) cluster_2 Diverse Product Library Start Ethyl 4-chlorothieno[2,3-d]- pyrimidine-6-carboxylate Prod1 4-Amino Derivatives Start->Prod1 Prod2 4-Alkoxy Derivatives Start->Prod2 Prod3 4-Thioether Derivatives Start->Prod3 Nuc1 R-NH₂ (Amine) Nuc2 R-OH (Alcohol) Nuc3 R-SH (Thiol)

Diversification via SNAr reactions.
Target Classes for Thieno[2,3-d]pyrimidine Derivatives

Derivatives synthesized from this core scaffold have shown activity against numerous important biological targets, underscoring the scaffold's therapeutic potential.

Biological Target/ActivityTherapeutic AreaKey Insights
Kinase Inhibition OncologyThieno[2,3-d]pyrimidines act as bioisosteres of quinazolines, a core structure in many approved kinase inhibitors like Gefitinib and Erlotinib. They have shown inhibitory activity against EGFR, VEGF, and PIM-1 kinases.[1][12]
Antimicrobial Infectious DiseaseThe scaffold has been incorporated into compounds with potent antibacterial and antifungal properties.[8][13]
Anti-inflammatory InflammationDerivatives have been developed as inhibitors of enzymes like PDE4, which are involved in inflammatory pathways.[14]
CNS Protective Agents NeurologyCertain derivatives have been explored for their potential in treating central nervous system disorders.[4]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its chemical reactivity make it an exceptionally valuable building block. For researchers and scientists in drug development, mastering the chemistry of this scaffold opens the door to creating novel derivatives with the potential to address a wide range of unmet medical needs, from oncology to infectious diseases. Its continued use in the synthesis of diverse small molecules ensures that the thieno[2,3-d]pyrimidine core will remain a fixture in medicinal chemistry for the foreseeable future.

References

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] . SciELO. Available at: [Link]

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . PubChem. Available at: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances . ScienceDirect. Available at: [Link]

  • Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis . ResearchGate. Available at: [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimid . Longdom Publishing. Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances . ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines . MDPI. Available at: [Link]

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds . EJPMR. Available at: [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors . Hindawi. Available at: [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides . Pharmacia. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES . Mansoura University. Available at: [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione . MDPI. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors . RSC Publishing. Available at: [Link]

  • This compound . Lead Sciences. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and for guiding synthetic modifications in drug discovery programs. This guide will dissect the predicted ¹H NMR spectrum of the title compound, offering a rationale for the chemical shifts, multiplicities, and coupling constants of each proton signal.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its structural resemblance to purine bases allows for interaction with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been extensively investigated as potential therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The precise characterization of these molecules is a critical step in their development, with NMR spectroscopy serving as an indispensable tool for structural elucidation.

This guide focuses on this compound (CAS Number: 596794-91-1[3], Molecular Formula: C₉H₇ClN₂O₂S[3]), a key intermediate in the synthesis of more complex thieno[2,3-d]pyrimidine derivatives. A comprehensive analysis of its ¹H NMR spectrum is essential for confirming its identity and purity.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

While a publicly available, experimentally determined ¹H NMR spectrum for this compound is not readily found in the scientific literature, a highly accurate prediction can be made based on established NMR principles and by analyzing the spectra of closely related analogs. The predicted spectrum provides a powerful tool for chemists to confirm the successful synthesis of this important intermediate.

The structure of this compound contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum: the ethyl ester protons (a quartet and a triplet), and two aromatic protons on the thienopyrimidine core (two singlets).

Molecular Structure and Proton Assignments

To facilitate the spectral analysis, the protons in the molecule are labeled as follows:

Figure 1: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of similar compounds and general principles of NMR spectroscopy.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~8.9 - 9.1Singlet (s)-H-2
2~8.0 - 8.2Singlet (s)-H-5
3~4.4 - 4.6Quartet (q)~7.1-OCH₂CH₃ (a)
4~1.4 - 1.5Triplet (t)~7.1-OCH₂CH₃ (b)

Detailed Rationale for Spectral Assignments

Aromatic Protons (H-2 and H-5)
  • H-2 (δ ~8.9 - 9.1 ppm, singlet): The proton at the 2-position of the pyrimidine ring is expected to be the most deshielded proton in the molecule. This is due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms. In the related compound, 4-chlorothieno[2,3-d]pyrimidine, the H-2 proton appears as a singlet at δ 8.88 ppm. The presence of the electron-withdrawing carboxylate group at the 6-position in the target molecule is expected to cause a slight downfield shift, hence the prediction of δ 8.9 - 9.1 ppm. The absence of any adjacent protons results in a singlet multiplicity.

  • H-5 (δ ~8.0 - 8.2 ppm, singlet): The proton at the 5-position on the thiophene ring is also in an electron-deficient environment, influenced by the fused pyrimidine ring and the adjacent sulfur atom. For comparison, in 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, the corresponding thiophene proton appears at δ 8.27 ppm. The ethyl ester group at the 6-position will have a minor electronic effect on H-5. Therefore, a chemical shift in the range of δ 8.0 - 8.2 ppm is anticipated. Similar to H-2, the lack of neighboring protons leads to a singlet signal.

Ethyl Ester Protons (-OCH₂CH₃)
  • Methylene Protons (-OCH₂CH₃, 'a') (δ ~4.4 - 4.6 ppm, quartet): The methylene protons of the ethyl group are directly attached to the electron-withdrawing oxygen atom of the ester functionality. This results in a significant downfield shift. These protons are coupled to the three adjacent methyl protons, leading to a quartet multiplicity according to the n+1 rule (3+1=4). A typical coupling constant for ethyl groups is around 7.1 Hz.

  • Methyl Protons (-OCH₂CH₃, 'b') (δ ~1.4 - 1.5 ppm, triplet): The methyl protons of the ethyl group are further away from the deshielding ester group and therefore resonate at a much higher field (upfield). They are coupled to the two adjacent methylene protons, resulting in a triplet multiplicity (2+1=3) with the same coupling constant of approximately 7.1 Hz.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum for structural confirmation of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (for a 400 MHz NMR Spectrometer):

    • Spectrometer Frequency: 400 MHz for ¹H.

    • Solvent: CDCl₃ or DMSO-d₆.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.

    • Spectral Width (SW): 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Workflow for Structural Confirmation

The following diagram illustrates the workflow for confirming the structure of this compound using ¹H NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Data Interpretation synthesis Synthesize Compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep nmr_acquisition Acquire ¹H NMR Spectrum sample_prep->nmr_acquisition data_processing Process NMR Data nmr_acquisition->data_processing peak_assignment Assign Peaks data_processing->peak_assignment structure_confirmation Confirm Structure peak_assignment->structure_confirmation conclusion Final Report structure_confirmation->conclusion Structure Verified

Figure 2: Workflow for ¹H NMR based structural confirmation.

Conclusion

The ¹H NMR spectrum is a powerful and definitive tool for the structural elucidation of this compound. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the identity and purity of this important synthetic intermediate. This detailed analysis provides a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the rapid and accurate characterization of novel thieno[2,3-d]pyrimidine derivatives.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]

  • This compound. Lead Sciences. [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive whitepaper detailing the historical discovery, synthetic evolution, and therapeutic significance of the thieno[2,3-d]pyrimidine core, tailored for researchers, scientists, and professionals in drug development.

The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic ring system, has emerged as a cornerstone in medicinal chemistry, celebrated for its structural resemblance to endogenous purines and its remarkable versatility in drug design. This technical guide provides an in-depth exploration of the discovery and history of this "privileged scaffold," tracing its journey from initial synthesis to its current status as a key component in a multitude of therapeutic agents. We will delve into the fundamental synthetic strategies, elucidate the causal relationships behind experimental choices, and present a comprehensive overview of its wide-ranging biological activities, supported by detailed protocols and structure-activity relationship (SAR) analyses.

The Genesis of a Scaffold: A Historical Perspective

The story of thieno[2,3-d]pyrimidines is intrinsically linked to the development of synthetic methodologies for its constituent rings: the thiophene and the pyrimidine. While pinpointing a single "discovery" paper for the fused system is challenging, its emergence is a testament to the foundational work in heterocyclic chemistry. A pivotal moment in the widespread accessibility of thieno[2,3-d]pyrimidine precursors was the advent of the Gewald reaction in the 1960s. This multicomponent reaction provided a straightforward and efficient route to highly substituted 2-aminothiophenes, which serve as the primary building blocks for the subsequent construction of the fused pyrimidine ring.

Early investigations were primarily driven by academic curiosity into the chemical properties of novel fused heterocycles. However, the structural analogy of thieno[2,3-d]pyrimidines to purine bases, the fundamental components of DNA and RNA, quickly spurred interest in their potential as antimetabolites and enzyme inhibitors. This bioisosteric relationship has been a guiding principle in the subsequent development of numerous thieno[2,3-d]pyrimidine-based therapeutic agents.[1]

Foundational Synthetic Strategies: Building the Core

The construction of the thieno[2,3-d]pyrimidine scaffold can be broadly categorized into two main approaches: the annulation of a pyrimidine ring onto a pre-existing thiophene (the more common route), or the formation of a thiophene ring from a pyrimidine precursor.

The Dominant Paradigm: From Thiophene to Thieno[2,3-d]pyrimidine

This strategy is the most widely employed due to the ready availability of 2-aminothiophene precursors, primarily through the Gewald reaction.

Diagram of the Primary Synthetic Workflow

Synthetic Workflow A Gewald Reaction Precursors (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) B 2-Aminothiophene Intermediate A->B Gewald Reaction D Thieno[2,3-d]pyrimidine Core B->D Pyrimidine Ring Annulation C Cyclization Reagents (e.g., Formamide, Formic Acid, Urea, Isothiocyanates) C->D

Caption: General workflow for the synthesis of the thieno[2,3-d]pyrimidine core.

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of the carbonyl compound (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., triethylamine, morpholine, or piperidine).

  • Sulfur Addition: Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Reaction Conditions: The reaction is typically heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.[2] Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

  • Base Catalyst: The base plays a crucial role in promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. It also facilitates the subsequent reactions involving sulfur.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF can often accelerate the reaction.

  • Temperature: The reaction temperature is a critical parameter that influences the reaction rate and yield. Optimization is often required for different substrates.

The 2-aminothiophene intermediate, possessing both an amino group and an adjacent electron-withdrawing group (nitrile or ester), is primed for cyclization to form the pyrimidine ring.

Common Cyclization Strategies:

  • With Formamide or Formic Acid: Heating the 2-aminothiophene-3-carbonitrile or carboxamide with formamide or formic acid is a classical and straightforward method to yield the corresponding 4-aminothieno[2,3-d]pyrimidine or thieno[2,3-d]pyrimidin-4-one.

  • With Urea or Isothiocyanates: Reaction with urea leads to the formation of thieno[2,3-d]pyrimidine-2,4-diones, while isothiocyanates provide access to 2-thioxo derivatives.

Diagram of Key Cyclization Pathways

Cyclization Pathways cluster_0 Starting Material cluster_1 Products A 2-Aminothiophene-3-carbonitrile B 4-Aminothieno[2,3-d]pyrimidine A->B Formamide / Heat C Thieno[2,3-d]pyrimidin-4-one A->C Formic Acid / Heat D 2-Thioxothieno[2,3-d]pyrimidin-4-one A->D Isothiocyanate

Caption: Common cyclization routes from a 2-aminothiophene precursor.

The Alternative Path: Building the Thiophene Ring

While less common, it is also possible to construct the thiophene ring onto a pre-functionalized pyrimidine. This approach typically involves the reaction of a pyrimidine derivative containing vicinal functional groups that can react with a sulfur-containing reagent to form the thiophene ring.[2]

A Scaffold of Immense Therapeutic Potential: Biological Activities and Structure-Activity Relationships

The thieno[2,3-d]pyrimidine core is a prolific scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. Its ability to act as a bioisostere for purines and quinazolines allows for the rational design of potent and selective inhibitors of various enzymes and receptors.[2]

Anticancer Activity

Thieno[2,3-d]pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[2][3]

Key Mechanisms of Action:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many thieno[2,3-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors, mimicking the binding mode of clinically successful quinazoline-based drugs like gefitinib and erlotinib.[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By targeting VEGFR, these compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.

  • Other Kinase Inhibition: Derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as BCR-ABL.

Structure-Activity Relationship (SAR) Insights:

  • The substitution pattern on the pyrimidine ring, particularly at the 2- and 4-positions, is critical for kinase inhibitory activity.

  • The nature and position of substituents on the thiophene ring can modulate potency, selectivity, and pharmacokinetic properties.

  • For instance, in a series of anticancer thieno[2,3-d]pyrimidines, compounds with a 3-chlorophenyl substituent on the pyrimidine ring showed enhanced cytotoxic activity.[2]

Table 1: Selected Anticancer Thieno[2,3-d]pyrimidine Derivatives and their Biological Activity

Compound IDTargetCell LineIC50 (µM)Citation
Compound l (from Guo et al.)AntitumorMDA-MB-23127.6[2]
Derivative with sulfadoxineAntitumorMCF722.12
Derivative with sulfadimethoxazineAntitumorMCF722.52
Derivative with sulfanilamideAntitumorMCF727.83
Derivative with sulfamerazineAntitumorMCF729.22
Anti-inflammatory Activity

Thieno[2,3-d]pyrimidine derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as phosphodiesterases (PDEs).[4]

SAR Insights:

  • The presence of a fused cyclohexane ring and specific heterocyclic moieties has been shown to be beneficial for PDE4 inhibitory activity.[4]

Antimicrobial Activity

The thieno[2,3-d]pyrimidine scaffold has also yielded compounds with promising antibacterial and antifungal activities.

SAR Insights:

  • The introduction of a thione group at the 2-position and various substituents at the 3-position can lead to potent antimicrobial agents.

  • Some derivatives have shown activity against multidrug-resistant strains of bacteria.

Central Nervous System (CNS) Activity

The versatility of the thieno[2,3-d]pyrimidine scaffold extends to the central nervous system, with derivatives showing potential as anxiolytics, anticonvulsants, and for the treatment of neurodegenerative diseases.[5]

Clinical Significance and Future Directions

The therapeutic potential of thieno[2,3-d]pyrimidines is underscored by the number of compounds that have entered clinical trials. Notable examples include:

  • Relugolix (TAK-385): A gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.

  • DDP-225: A serotonin receptor modulator investigated for the treatment of irritable bowel syndrome.

The continued exploration of the chemical space around the thieno[2,3-d]pyrimidine core, coupled with advancements in computational drug design and a deeper understanding of disease biology, promises to yield a new generation of innovative and effective therapeutics. The rich history and proven track record of this remarkable scaffold solidify its position as a truly privileged structure in the landscape of medicinal chemistry.

References

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(5), 1-10. Available at: [Link]

  • Ali, E. M. H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. Available at: [Link]

  • Reddy, T. S., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(28), 7652-7665. Available at: [Link]

  • Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E1-E23. Available at: [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1), 1-6. Available at: [Link]

  • Abdelaziz, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]

  • Siddiqui, N., et al. (2012). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(11), 4872-4879. Available at: [Link]

  • Jang, H. J., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(2), M1390. Available at: [Link]

  • Saddik, M. S., et al. (2017). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Letters in Drug Design & Discovery, 14(10), 1184-1191. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure and Bonding of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural framework, characterized by a fused thieno[2,3-d]pyrimidine core, offers a valuable scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure and bonding of this compound, integrating theoretical principles with experimental insights to offer a deeper understanding of its chemical behavior and potential applications in drug discovery.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] This structural motif is present in numerous compounds exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of a thiophene and a pyrimidine ring creates a unique electronic and steric environment, making it an attractive starting point for the development of potent and selective inhibitors of various enzymes, particularly kinases.[2][3]

This compound, with its reactive chloro substituent and ester functionality, serves as a key intermediate for the synthesis of a diverse library of derivatives.[4] Understanding the intricate details of its molecular structure and bonding is paramount for predicting its reactivity, designing structure-activity relationship (SAR) studies, and ultimately, for the rational design of novel drug candidates.

Molecular Structure and Bonding Analysis

The molecular structure of this compound is characterized by a planar bicyclic system. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the aromatic pyrimidine and thiophene rings.

Caption: Chemical structure of this compound.

The key structural features and bonding aspects include:

  • Aromaticity: The fused ring system is aromatic, contributing to its stability. The delocalized π-electrons across both rings influence the molecule's electronic properties and reactivity.

  • C-Cl Bond: The chlorine atom at the 4-position is a critical functional group. The C4-Cl bond is susceptible to nucleophilic aromatic substitution, a key reaction for introducing diverse functionalities and exploring SAR.[4]

  • Ester Group: The ethyl carboxylate group at the 6-position provides another site for chemical modification. For instance, hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[5]

  • Planarity and Conformation: While the fused ring system is largely planar, the ethyl ester group has rotational freedom. The preferred conformation in the solid state would be influenced by crystal packing forces and intermolecular interactions.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Characteristic Signals
¹H NMR (in CDCl₃)* Ethyl group: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃). * Thiophene proton: A singlet for the proton on the thiophene ring. * Pyrimidine proton: A singlet for the proton on the pyrimidine ring.
¹³C NMR (in CDCl₃)* Carbonyl carbon: A signal in the deshielded region (δ 160-170 ppm). * Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm). * Ethyl group carbons: Signals for the CH₂ (around δ 62 ppm) and CH₃ (around δ 14 ppm) of the ethyl group.
IR Spectroscopy (KBr)* C=O stretch: A strong absorption band around 1710-1730 cm⁻¹ corresponding to the ester carbonyl group. * C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region. * C-Cl stretch: A band in the fingerprint region.
Mass Spectrometry * Molecular Ion Peak: An [M]⁺ peak corresponding to the molecular weight (256.71 g/mol for C₁₀H₉ClN₂O₂S), with a characteristic [M+2]⁺ peak due to the ³⁷Cl isotope.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence starting from simpler precursors. A common strategy involves the construction of the substituted thiophene ring followed by the annulation of the pyrimidine ring.

Sources

A Technical Guide to the Solubility of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, a key heterocyclic intermediate in medicinal chemistry. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies, and developing formulation pathways. This document moves beyond a simple data sheet to offer a practical, field-proven perspective on handling this compound, grounded in established physicochemical principles.

Executive Summary: The Solubility Profile at a Glance

This compound is a crystalline solid with limited aqueous solubility, a common trait for many heterocyclic compounds used in drug discovery. Its solubility is significantly enhanced in a range of organic solvents, particularly those with moderate to high polarity. This behavior is dictated by the interplay of its molecular structure—featuring a polar thienopyrimidine core, an ethyl ester group, and a chloro substituent—with the properties of the solvent.

While precise quantitative solubility data across a wide temperature and solvent spectrum is not extensively documented in publicly available literature, a comprehensive qualitative and semi-quantitative understanding can be derived from its synthetic and purification procedures reported in various scientific publications. This guide synthesizes this information to provide actionable insights for laboratory practice.

The "Why": Molecular Structure and Its Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a manifestation of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Thienopyrimidine Core: This fused heterocyclic system contains nitrogen and sulfur atoms, which are capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors.

  • The Ethyl Ester Group (-COOCH₂CH₃): This group adds polarity and can also act as a hydrogen bond acceptor.

  • The Chloro Substituent (-Cl): The electronegativity of the chlorine atom contributes to the overall polarity of the molecule.

The interplay of these features results in a molecule that is moderately polar. Solvents that can effectively interact with these functional groups will be better at overcoming the crystal lattice energy of the solid, leading to higher solubility.

Qualitative and Semi-Quantitative Solubility in Common Organic Solvents

Based on an extensive review of synthetic and recrystallization methodologies for this compound and its close analogs, the following table provides a practical guide to its solubility.

SolventPolarity IndexPredicted SolubilityRationale and In-Text Insights
Dimethyl Sulfoxide (DMSO) 7.2High Frequently used as a solvent for NMR analysis and biological screening of thienopyrimidine derivatives, indicating excellent solubility. A related compound, 4-chlorothieno[2,3-d]pyrimidine, is also known to be soluble in DMSO.[1]
Dimethylformamide (DMF) 6.4High Often employed as a reaction solvent for the synthesis of thienopyrimidine derivatives, suggesting high solubility, particularly at elevated temperatures.[2][3]
Dichloromethane (DCM) 3.1Moderate to High Used as a reaction and extraction solvent in the synthesis of related compounds.[1] Its ability to dissolve a range of organic compounds makes it a good initial choice for solubilization.
Tetrahydrofuran (THF) 4.0Moderate Utilized in the synthesis of thienopyrimidine derivatives, indicating good solubility.[2][4]
Ethyl Acetate (EtOAc) 4.4Moderate Commonly used as an extraction solvent and in chromatography, suggesting moderate solubility.
Acetonitrile (ACN) 5.8Moderate Employed as a solvent in reactions involving thienopyrimidine scaffolds.[2]
Ethanol (EtOH) 4.3Low to Moderate Frequently used as a recrystallization solvent, often in combination with water.[5][6][7][8] This implies that the compound is soluble in hot ethanol but has lower solubility at room temperature, allowing for crystallization upon cooling.
Methanol (MeOH) 5.1Low to Moderate Similar to ethanol, it is used for recrystallization, indicating temperature-dependent solubility.[9]
Hexane 0.1Low / Insoluble As a non-polar solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. Often used as an anti-solvent in recrystallization.
Water 10.2Low / Insoluble The largely organic and moderately polar nature of the molecule, coupled with its crystalline structure, leads to poor aqueous solubility. Recrystallization from ethanol/water mixtures further supports this.[5]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[10][11] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
  • Preparation:

    • Ensure the this compound is of high purity and in a stable crystalline form.

    • Use high-purity (e.g., HPLC grade) solvents.

  • Sample Addition:

    • To a series of glass vials, add an excess amount of the solid compound to a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[10]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[10] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

The Role of Temperature in Solubility

The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces. This principle is the basis for purification by recrystallization.

For this compound, its use in recrystallization from solvents like ethanol implies that its solubility is significantly higher at the boiling point of the solvent compared to room temperature.[7][8] When developing a process, it is often valuable to determine the solubility at a few different temperatures to understand the temperature dependence.

Leveraging Computational Models for Solubility Prediction

In the absence of extensive experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in the early stages of drug development for screening large numbers of compounds.[5][13]

Approaches to Computational Solubility Prediction:
  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) with experimentally determined solubility data for a training set of compounds.[13]

  • Thermodynamic Cycle-Based Methods: These more physics-based approaches calculate the free energy of solvation, which can be related to solubility.[14] Models like COSMO-RS have shown success in predicting solubility in various solvents.[11]

It is important to note that while predictive models are powerful tools, their accuracy can vary depending on the model and the chemical space of the compound being evaluated. Therefore, predicted values should be used as a guide and ideally confirmed by experimental measurement for critical applications.

Practical Implications for the Researcher

  • For Synthesis: When setting up reactions, solvents with high to moderate solubility (e.g., DMF, THF, DCM) are good choices to ensure a homogeneous reaction mixture.

  • For Purification: Recrystallization is a viable purification method. Ethanol or methanol are good starting points. For compounds that are highly soluble, a co-solvent system (e.g., ethanol/water or DCM/hexane) where the compound is soluble in one solvent and insoluble in the other can be effective.

  • For Biological Assays: DMSO is the solvent of choice for preparing stock solutions for in vitro screening due to its high solubilizing power.[1] However, the final concentration of DMSO in the assay should be kept low to avoid solvent-induced artifacts.

Visualizing the Process: Diagrams

Solubility Decision Workflow

G start Start: Need to Dissolve Compound qual_data Consult Qualitative Solubility Table start->qual_data Quick Guidance quant_exp Conduct Shake-Flask Experiment start->quant_exp High Precision Needed comp_model Use Computational Prediction start->comp_model Early Stage / No Sample decision Select Appropriate Solvent System qual_data->decision quant_exp->decision comp_model->decision synthesis Application: Synthesis decision->synthesis purification Application: Purification / Recrystallization decision->purification assay Application: Biological Assay decision->assay

Caption: Decision workflow for solvent selection.

Shake-Flask Method Protocol Flow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep_solid Add Excess Solid to Solvent agitate Agitate at Constant Temp (24-48h) prep_solid->agitate Equilibrate separate Filter Supernatant (0.22 µm) agitate->separate Isolate Saturated Solution analyze Analyze by HPLC-UV separate->analyze Measure Concentration

Caption: Key stages of the shake-flask solubility protocol.

References

  • De Schutter, A. et al. (2017). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacia (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available at: [Link]

  • Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • Al-Sehemi, A. G. et al. (2012). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Available at: [Link]

  • Kim, S. et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2021). Chemical Reviews. Available at: [Link]

  • MDPI (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available at: [Link]

  • Perspectives in solubility measurement and interpretation. (2016). Advanced Drug Delivery Reviews. Available at: [Link]

  • Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2015). Journal of Saudi Chemical Society. Available at: [Link]

  • Prediction of solubility of solid organic compounds in solvents by UNIFAC. (2002). Industrial & Engineering Chemistry Research. Available at: [Link]

  • Jordan Journal of Chemistry (2013). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2021). PubMed Central. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available at: [Link]

  • University of Calgary (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. Available at: [Link]

  • MDPI (2022). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Available at: [Link]

  • National Journal of Pharmaceutical Sciences (2021). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • ResearchGate (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Available at: [Link]

  • Google Patents (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • Google Patents (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • PubMed Central (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available at: [Link]

  • Omics Online (2014). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Available at: [Link]

  • PubMed Central (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available at: [Link]

Sources

The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This fused ring system, an isostere of purine, serves as a privileged scaffold for the design and development of novel therapeutic agents targeting a wide array of diseases. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of its biological profile. This guide provides a comprehensive overview of the significant biological activities of the thieno[2,3-d]pyrimidine core, with a focus on its anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities.

I. Anticancer Activity: Targeting Key Signaling Pathways

The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent anticancer agents.[1][2][3] Its derivatives have been shown to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.[2]

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

1. EGFR Inhibition: Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell division.[5] Thieno[2,3-d]pyrimidine derivatives have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling pathways.[5] This inhibition can induce cell cycle arrest and apoptosis.[3]

2. VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[4] Thieno[2,3-d]pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors, effectively suppressing tumor-induced angiogenesis.[4][6]

Below is a diagram illustrating the inhibition of EGFR and VEGFR-2 signaling pathways by thieno[2,3-d]pyrimidine derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Activates VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Activates EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation Survival Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits PLCg_PKC->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->EGFR Inhibits ThienoPy->VEGFR2 Inhibits ThienoPy->Apoptosis Induces anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A₂ Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Pain Prostaglandins->Inflammation PhospholipaseA2 Phospholipase A₂ ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by thieno[2,3-d]pyrimidine derivatives.

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thieno[2,3-d]pyrimidines can be modulated by various structural modifications. The presence of specific substituents on the pyrimidine and thiophene rings can influence the potency and selectivity of COX-2 inhibition.

C. Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema Assay)

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds. [7][8][9][10] Principle: The injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential. [8] Step-by-Step Methodology: [7][8][9][11]

  • Animal Acclimatization and Grouping:

    • Use adult male Wistar rats or Swiss albino mice.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard, and test groups).

  • Compound Administration:

    • Administer the thieno[2,3-d]pyrimidine test compounds orally or intraperitoneally to the test groups at a specific dose.

    • Administer the vehicle (e.g., saline or a suspension agent) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) to the standard group.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Compare the anti-inflammatory activity of the test compounds with that of the standard drug.

IV. Conclusion

The thieno[2,3-d]pyrimidine core represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new thieno[2,3-d]pyrimidine derivatives. Continued research into the synthesis, biological evaluation, and mechanism of action of compounds based on this scaffold holds great promise for the development of novel and effective therapeutic agents to address a multitude of human diseases.

References

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • El-Dash, I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. ResearchGate. [Link]

  • Gorg-Rubio, S., et al. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(13), 5089. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

  • Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals, 16(5), 749. [Link]

  • Abdel-Aziz, M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2136-2153. [Link]

  • Isakhanyan, A., et al. (2017). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 22(12), 2093. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Molecules, 20(8), 14834-14846. [Link]

  • Bio-protocol. (2019). Carrageenan-induced paw edema assay. Bio-protocol, 9(22), e3429. [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Molecular Structure, 1286, 135549. [Link]

  • El-Gamal, M. I., et al. (2023). Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Al-Omair, M. A., et al. (2022). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Molecules, 27(15), 4995. [Link]

  • Kassab, A. E., et al. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 384-394. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Hussein, A. (2013). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. [Link]

  • K-S-V, et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(16), e202200207. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Reddy, T. S., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(4), 1346-1360. [Link]

  • Al-Ghorbani, M., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Molecules, 27(19), 6567. [Link]

  • ResearchGate. (n.d.). Discovery of new thieno[2,3-d]pyrimidine-based dual VEGFR-2 and EGFR inhibitors for enhanced therapeutic efficacy in breast cancer. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(7), 1361-1372. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry, 14(12), 883-900. [Link]

  • Kassab, A. E., et al. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 384-394. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine.... ResearchGate. [Link]

  • Isatanyan, A. S., et al. (2012). Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 Inhibitors. Chemical and Pharmaceutical Bulletin, 60(10), 1286-1294. [Link]

  • Bio-protocol. (2020). 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol, 10(18), e3774. [Link]

  • ResearchGate. (n.d.). Overview of the in vitro antibiotic susceptibility assay protocol.... ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(13), 5089. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • ResearchGate. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]

  • Salvemini, D., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 133(4), 545-552. [Link]

Sources

A Senior Application Scientist's Guide to the Chemistry and Medicinal Promise of the Thieno[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for biological interaction. The thieno[2,3-d]pyrimidine core is a prominent member of this elite group. As a fused heterocyclic system, it can be regarded as a bioisostere of naturally occurring purines (like adenine) and the well-established quinazoline nucleus found in numerous approved drugs.[1][2] This bioisosteric relationship is not merely a structural curiosity; it is the foundation of its therapeutic potential, allowing it to mimic endogenous ligands and interact with the ATP-binding sites of a multitude of enzymes, particularly kinases.

The inherent structural rigidity and rich electronic nature of the thieno[2,3-d]pyrimidine scaffold provide a robust platform for chemical modification. This allows for the precise tuning of steric, electronic, and pharmacokinetic properties, making it an exceptionally versatile template in drug discovery. Consequently, its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This guide offers an in-depth exploration of the synthesis, reactivity, and structure-activity relationships (SAR) that underpin the therapeutic applications of this remarkable scaffold, providing field-proven insights for its effective utilization in modern drug development programs.

Part 1: Core Synthetic Strategies—Building the Scaffold

The construction of the thieno[2,3-d]pyrimidine core is a foundational aspect of its chemistry, with the chosen synthetic route directly influencing the potential for diversification and the overall efficiency of the discovery process. From a strategic standpoint, the synthetic approaches can be broadly categorized into two main pathways: building the pyrimidine ring onto a pre-formed thiophene (Route A) or, less commonly, constructing the thiophene ring onto an existing pyrimidine (Route B).[1][4]

Route A: Annulation of the Pyrimidine Ring onto a Thiophene Precursor

This is the most prevalent and versatile strategy, primarily because it leverages the highly efficient Gewald reaction to construct the initial, diversely substituted 2-aminothiophene intermediate.[5][6] The power of this approach lies in the accessibility of the starting materials for the Gewald reaction, allowing for the introduction of various substituents on the thiophene ring at an early stage.

Key Workflow: Gewald Reaction followed by Cyclization

The causality behind this workflow is clear: the Gewald reaction provides a rapid, one-pot synthesis of a 2-aminothiophene-3-carbonitrile or a related 3-carboxylate ester. This intermediate is perfectly primed for cyclization, as the ortho-amino and cyano/ester groups can readily react with a one-carbon synthon to form the pyrimidine ring.

G Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Gewald Gewald Reaction (Base-catalyzed) Start->Gewald One-pot reaction Thiophene 2-Aminothiophene-3-carbonitrile Intermediate Gewald->Thiophene Formation of thiophene ring Cyclization Cyclization Reagent (e.g., Formic Acid, Acyl Chloride, DMF-DMA) Thiophene->Cyclization Introduction of C1 synthon Product Thieno[2,3-d]pyrimidine Core Cyclization->Product Pyrimidine ring annulation

Caption: Workflow for the dominant synthesis of thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one via Gewald Reaction and Cyclization

This protocol is a self-validating system, where successful formation of the 2-aminothiophene intermediate (Step 1) is a prerequisite for the subsequent cyclization. Progress can be monitored by Thin Layer Chromatography (TLC) at each stage.

  • Objective: To synthesize a substituted thieno[2,3-d]pyrimidin-4-one.

  • Step 1: Gewald Reaction to form 2-Aminothiophene Intermediate.

    • To a stirred solution of cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL), add a catalytic amount of a morpholine or triethylamine (0.2 eq) at room temperature.

    • Heat the mixture to reflux (approx. 50-60°C) and stir for 2-4 hours. The causality for using a base catalyst is to deprotonate the active methylene compound (malononitrile), initiating the reaction cascade.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate. The product is typically of sufficient purity for the next step.

  • Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one.

    • Suspend the dried 2-aminothiophene intermediate (1.0 eq) in an excess of formic acid or acetic anhydride, which acts as both solvent and the one-carbon source for the pyrimidine ring.

    • Heat the mixture to reflux (100-120°C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it onto crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4-one derivative.

A variation of this cyclization involves the Dimroth rearrangement, which can be used to synthesize various 4-amino-thieno[2,3-d]pyrimidines.[4][6] This typically involves an initial amination of the 2-aminothiophene with an agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with anilines.[1][6]

Route B: Annulation of the Thiophene Ring onto a Pyrimidine Precursor

While less common, this route offers a strategic advantage when highly functionalized pyrimidine starting materials are more readily available. The core logic here is to start with a pyrimidine bearing reactive groups at the 4 and 5 positions that can be used to construct the fused thiophene ring.

Key Workflow: Cyclization from a Substituted Pyrimidine

G Start 4-Mercapto/Chloro-5-cyanopyrimidine Derivative Reaction Reaction with α-halo ketone or α-halo ester Start->Reaction S-alkylation Intermediate S-Alkylated Intermediate Reaction->Intermediate Cyclization Base-induced intramolecular cyclization (Thorpe-Ziegler) Intermediate->Cyclization Ring closure Product Thieno[2,3-d]pyrimidine Core Cyclization->Product

Caption: Workflow for synthesizing thieno[2,3-d]pyrimidines from a pyrimidine.

Part 2: Chemical Reactivity and Strategic Functionalization

The utility of the thieno[2,3-d]pyrimidine scaffold in drug discovery is critically dependent on its reactivity, which allows for the introduction of diverse chemical functionalities to probe structure-activity relationships. The most exploited point of modification is the C4 position of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 position is highly activated towards nucleophilic attack, especially when it bears a good leaving group like a chlorine atom. The 4-chloro intermediate is readily synthesized from the corresponding 4-oxo derivative using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This 4-chloro intermediate is the linchpin for creating large libraries of analogues.

G Start 4-Chlorothieno[2,3-d]pyrimidine Reaction Nucleophile (R-NH₂, R-OH, R-SH) + Base (e.g., DIPEA) Start->Reaction S_NAr Reaction Product 4-Substituted Thieno[2,3-d]pyrimidine (Amino, Alkoxy, Thioether) Reaction->Product Displacement of Cl⁻

Caption: Key functionalization via Nucleophilic Aromatic Substitution at C4.

Experimental Protocol: C4-Amination via SNAr

This protocol describes a robust method for introducing amine diversity, a common strategy in kinase inhibitor development to form critical hydrogen bond interactions.

  • Objective: To synthesize a 4-amino-thieno[2,3-d]pyrimidine derivative.

  • Step 1: Synthesis of the 4-Chloro Intermediate.

    • Carefully add the starting 4-oxo-thieno[2,3-d]pyrimidine (1.0 eq) to an excess of phosphoryl chloride (POCl₃, ~10 vol).

    • Add a catalytic amount of N,N-dimethylformamide (DMF). The catalyst facilitates the formation of the Vilsmeier reagent, which is the active chlorinating species.

    • Heat the mixture to reflux (approx. 110°C) for 3-5 hours until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and carefully quench it by pouring it slowly onto crushed ice with vigorous stirring.

    • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro intermediate.

  • Step 2: Nucleophilic Substitution with an Amine.

    • Dissolve the 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent like isopropanol, dioxane, or DMF.

    • Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the HCl byproduct.

    • Heat the reaction mixture (temperature can range from 60°C to 120°C depending on the nucleophilicity of the amine) and stir for 2-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-thieno[2,3-d]pyrimidine product.

Part 3: Applications in Drug Discovery—A Scaffold for Targeted Therapies

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors.[7] Its ability to function as an ATP-competitive inhibitor has led to the discovery of potent agents against a variety of cancers and inflammatory diseases.

Kinase Inhibition: A Privileged Core for Anticancer Agents

The structural similarity to the quinazoline core of first-generation EGFR inhibitors (e.g., Gefitinib) has made the thieno[2,3-d]pyrimidine a logical and highly successful replacement in the design of new anticancer agents.[1]

  • EGFR and VEGFR-2 Inhibition: Derivatives of this scaffold have demonstrated potent inhibitory activity against key drivers of tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][8][9] Some compounds have been designed as dual c-Met and VEGFR-2 inhibitors.[10] A key strategy involves installing a substituted aniline moiety at the C4 position, which mimics the binding mode of known inhibitors.[11]

  • Targeting Drug Resistance: A significant area of research is the development of inhibitors active against mutated kinases that confer resistance to standard therapies, such as the T790M mutation in EGFR.[11][12]

  • Other Kinase Targets: The scaffold's versatility extends to other important cancer targets, including atypical Protein Kinase C (aPKC) for controlling vascular permeability and BCR-ABL, including the challenging T315I mutant in chronic myeloid leukemia.[13][14]

Structure-Activity Relationship (SAR) Insights

The extensive research into thieno[2,3-d]pyrimidine-based inhibitors has generated a wealth of SAR data, providing a clear roadmap for rational drug design.

G Core R4_label C4 Position: - Critical for kinase binding. - Substituted anilines/amines form key H-bonds in ATP pocket. - Bulky groups can confer selectivity. Core->R4_label R2_label C2 Position: - Modulates solubility and metabolic stability. - Can be used to introduce solubilizing groups or vectors for further interaction. Core->R2_label Thiophene_label C5/C6 on Thiophene Ring: - Site for modifying physicochemical properties. - Introduction of small alkyl or aryl groups can enhance potency and cell permeability. Core->Thiophene_label

Caption: Key SAR hotspots on the thieno[2,3-d]pyrimidine scaffold.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against key cancer-related targets, illustrating the impact of substitution patterns.

Compound IDTarget KinaseC4-SubstitutionC5/C6-SubstitutionIC₅₀ (µM)Reference Cell LineCitation
17f VEGFR-24-(4-chloro-2-fluoro-5-methoxyphenyl)amino5,6,7,8-Tetrahydro0.23-[8]
Sorafenib (Ref.) VEGFR-2--0.23-[8]
B7 EGFRL858R/T790M4-(3-ethynylphenyl)amino6-(N,N,N-trimethylethylenediamine)carboxamide0.023H1975[11]
B11 EGFRL858R/T790M4-(3-ethynylphenyl)amino6-(N-methylpiperazine)carboxamide0.106H1975[11]
7l aPKCζ4-(3-aminophenyl)amino5,6-Dimethyl0.019-[13]

This data clearly demonstrates that subtle changes, such as the nature of the side chain at the C6 position (Compound B7 vs. B11), can lead to significant differences in potency.[11] Similarly, the decoration of the C4-aniline ring is critical for potent VEGFR-2 inhibition (Compound 17f).[8]

Anticancer Mechanisms of Action

Beyond simple enzyme inhibition, thieno[2,3-d]pyrimidine derivatives have been shown to induce a range of anticancer effects in cellular models. Mechanistic studies have revealed that lead compounds can induce S-phase cell cycle arrest, trigger apoptosis (programmed cell death), and disrupt the actin cytoskeleton, which is crucial for cell motility and metastasis.[15] These multifaceted mechanisms of action make the scaffold particularly promising for developing therapies that can overcome the complex and adaptive nature of cancer.

Conclusion and Future Outlook

The thieno[2,3-d]pyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, primarily through the robust Gewald reaction, combined with its amenability to strategic functionalization at key positions, provides a powerful platform for drug discovery. The proven success of its derivatives as potent and selective kinase inhibitors underscores its value in oncology and beyond.

Looking forward, the field is poised for further innovation. The application of modern synthetic techniques like microwave-assisted synthesis will continue to accelerate the generation of novel compound libraries.[1][16] Furthermore, a deeper understanding of its interactions with a wider range of biological targets, guided by computational modeling and advanced structural biology, will undoubtedly unlock new therapeutic opportunities. For the drug development professional, the thieno[2,3-d]pyrimidine scaffold is not just a chemical entity but a strategic asset, offering a validated starting point for the design of the next generation of targeted medicines.

References

  • Guo, Y., Qian, C., Ju, M., & Sun, L. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Reddy, T. J., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]

  • Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • Hassan, A. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • Luo, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Stendel, C., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. [Link]

  • Sequeira, C., et al. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals. [Link]

  • Nowak, M., et al. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. [Link]

  • Rashad, A. E., et al. (2011). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry. [Link]

  • Xu, W., et al. (2018). Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Lecka, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. Molecules. [Link]

  • de Oliveira, M. C. F., et al. (2015). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2017). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]

Sources

Methodological & Application

Synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural similarity to purine has made it a cornerstone for designing molecules that can interact with a wide array of biological targets. Derivatives of this scaffold are known to possess significant biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] this compound is a key intermediate, providing a reactive chlorine atom at the 4-position that is amenable to nucleophilic substitution. This allows for the facile introduction of various functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.[3][4]

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound. The described three-step synthetic pathway is designed for robustness and scalability, starting from commercially available reagents. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and outline the necessary characterization and safety procedures, offering researchers a reliable method for accessing this valuable building block.

Overall Synthetic Strategy

The synthesis is accomplished via a three-step sequence, commencing with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring, and culminating in the chlorination of the 4-position.

  • Step 1: Gewald Aminothiophene Synthesis. The initial step involves the formation of a polysubstituted 2-aminothiophene intermediate, Ethyl 2-amino-4-(ethoxycarbonyl)thiophene-3-carboxylate, via the well-established Gewald three-component reaction.[5][6] This one-pot reaction efficiently constructs the thiophene ring from elemental sulfur, a compound with an activated methylene group (ethyl cyanoacetate), and a β-ketoester (diethyl 1,3-acetonedicarboxylate).

  • Step 2: Pyrimidine Ring Annulation. The resulting 2-aminothiophene derivative is cyclized to form the pyrimidine ring. This is achieved by heating the intermediate with formamide, which serves as the source for the two carbon atoms and one nitrogen atom required to close the ring, yielding Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate.[7][8]

  • Step 3: Chlorination. The final step is the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) into the target 4-chloro functionality. This is a standard transformation accomplished using phosphorus oxychloride (POCl₃), a powerful chlorinating agent.[9][10]

The complete synthetic pathway is illustrated below.

Synthetic_Pathway start_materials Diethyl 1,3-acetonedicarboxylate + Ethyl Cyanoacetate + Sulfur intermediate_A Ethyl 2-amino-4-(ethoxycarbonyl)- thiophene-3-carboxylate start_materials->intermediate_A step1_label Step 1 Gewald Reaction intermediate_B Ethyl 4-hydroxythieno[2,3-d]- pyrimidine-6-carboxylate intermediate_A->intermediate_B step2_label Step 2 Cyclization final_product Ethyl 4-chlorothieno[2,3-d]- pyrimidine-6-carboxylate intermediate_B->final_product step3_label Step 3 Chlorination

Caption: Overall synthetic route to the target compound.

Part 1: Synthesis of Ethyl 2-amino-4-(ethoxycarbonyl)thiophene-3-carboxylate

Principle and Mechanism

The Gewald reaction is a multicomponent reaction that forms a 2-aminothiophene from a carbonyl compound, an α-cyano ester (or other activated methylene compound), and elemental sulfur.[11] The reaction is typically base-catalyzed, often using an amine like morpholine or diethylamine.[12][13] The mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur to the resulting adduct. A subsequent intramolecular cyclization and tautomerization yields the aromatic 2-aminothiophene product.[5][14] This one-pot procedure is highly efficient for creating substituted thiophenes from simple precursors.

Experimental Protocol

Table 1: Reagents for Step 1

ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Diethyl 1,3-acetonedicarboxylate202.2120.220.101.0
Ethyl cyanoacetate113.1211.310.101.0
Sulfur (elemental powder)32.063.210.101.0
Diethylamine73.1410.970.151.5
Ethanol (absolute)46.07200 mL--

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add diethyl 1,3-acetonedicarboxylate (20.22 g, 0.10 mol), ethyl cyanoacetate (11.31 g, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol) in absolute ethanol (200 mL).

  • Stir the mixture at room temperature to form a suspension.

  • Add diethylamine (10.97 g, 0.15 mol) dropwise to the stirred suspension over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this temperature with constant stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 30 mL) and then with water to remove any residual salts.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

Principle and Mechanism

This step involves the construction of the pyrimidine ring onto the 2-aminothiophene core. Heating a 2-amino-3-carboxyester thiophene with formamide results in a condensation reaction. Initially, the amino group reacts with formamide to form a formamidine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the ester carbonyl group, with the subsequent elimination of ethanol, to form the fused pyrimidine ring. This reaction is a classic and straightforward method for synthesizing 4-hydroxypyrimidine derivatives.[7]

Experimental Protocol

Table 2: Reagents for Step 2

ReagentMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
Ethyl 2-amino-4-(ethoxycarbonyl)thiophene-3-carboxylate257.3020.580.081.0
Formamide45.04100 mL-Solvent

Procedure:

  • Place Ethyl 2-amino-4-(ethoxycarbonyl)thiophene-3-carboxylate (20.58 g, 0.08 mol) and formamide (100 mL) into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to 180-190 °C and maintain reflux for 6 hours. The reaction mixture should become a clear solution as it heats.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then pour it into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 80 °C.

Expected Outcome:

  • Yield: 80-90%

  • Appearance: Off-white to light brown solid.

  • Characterization: The structure should be confirmed by spectroscopic methods. The IR spectrum should show the presence of a hydroxyl group and the absence of the primary amine peaks from the starting material.

Part 3: Synthesis of this compound

Principle and Mechanism

The conversion of the 4-hydroxythienopyrimidine to the 4-chloro derivative is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃). The hydroxyl group of the pyrimidinone tautomer is first activated by POCl₃. A chloride ion then displaces the activated oxygen species in a nucleophilic substitution reaction to yield the 4-chloro product.[9] Often, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline is added to neutralize the HCl generated during the reaction and to facilitate the reaction.[10]

Experimental Protocol

Table 3: Reagents for Step 3

ReagentMW ( g/mol )Amount (g/mL)Moles (mol)Molar Eq.
Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate238.2414.30 g0.061.0
Phosphorus oxychloride (POCl₃)153.3350 mL~0.54~9.0
N,N-Diisopropylethylamine (DIPEA)129.242.5 mL0.0150.25

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • In a 250 mL flask fitted with a reflux condenser and a calcium chloride guard tube, suspend Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (14.30 g, 0.06 mol) in phosphorus oxychloride (50 mL).

  • Add N,N-diisopropylethylamine (2.5 mL, 0.015 mol) dropwise to the suspension with stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The suspension should gradually dissolve.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will generate HCl gas.

  • Once the ice has melted, a precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration and wash it extensively with water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White to pale yellow crystalline solid.

  • Characterization: Final confirmation of the structure of this compound should be performed using ¹H NMR, ¹³C NMR, MS, and elemental analysis.

Laboratory Workflow Visualization

The following diagram outlines the complete laboratory process, from initial reaction setup to final product analysis.

Lab_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Purification & Analysis s1_setup 1. Charge Flask: Ketoester, Cyanoacetate, Sulfur, Ethanol s1_reaction 2. Add Diethylamine & Heat (55°C, 3h) s1_setup->s1_reaction s1_workup 3. Cool, Filter & Wash with Cold EtOH s1_reaction->s1_workup s1_product Intermediate 1 (Dried) s1_workup->s1_product s2_setup 4. Combine Intermediate 1 & Formamide s1_product->s2_setup s2_reaction 5. Heat to Reflux (190°C, 6h) s2_setup->s2_reaction s2_workup 6. Precipitate in Ice Water, Filter & Wash s2_reaction->s2_workup s2_product Intermediate 2 (Dried) s2_workup->s2_product s3_setup 7. Suspend Intermediate 2 in POCl₃, Add DIPEA s2_product->s3_setup s3_reaction 8. Heat to Reflux (110°C, 4h) s3_setup->s3_reaction s3_workup 9. Quench on Ice, Neutralize, Filter & Wash s3_reaction->s3_workup s3_product Crude Final Product s3_workup->s3_product purify 10. Recrystallize (Ethanol/Water) s3_product->purify analyze 11. Characterize: NMR, MS, EA purify->analyze final_product Pure Final Product analyze->final_product

Caption: Step-by-step laboratory workflow diagram.

References

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - National Institutes of Health (NIH). Available at: [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][15]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione - MDPI. Available at: [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses - ResearchGate. Available at: [Link]

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents.
  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives - OMICS International. Available at: [Link]

  • Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions - ResearchGate. Available at: [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate. Available at: [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. Available at: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - MDPI. Available at: [Link]

  • Process for preparing 4-hydroxypyrimidine - Google Patents.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate - National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity - Hilaris Publisher. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - ACS Publications. Available at: [Link]

  • synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Available at: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair - Thieme Connect. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

Sources

Synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The presence of the chloro group at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the ethyl carboxylate at the 6-position offers a site for further chemical modification. This application note provides a comprehensive guide for the synthesis of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the detailed reaction mechanisms, provide step-by-step experimental protocols, and offer insights into the rationale behind the chosen synthetic strategy.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the core thiophene ring via the versatile Gewald reaction. This is followed by the annulation of the pyrimidine ring and a subsequent chlorination step. The overall transformation is depicted below:

Overall Synthesis Starting_Materials Diethyl 1,3-acetonedicarboxylate + Sulfur + Ethyl cyanoacetate Intermediate_1 Diethyl 2-amino-5-(ethoxycarbonyl)thiophene-3,4-dicarboxylate Starting_Materials->Intermediate_1 Gewald Reaction Intermediate_2 Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate Intermediate_1->Intermediate_2 Cyclization with Formamide Final_Product This compound Intermediate_2->Final_Product Chlorination with POCl3 Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition and Cyclization A Ethyl cyanoacetate + Diethyl 1,3-acetonedicarboxylate B α,β-unsaturated intermediate A->B Base (e.g., Morpholine) C Michael addition of Sulfur B->C D Thiiranium intermediate C->D E Intramolecular cyclization D->E F Tautomerization E->F G Diethyl 2-amino-5-(ethoxycarbonyl)thiophene-3,4-dicarboxylate F->G

Caption: Mechanistic pathway of the Gewald reaction.

Experimental Protocol
Reagent/SolventMolar RatioQuantity
Diethyl 1,3-acetonedicarboxylate1.0(e.g., 20.2 g, 0.1 mol)
Ethyl cyanoacetate1.0(e.g., 11.3 g, 0.1 mol)
Elemental Sulfur1.0(e.g., 3.2 g, 0.1 mol)
MorpholineCatalytic(e.g., 8.7 g, 0.1 mol)
EthanolSolvent(e.g., 150 mL)

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethyl 1,3-acetonedicarboxylate (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (150 mL).

  • Heat the mixture to 45-50 °C with stirring.

  • Add morpholine (0.1 mol) dropwise over a period of 30 minutes, maintaining the temperature below 55 °C.

  • After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 50 mL).

  • Recrystallize the crude product from ethanol to afford pure Diethyl 2-amino-5-(ethoxycarbonyl)thiophene-3,4-dicarboxylate.

Expected Yield: 75-85%

Part 2: Cyclization to Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

The second stage of the synthesis involves the construction of the pyrimidine ring fused to the thiophene core. This is achieved through the cyclization of the 2-aminothiophene intermediate with formamide. [1]

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of the amino group of the thiophene onto the carbonyl carbon of formamide. This is followed by an intramolecular cyclization with the elimination of water to form the pyrimidinone ring.

Cyclization Mechanism Intermediate_1 Diethyl 2-amino-5-(ethoxycarbonyl)thiophene-3,4-dicarboxylate Adduct Initial Adduct Intermediate_1->Adduct Nucleophilic Attack Formamide Formamide Formamide->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Intermediate_2 Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate Cyclized_Intermediate->Intermediate_2 Dehydration

Caption: Mechanism of pyrimidine ring formation.

Experimental Protocol
Reagent/SolventMolar RatioQuantity
Diethyl 2-amino-5-(ethoxycarbonyl)thiophene-3,4-dicarboxylate1.0(e.g., 31.5 g, 0.1 mol)
FormamideLarge Excess(e.g., 150 mL)

Procedure:

  • In a 250 mL round-bottom flask, suspend Diethyl 2-amino-5-(ethoxycarbonyl)thiophene-3,4-dicarboxylate (0.1 mol) in formamide (150 mL).

  • Heat the mixture to 180-190 °C and maintain this temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into ice-water (500 mL) and stir for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the product in a vacuum oven at 60 °C to yield Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate.

Expected Yield: 80-90%

Part 3: Chlorination to this compound

The final step is the conversion of the 4-hydroxy group of the thienopyrimidinone to a chloro group. This is a crucial transformation that activates the molecule for subsequent nucleophilic substitution reactions. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃). [2][3]The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and neutralizes the HCl generated. [2]

Reaction Mechanism

The mechanism involves the initial activation of the 4-hydroxy group (which exists in its tautomeric keto form) by POCl₃. The lone pair of electrons on the oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate intermediate. Subsequent attack by a chloride ion and elimination of dichlorophosphate results in the formation of the 4-chloro derivative.

Chlorination Mechanism cluster_0 Activation of Hydroxyl Group cluster_1 Nucleophilic Substitution A Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate C Phosphate intermediate A->C B Phosphorus oxychloride (POCl3) B->C D Chloride ion attack C->D E Elimination of dichlorophosphate D->E F This compound E->F

Caption: Mechanism of chlorination with phosphorus oxychloride.

Experimental Protocol
Reagent/SolventMolar RatioQuantity
Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate1.0(e.g., 25.4 g, 0.1 mol)
Phosphorus oxychloride (POCl₃)5.0-10.0(e.g., 100 mL)
N,N-DimethylanilineCatalytic(e.g., 2-3 drops)

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (0.1 mol).

  • Add phosphorus oxychloride (100 mL) and a few drops of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (500 g) with constant stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent such as ethanol or ethyl acetate to obtain pure this compound.

Expected Yield: 70-80%

Conclusion

This application note has outlined a reliable and well-established three-step synthesis for this compound. The procedure leverages the robust Gewald reaction for the initial thiophene ring formation, followed by a straightforward cyclization and a standard chlorination protocol. The detailed mechanistic insights and step-by-step experimental procedures provided herein should serve as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this key intermediate opens up avenues for the development of novel therapeutic agents based on the thieno[2,3-d]pyrimidine scaffold.

References

  • Chloropyrimidine process. (n.d.). Google Patents.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). Molecules, 16(8), 6463-6473. [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3321. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). Sustainable Chemistry and Pharmacy, 29, 100780. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Helvetica Chimica Acta, 84(10), 2937-2947.
  • Thienopyrimidine. (2022). MDPI Encyclopedia. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2007). E-Journal of Chemistry, 4(2), 221-225.
  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.). Google Patents.
  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (2021). Chemistry of Heterocyclic Compounds, 57(8), 776-784.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2016). Molecules, 21(9), 1160. [Link]

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. (2011). ResearchGate. [Link]

  • POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. (2016). Journal of Saudi Chemical Society, 22(3), 248-253.
  • Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 125-143.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). International Journal of Pharmacy and Biological Sciences, 3(4), 843-850.
  • Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. (2024). Journal of Medicinal Chemistry. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). Pharmaceuticals, 15(1), 35. [Link]

  • Preparation method for chloropyrimidine compound. (n.d.). Google Patents.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 209-246.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2016). RSC Advances, 6(99), 97269-97275.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2023). ChemistrySelect, 8(31), e202301540.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive, in-depth guide for the laboratory-scale synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This compound is a crucial intermediate, with the chloro-substituent at the 4-position providing a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). This guide details a reliable and robust two-step synthetic protocol commencing from a substituted 2-aminothiophene precursor.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence. The first step involves the construction of the thieno[2,3-d]pyrimidin-4-one ring system via the cyclization of a 2-aminothiophene precursor with formamide. The subsequent and final step is the chlorination of the 4-hydroxy group (in its tautomeric 4-oxo form) using phosphorus oxychloride.

Synthesis_Workflow cluster_0 Step 1: Thienopyrimidinone Formation cluster_1 Step 2: Chlorination A Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate C Ethyl 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-6-carboxylate A->C Reflux B Formamide B->C D Ethyl 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-6-carboxylate F Ethyl 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine-6-carboxylate D->F Reflux E Phosphorus Oxychloride (POCl3) E->F

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

This initial step focuses on the construction of the fused pyrimidinone ring. The selection of a 2-aminothiophene as the starting material is pivotal, as it provides the necessary functionalities for the subsequent cyclization. The Gewald reaction is a classical and efficient method for the synthesis of such 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[2][3][4][5][6] For the purpose of this protocol, we will assume the availability of the requisite 2-aminothiophene precursor.

The cyclization is achieved by heating the 2-aminothiophene with formamide. Formamide serves as a source of the C2-H unit of the pyrimidine ring. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the thieno[2,3-d]pyrimidin-4-one.[7]

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate4815-30-9199.2610.01.99 g
Formamide75-12-745.04-20 mL
Ethanol64-17-546.07-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.99 g, 10.0 mmol).

  • Add formamide (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 190-210 °C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Upon cooling, a solid precipitate will form. Pour the reaction mixture into ice-cold water (100 mL) to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual formamide.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-6-carboxylate as a solid.

  • Dry the purified product under vacuum.

Part 2: Synthesis of this compound

The second and final step is the conversion of the 4-hydroxy group of the thienopyrimidinone to a chloro group. This transformation is a critical step for enabling further derivatization of the scaffold. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of chlorination of heterocyclic hydroxyl compounds.[8][9][10][11] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-6-carboxylate-252.295.01.26 g
Phosphorus Oxychloride (POCl₃)10025-87-3153.33-15 mL
N,N-Dimethylformamide (DMF)68-12-273.09Catalytic2-3 drops
Dichloromethane (DCM)75-09-284.93-As needed
Saturated Sodium Bicarbonate Solution---As needed
Anhydrous Sodium Sulfate7757-82-6142.04-As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place Ethyl 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (1.26 g, 5.0 mmol).

  • Carefully add phosphorus oxychloride (15 mL) to the flask in a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the suspension. DMF acts as a catalyst to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (100 g) in a beaker with constant stirring in a fume hood. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane) to afford this compound as a pure solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Formamide is a teratogen and should be handled with appropriate caution.

References

  • Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. [Link]

  • OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (n.d.). Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. [Link]

  • PubMed. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • ResearchGate. (n.d.). Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and.... [Link]

  • ResearchGate. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

  • NIH National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • ACS Publications. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. [Link]

  • ResearchGate. (n.d.). Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
  • MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]

  • ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Google Patents. (n.d.). Chloropyrimidine process.
  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

Sources

Application of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of the human metabolome. This structural similarity has rendered it a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases, a vast family of enzymes that regulate cellular signaling pathways through phosphorylation, are frequently dysregulated in diseases like cancer. Consequently, molecules that can selectively inhibit specific kinases are of paramount therapeutic interest. The thieno[2,3-d]pyrimidine framework serves as an excellent anchor for building potent and selective kinase inhibitors, with numerous derivatives reported to inhibit key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and others.[1][2][3]

This application note provides a detailed guide for researchers on the utilization of a key starting material, Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate , in the synthesis of a diverse array of kinase inhibitors. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-proven protocols, and present data on the biological activity of representative compounds.

The Strategic Advantage of this compound

The choice of this compound as a precursor is strategic for several reasons:

  • Reactive C4-Position: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which activates the carbon for nucleophilic attack.[4] This allows for the straightforward introduction of a wide variety of amine-containing side chains, a common feature in many kinase inhibitors that interact with the hinge region of the kinase active site.

  • Versatile Ester Group: The ethyl carboxylate group at the C6 position provides a handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity and target specific interactions within the kinase active site. Alternatively, the ester itself can be a key pharmacophoric feature.

  • Rigid, Planar Core: The fused bicyclic system provides a rigid and planar scaffold, which is advantageous for achieving high-affinity binding to the typically flat ATP-binding pocket of kinases.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic transformation involving this compound is the SNAr reaction at the C4 position. This reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism Start This compound + R-NH2 (Nucleophile) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Ethyl 4-(alkyl/arylamino)thieno[2,3-d]pyrimidine-6-carboxylate + HCl Intermediate->Product Chloride Elimination FinalProduct Final Product + Protonated Base Product->FinalProduct Proton Scavenging Base Base (e.g., DIPEA) Base->Product caption Generalized SNAr Mechanism

Caption: Generalized workflow for the SNAr reaction.

Application Protocol: Synthesis of a VEGFR-2 Inhibitor Prototype

This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-((3-chloro-4-fluorophenyl)amino)thieno[2,3-d]pyrimidine-6-carboxylate , a representative thieno[2,3-d]pyrimidine-based kinase inhibitor with reported anti-VEGFR-2 activity.

Materials and Reagents:
  • This compound

  • 3-Chloro-4-fluoroaniline

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Propanol (Isopropanol)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Procedure:

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add 2-propanol as the solvent. The choice of a polar protic solvent like isopropanol is crucial as it can solvate the ionic intermediates and facilitate the reaction.

  • Add 3-chloro-4-fluoroaniline (1.1 eq.). A slight excess of the nucleophile is used to ensure the complete consumption of the starting material.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

Causality Insight: DIPEA is a sterically hindered, non-nucleophilic base. Its primary role is to act as a proton scavenger, neutralizing the HCl generated during the substitution reaction.[5][6] This prevents the protonation of the nucleophilic aniline, which would render it unreactive. Using a non-nucleophilic base is critical to avoid competition with the desired aniline nucleophile in attacking the C4 position.[5]

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the mixture to reflux (approximately 82 °C for 2-propanol) and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine. This removes any remaining DIPEA salts and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 4: Characterization

  • The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification A 1. Combine Reactants - this compound - 3-Chloro-4-fluoroaniline - DIPEA in 2-Propanol B 2. Reflux (approx. 82°C) A->B C 3. Monitor by TLC B->C D 4. Cool and Concentrate C->D Reaction Complete E 5. Dissolve in EtOAc D->E F 6. Aqueous Wash (Water & Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Characterization (NMR, MS) H->I Pure Product caption Synthesis and Purification Workflow

Caption: A step-by-step workflow for the synthesis and purification.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized thieno[2,3-d]pyrimidine derivatives can be evaluated for their inhibitory activity against a panel of kinases. The 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. Below is a table summarizing the reported IC₅₀ values for a selection of 4-anilino-thieno[2,3-d]pyrimidine derivatives against VEGFR-2.

CompoundR-Group (at C4)VEGFR-2 IC₅₀ (µM)Reference
1 3-Chloro-4-fluoro-phenyl0.23[3]
2 4-Fluoro-phenyl>10[3]
3 3-Ethynyl-phenyl0.15[3]
4 4-Phenoxy-phenyl0.35[3]

Analysis of SAR:

  • Halogen Substitution: A comparison between compounds 1 and 2 suggests that the presence of a chlorine atom at the meta-position of the aniline ring is crucial for potent VEGFR-2 inhibition.

  • Hydrophobic Interactions: The high potency of compound 3 , bearing a small, hydrophobic ethynyl group, indicates that this region of the kinase active site can accommodate such substituents, likely through favorable hydrophobic interactions.

  • Larger Substituents: The activity of compound 4 demonstrates that larger, flexible groups like a phenoxy moiety are also well-tolerated, suggesting an exit vector for further chemical exploration to enhance potency and selectivity.

Conclusion

This compound is a versatile and highly valuable starting material for the synthesis of a wide range of kinase inhibitors. The straightforward and high-yielding nucleophilic aromatic substitution at the C4 position allows for the rapid generation of diverse chemical libraries. By understanding the underlying reaction mechanisms and making rational choices in reaction conditions and nucleophile selection, researchers can efficiently synthesize novel thieno[2,3-d]pyrimidine derivatives with potent and selective kinase inhibitory activity, paving the way for the development of new therapeutic agents.

References

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5), e-20240198. [Link]

  • Bollu, D. R., et al. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidines and their Biological Evaluation. Research & Reviews: Journal of Chemistry. [Link]

  • Gellis, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4259. [Link]

  • Anton-Savant, V., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Ghozlan, S. A. S., et al. (2020). Efficient method for the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, their derivatization, and antimicrobial activity. Chemistry of Heterocyclic Compounds, 56(10), 1318-1326. [Link]

  • Chen, Y.-L., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 199. [Link]

  • Anton-Savant, V., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Abdel-Gawad, H., et al. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 15(1), 849-861. [Link]

  • Disch, J. S., et al. (2014). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 57(10), 4144-4157. [Link]

  • Weiss, F. D., et al. (2018). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 57(38), 12538-12542. [Link]

  • El-Damasy, A. K., et al. (2021). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Future Medicinal Chemistry, 13(15), 1367-1393. [Link]

  • De Vleeschauwer, A. R., et al. (2025). Discovery and structure-activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic agents against Mycobacterium ulcerans. bioRxiv. [Link]

  • Duraisamy, R., et al. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylate derivatives as potential mosquito larvicidal agents. Journal of Biomolecular Structure and Dynamics, 41(13), 6031-6045. [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. [Link]

  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(29), 5434-5442. [Link]

  • Guo, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Roberts, B. P., & Reifenrath, W. G. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1956-1963. [Link]

  • S. Mohamed, S. K., et al. (2016). Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate. IUCrData, 1(4), x160505. [Link]

  • El-Sayed, N. A. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

Sources

Application Notes & Protocols: Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Core in Modern Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, valued for its structural resemblance to endogenous purines, the foundational building blocks of DNA and RNA.[1] This bioisosteric relationship allows molecules built upon this framework to interact with a wide array of biological targets, often by competing with natural ligands at ATP-binding sites of enzymes.[2] Consequently, this heterocyclic system has emerged as a "privileged scaffold" in the development of novel therapeutics.

Derivatives of thieno[2,3-d]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] Notably, this scaffold is a key component in numerous kinase inhibitors, targeting critical signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor growth and angiogenesis.[2][3][4]

This guide focuses on a particularly valuable and versatile starting material: Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate . Its strategic functionalization—a reactive chlorine atom at the C4 position and an easily modifiable ester at the C6 position—provides a robust platform for constructing diverse libraries of bioactive compounds. We will explore the core synthetic strategies, provide detailed, field-tested protocols, and explain the chemical rationale behind these experimental designs.

Strategic Overview: Key Reactive Centers

The synthetic utility of this compound stems from two primary reactive sites. The strategic manipulation of these sites allows for the systematic elaboration of the core structure to achieve desired pharmacological profiles.

G start This compound c4 C4 Position: Nucleophilic Aromatic Substitution (SNAr) - Key for installing diverse side chains - Driven by electron-withdrawing pyrimidine ring start->c4 Primary Pathway c6 C6 Position: Ester Modification - Hydrolysis to carboxylic acid - Amidation for diverse functional groups start->c6 Secondary Pathway bioactive Diverse Bioactive Molecules (Kinase Inhibitors, Anticancer Agents, etc.) c4->bioactive c6->bioactive

Figure 1: Key reactive sites for diversification of the thieno[2,3-d]pyrimidine scaffold.

Part 1: The Workhorse Reaction - Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is the primary site for synthetic elaboration. It is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This facilitates a classic SNAr reaction, allowing for the straightforward introduction of amine, ether, and thioether functionalities.

Mechanism of Action: SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the expulsion of the chloride leaving group.

G sub Starting Material (C4-Cl) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu-H nuc Nucleophile (Nu-H) nuc->meisenheimer product Product (C4-Nu) meisenheimer->product - Cl⁻ hcl HCl (or Cl⁻ + H⁺) meisenheimer->hcl - H⁺

Figure 2: Generalized mechanism for SNAr at the C4 position.

Application Protocol 1: Synthesis of 4-Amino Derivatives (e.g., Potential Kinase Inhibitors)

The introduction of substituted amines at the C4 position is a critical step in the synthesis of many kinase inhibitors and anti-proliferative agents.[4][5] The choice of amine directly influences the resulting molecule's steric and electronic properties, which is crucial for binding to target proteins.

Objective: To synthesize Ethyl 4-(arylamino)thieno[2,3-d]pyrimidine-6-carboxylate derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 - 1.5 eq)

  • Solvent: Isopropanol (IPA), n-Butanol, or N,N-Dimethylformamide (DMF)

  • Base (optional, but recommended): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., Isopropanol, ~10-20 mL per mmol of starting material).

  • Reagent Addition: Add the substituted aniline (1.1 eq). If the aniline is a salt, pre-neutralize it or add an additional equivalent of base.

  • Reaction Initiation: If using a base like DIPEA, add it to the mixture. Stir the suspension at room temperature for 10 minutes.

  • Heating: Heat the reaction mixture to reflux (for IPA, ~82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-12 hours.

    • Causality Insight: Heating provides the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex. The choice of a high-boiling solvent like n-butanol or DMF can accelerate the reaction for less reactive anilines.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate of the product often forms.

  • Isolation: Filter the solid product and wash it sequentially with cold isopropanol and then diethyl ether to remove unreacted starting materials and soluble impurities.

  • Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Summary: Synthesis of 4-Amino Derivatives

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
N-methylpiperazineDioxane-1002~85[5]
MorpholineDioxane-1002~88[5]
3-Aminophenoln-Butanol-120875-85[4]
AnilineIsopropanol-826>90General

Part 2: Elaboration at the C6 Position

While the C4 position is key for introducing pharmacophores that often interact with the hinge region of kinases, the C6-ester provides a secondary vector for modification. This site can be used to enhance solubility, introduce additional binding interactions, or attach linkers for conjugation. The most common strategy involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then converted into a wide range of amides.

G start C6-Ethyl Ester Derivative hydrolysis Step 1: Alkaline Hydrolysis (e.g., NaOH, H₂O/THF) start->hydrolysis acid C6-Carboxylic Acid Intermediate hydrolysis->acid coupling Step 2: Amide Coupling (Amine, Coupling Agent) acid->coupling amide Final C6-Amide Product coupling->amide

Figure 3: Workflow for the conversion of the C6-ester to C6-amide functionalities.

Application Protocol 2: Hydrolysis of the C6-Ethyl Ester

Objective: To convert Ethyl 4-substituted-thieno[2,3-d]pyrimidine-6-carboxylate to the corresponding carboxylic acid.

Materials:

  • C6-Ethyl Ester starting material (1.0 eq)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 - 4.0 eq)

  • Solvent: A mixture of Tetrahydrofuran (THF) and Water (e.g., 2:1 ratio)

  • Acid for neutralization: 1M Hydrochloric Acid (HCl)

Step-by-Step Protocol:

  • Dissolution: Dissolve the C6-ethyl ester starting material in a mixture of THF and water.

  • Base Addition: Add a solution of NaOH (e.g., 2M aqueous solution) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).

    • Self-Validation: The product carboxylic acid will have a much lower Rf value on the TLC plate and may streak, indicating its polar, acidic nature.

  • Quenching & Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M HCl to neutralize the excess base and protonate the carboxylate salt. Adjust the pH to ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum.

Application Protocol 3: Amide Bond Formation via Peptide Coupling

Objective: To couple the C6-carboxylic acid with a primary or secondary amine to form a C6-carboxamide.

Materials:

  • C6-Carboxylic acid (1.0 eq)

  • Desired Amine (1.1 eq)

  • Coupling Agent: HATU, HBTU, or EDC/HOBt (1.2 eq)

  • Base: DIPEA or Triethylamine (TEA) (3.0 eq)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Setup: In a dry, nitrogen-flushed flask, dissolve the C6-carboxylic acid in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU) and the base (DIPEA). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms a highly reactive acyl-intermediate.

    • Expertise Insight: Pre-activation of the carboxylic acid before adding the amine minimizes side reactions and generally leads to higher yields and cleaner products.

  • Amine Addition: Add the desired amine to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS for completion.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary: Synthesis of C6-Amide Derivatives

Carboxylic Acid PrecursorAmineCoupling AgentBaseYield (%)Reference
5-methyl-4-oxo-acidBenzylamine1,1'-CDI-~70-80[6]
4-chlorothieno[3,2-d]acidVarious aminesHATUDIPEA60-90[7]
4-oxo-thieno[2,3-d]acidSubstituted benzylaminesEDC/HOBtNMM65-85General

Conclusion

This compound is a high-value, versatile starting material for constructing libraries of bioactive molecules. Its predictable reactivity at the C4 and C6 positions allows researchers to systematically explore structure-activity relationships (SAR). The protocols outlined here provide a robust foundation for synthesizing novel compounds targeting a range of diseases. By understanding the causality behind each experimental step—from solvent choice to the mechanism of activation—scientists can troubleshoot effectively and rationally design the next generation of thieno[2,3-d]pyrimidine-based therapeutics.

References

  • El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1153-1164. [Link]

  • Reddy, T. S., et al. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Atanasova, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6358. [Link]

  • Lin, C. W., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(20), 7083. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry, 22(5), 505-510. [Link]

  • Hurst, D. T., & Sullins, A. K. (1971). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]

  • Slaninova, V., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. J. Braz. Chem. Soc.[Link]

  • Abouzid, K. A. M., & Abdel-Sattar, E. A. A. (2017). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 3(2), 77-89. [Link]

  • Shaik, S. P., et al. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. Journal of Heterocyclic Chemistry. [Link]

  • Shutalev, A., & Kish-Malahov, N. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. [Link]

  • Disch, J. S., et al. (2011). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 54(18), 6257-6268. [Link]

  • Atamanyuk, D., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 163-174. [Link]

Sources

Application Note & Protocols: Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate as a Versatile Precursor for Functional Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has been extensively explored in medicinal chemistry for its diverse biological activities, including anticancer and antimicrobial properties.[1][2] However, its intrinsic electronic and structural features—a planar, electron-deficient aromatic core—make it a highly attractive, yet underexplored, building block for materials science. This document provides detailed application notes and protocols on the use of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate as a strategic precursor for the synthesis of novel functional organic materials. We will elucidate its potential in organic electronics and surface modification, leveraging its two distinct and orthogonally reactive sites: the C4-chloro group and the C6-ethyl carboxylate moiety. The protocols detailed herein are designed to be self-validating, providing researchers with a robust framework for innovation.

Core Compound Analysis: Properties & Strategic Rationale

This compound is a multifunctional molecular building block.[3] Its utility in materials science is predicated on the unique reactivity of its functional groups, which allows for programmed, stepwise synthesis of complex architectures.

Causality Behind Application:

  • Thieno[2,3-d]pyrimidine Core: The fused thiophene and pyrimidine rings create a π-conjugated, electron-deficient system. This inherent electronic nature is advantageous for creating n-type (electron-transporting) or ambipolar organic semiconductors, which are crucial components in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

  • C4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making it a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This allows for the strategic extension of the π-conjugated system by introducing various aryl, heteroaryl, or amino substituents, thereby tuning the material's optical and electronic properties (e.g., bandgap, charge mobility).

  • C6-Ethyl Carboxylate Group: This ester group offers a secondary reaction site. It can be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchoring group for binding to metal oxide surfaces (e.g., TiO₂, ITO), or it can be converted into an amide to attach other functional moieties. This dual reactivity is key for applications in dye-sensitized solar cells (DSSCs), sensors, or for modifying surface properties.

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 596794-91-1[4]
Molecular Formula C₉H₇ClN₂O₂S[4]
Molecular Weight 242.68 g/mol N/A
Appearance Off-white to yellow solidN/A
Solubility Soluble in Dichloromethane, Chloroform, THF, DioxaneN/A

Application Protocol I: Synthesis of a π-Extended System for Organic Electronics

This protocol details the synthesis of a novel donor-acceptor type conjugated molecule via a Suzuki cross-coupling reaction. This is a foundational step for creating materials for organic electronics.

Principle: The electron-deficient thienopyrimidine core (acceptor) is coupled with an electron-rich aryl boronic acid (donor) to create a molecule with a tunable intramolecular charge-transfer character. This is a proven strategy for lowering the bandgap and enhancing the optical absorption of organic materials.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Ethyl 4-chlorothieno[2,3-d]- pyrimidine-6-carboxylate (1.0 eq) F Combine all reagents in a Schlenk flask under Argon A->F B Aryl Boronic Acid (1.2 eq) B->F C Pd(PPh₃)₄ (0.05 eq) C->F D K₂CO₃ (3.0 eq) D->F E Toluene/H₂O (4:1) E->F G Heat at 90 °C for 12-24 h (Monitor by TLC/LC-MS) F->G H Cool to RT, add EtOAc, wash with H₂O and brine G->H I Dry over Na₂SO₄, concentrate in vacuo H->I J Purify by column chromatography (Silica gel) I->J K Final Product J->K L NMR (¹H, ¹³C) K->L M HRMS K->M N UV-Vis & Photoluminescence K->N O Cyclic Voltammetry (CV) K->O

Caption: Workflow for Suzuki cross-coupling and material characterization.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (242.7 mg, 1.0 mmol, 1.0 eq), the desired aryl boronic acid (e.g., 4-methoxyphenylboronic acid, 182 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon gas three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (57.8 mg, 0.05 mmol, 0.05 eq). Then, add degassed solvents: 12 mL of toluene and 3 mL of deionized water.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Evaluate its optoelectronic properties using UV-Vis absorption and photoluminescence spectroscopy to determine the absorption/emission maxima. Use cyclic voltammetry to estimate the HOMO and LUMO energy levels.

Application Protocol II: Surface Functionalization via Carboxylic Acid Anchor

This protocol describes the hydrolysis of the ethyl ester to a carboxylic acid, creating a molecule capable of anchoring to metal oxide surfaces for applications like dye-sensitized solar cells or as modified electrodes.

Principle: The robust ester can be selectively hydrolyzed under basic conditions without affecting the core aromatic structure. The resulting carboxylic acid provides a strong binding site to surfaces like titanium dioxide (TiO₂), enabling the fabrication of hybrid organic-inorganic materials.

Reaction Scheme for Hydrolysis:

Caption: Saponification of the ester to a carboxylic acid anchor.

Detailed Step-by-Step Protocol:

  • Setup: Dissolve the ethyl ester product from Protocol I (e.g., 300 mg, ~0.9 mmol) in a mixture of tetrahydrofuran (THF) and water (15 mL, 2:1 v/v) in a round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (75 mg, 1.8 mmol, 2.0 eq) to the solution. Heat the mixture to 60 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Acidification: Cool the reaction to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 10 mL of water and cool in an ice bath.

  • Precipitation & Isolation: Slowly acidify the solution by adding 1M HCl dropwise until the pH is ~2-3. A precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts, then with a small amount of cold diethyl ether. Dry the product under high vacuum to yield the pure carboxylic acid.

  • Surface Deposition (Example for DSSC): Prepare a 0.3 mM solution of the synthesized carboxylic acid "dye" in a suitable solvent (e.g., ethanol). Immerse a pre-treated TiO₂-coated electrode into this solution and leave it for 12-24 hours at room temperature to allow for self-assembly and anchoring of the molecules onto the surface.

Expected Data & Interpretation

The derivatization of this compound allows for precise tuning of material properties. Below is a table of expected (hypothetical) data for a material synthesized via Protocol I using 4-methoxyphenylboronic acid.

ParameterExpected ValueSignificance in Materials Science
Absorption Max (λ_abs) 380 - 450 nmIndicates the range of light the material can absorb. Crucial for photovoltaics and photodetectors.
Emission Max (λ_em) 480 - 550 nmDefines the color of light emitted. Key for OLED applications.
HOMO Level -5.4 to -5.8 eVHighest Occupied Molecular Orbital. Determines electron-donating ability and air stability.
LUMO Level -3.0 to -3.4 eVLowest Unoccupied Molecular Orbital. Determines electron-accepting ability and suitability for n-type transport.
Electrochemical Bandgap 2.2 - 2.6 eV(E_LUMO - E_HOMO). Dictates the energy required to excite an electron and influences the material's color and conductivity.

Interpretation: A material with these properties would be a candidate for an n-type semiconductor in an OFET or as a blue-green emitter in an OLED device. The carboxylic acid derivative would be expected to perform as a photosensitizer in a DSSC, absorbing light and injecting electrons into the TiO₂ conduction band.

Conclusion

This compound is far more than a scaffold for medicinal chemistry. Its defined reactive sites offer a powerful platform for the rational design and synthesis of advanced functional materials. The protocols provided demonstrate two fundamental transformations—π-system extension via cross-coupling and surface functionalization via the carboxylate group—that open the door to applications in organic electronics, photovoltaics, and sensor technology. This versatile building block invites materials scientists to explore new frontiers in molecular engineering.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available at: [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. Available at: [Link]

  • Ethyl 4-chloro-5-methylthieno[2, 3-d]pyrimidine-6-carboxylate, 1 gram. Anichem. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. Available at: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. Available at: [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC - PubMed Central. Available at: [Link]

  • Thieno(2,3-d)pyrimidine | C6H4N2S | CID 12225304. PubChem - NIH. Available at: [Link]

  • This compound. Lead Sciences. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its structural similarity to the purine nucleus allows it to interact with a wide range of biological targets.[3] This guide provides a comprehensive overview of key experimental procedures for the late-stage functionalization of the thieno[2,3-d]pyrimidine system. We will delve into the practical and mechanistic details of three powerful synthetic methodologies: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and direct C-H arylation. Each section is designed to offer not just a step-by-step protocol but also the underlying rationale for experimental choices, troubleshooting advice, and a self-validating framework to ensure reliable and reproducible results.

Foundational Synthesis: Constructing the Thieno[2,3-d]pyrimidine Core

Before functionalization, the thieno[2,3-d]pyrimidine core must be synthesized. The most prevalent and versatile method is a two-step sequence commencing with the Gewald three-component reaction to form a 2-aminothiophene intermediate, followed by cyclization to build the pyrimidine ring.

Step 1: Gewald Reaction for 2-Aminothiophene Precursors

The Gewald reaction is a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes.[4] It involves the reaction of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.

Causality of Component Selection:

  • Carbonyl Compound: Determines the substituents at the 5- and 6-positions of the resulting thieno[2,3-d]pyrimidine.

  • Active Methylene Nitrile: Provides the C4 and amino group of the thiophene ring. The nitrile group is essential for the subsequent pyrimidine ring formation.

  • Base (e.g., Triethylamine, Morpholine): The reaction is base-catalyzed. The base facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5]

Detailed Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [1][6]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.0 eq) in ethanol (approx. 2-3 mL per mmol of cyclohexanone).

  • Catalyst Addition: Add triethylamine (1.0 eq) to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is typically observed.

  • Workup and Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one Core

The 2-aminothiophene-3-carbonitrile intermediate is a versatile precursor for forming the pyrimidine ring. A common method involves reaction with formic acid or formamide to yield the thieno[2,3-d]pyrimidin-4-one.

Detailed Protocol: Synthesis of 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4(3H)-one

  • Reaction Setup: Place the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add an excess of formic acid (e.g., 10-15 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water with stirring. A solid will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield the desired thieno[2,3-d]pyrimidin-4-one.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-N bonds, offering broad functional group tolerance and high efficiency.[1][9] For thieno[2,3-d]pyrimidines, these reactions are typically performed on halo-substituted derivatives, most commonly at the C2 and C4 positions. A key precursor, 2,4-dichlorothieno[2,3-d]pyrimidine, can be synthesized from the corresponding dihydroxy derivative by treatment with phosphorus oxychloride (POCl₃).[10]

G cluster_0 Core Synthesis cluster_1 Functionalization Pathways Gewald Reaction Gewald Reaction 2-Aminothiophene 2-Aminothiophene Gewald Reaction->2-Aminothiophene Multicomponent Condensation Thienopyrimidinone Thienopyrimidinone 2-Aminothiophene->Thienopyrimidinone Cyclization (e.g., Formic Acid) Dichloro-Thienopyrimidine Dichloro-Thienopyrimidine Thienopyrimidinone->Dichloro-Thienopyrimidine Chlorination (POCl3) Suzuki Product Suzuki Product Dichloro-Thienopyrimidine->Suzuki Product Suzuki-Miyaura (C-C Coupling) Buchwald Product Buchwald Product Dichloro-Thienopyrimidine->Buchwald Product Buchwald-Hartwig (C-N Coupling) Thienopyrimidine Core Thienopyrimidine Core C-H Arylation Product C-H Arylation Product Thienopyrimidine Core->C-H Arylation Product Direct C-H Arylation (C-C Coupling)

Caption: General workflow for synthesis and functionalization of the thieno[2,3-d]pyrimidine scaffold.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide. On dichloropyrimidine systems, the reaction is often regioselective, with the C4 position being more reactive than the C2 position due to greater electron deficiency.[11]

Expertise & Experience: The "Why" Behind the Conditions

  • Catalyst System (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as those in the Buchwald family (e.g., SPhos, XPhos), can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[12][13] For electron-deficient heterocycles like thienopyrimidines, standard catalysts like Pd(PPh₃)₄ are often sufficient.

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The base activates the organoboron species to facilitate transmetalation to the palladium center. An aqueous solution of an inorganic base is commonly used. The choice of base can influence reaction rate and yield; stronger bases may be required for less reactive partners.

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF): A mixture of an organic solvent and water is typical, as it solubilizes both the organic substrate and the inorganic base.

Detailed Protocol: C4-Arylation of 2,4-Dichlorothieno[2,3-d]pyrimidine [11]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2,4-dichlorothieno[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Bubble the inert gas through the solution for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield/No Reaction: Consider a more active catalyst system (e.g., a Buchwald palladacycle precatalyst with a ligand like SPhos). Ensure reagents and solvents are thoroughly degassed, as oxygen can deactivate the catalyst. Try a different base (e.g., K₃PO₄ or Cs₂CO₃).

  • Protodeboronation of Boronic Acid: This side reaction can be problematic with electron-deficient boronic acids.[13] Using the corresponding boronic ester (e.g., pinacol ester) can sometimes mitigate this issue.

  • Homocoupling of Boronic Acid: This suggests the presence of oxygen. Improve degassing procedures.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[5][14] It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Expertise & Experience: The "Why" Behind the Conditions

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, and BrettPhos are designed to promote the crucial reductive elimination step, which forms the C-N bond.[15] The choice of ligand can be substrate-dependent, and screening may be necessary.

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ are used for base-sensitive substrates.[16]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

G Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) Reduction Oxidative Addition Complex Oxidative Addition Complex Active Pd(0)->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH, - X- Amido Complex Amido Complex Amine Coordination->Amido Complex Base Deprotonation Amido Complex->Active Pd(0) Regenerates Catalyst Product (Ar-NR2) Product (Ar-NR2) Amido Complex->Product (Ar-NR2) Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: C4-Amination of 4-Chloro-thieno[2,3-d]pyrimidine [17][18]

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add the 4-chloro-thieno[2,3-d]pyrimidine derivative (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting:

  • Hydrodehalogenation: A common side reaction where the starting aryl halide is reduced.[14] This can be caused by β-hydride elimination from the amine. Using a different ligand or base can sometimes suppress this pathway.

  • Catalyst Poisoning: Heterocyclic substrates, particularly those with sulfur atoms, can sometimes coordinate too strongly to the palladium center and inhibit catalysis. Using highly active, sterically hindered ligands helps to favor the productive catalytic cycle.

  • Incomplete Reaction: If the reaction stalls, consider a higher temperature, a different ligand/base combination, or a more active precatalyst.

Direct C-H Activation: A Modern Approach to Functionalization

Direct C-H activation/functionalization is an increasingly important strategy that avoids the need for pre-functionalized (e.g., halogenated) starting materials, making it more atom- and step-economical.[7][19] For thieno[2,3-d]pyrimidines, palladium-catalyzed C-H arylation can be achieved with high regioselectivity.

Expertise & Experience: The "Why" Behind the Conditions

  • Catalyst (e.g., Pd(OAc)₂): Simple palladium(II) salts are often effective catalysts for C-H activation.

  • Oxidant: The catalytic cycle often requires an oxidant to regenerate the active Pd(II) or Pd(III) species. Silver salts (e.g., Ag₂CO₃) are common, but in some cases, oxygen from the air can suffice.

  • Additive (e.g., Pivalic Acid): Carboxylic acid additives can act as proton shuttles in the concerted metalation-deprotonation (CMD) step, which is often the rate-determining step.[20] They facilitate the C-H bond cleavage.

  • Regioselectivity: The position of C-H activation is dictated by the electronic and steric properties of the substrate. On the thieno[2,3-d]pyrimidine core, the C6 position on the thiophene ring is often the most electronically favorable site for arylation with aryl iodides.[12]

Detailed Protocol: C6-Arylation of a 4-Aminothieno[2,3-d]pyrimidine [7][12]

  • Reaction Setup: In a sealable reaction tube, combine the 4-aminothieno[2,3-d]pyrimidine substrate (1.0 eq), the aryl iodide (1.5-2.0 eq), Pd(OAc)₂ (0.1 eq), and a base/oxidant such as K₂CO₃ (2.0 eq).

  • Additive and Solvent: Add pivalic acid (PivOH, 0.3 eq) and the solvent (e.g., toluene or DMA).

  • Reaction: Seal the tube and heat the mixture to a high temperature (typically 130-150 °C) for 12-24 hours.

  • Workup: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting:

  • Poor Regioselectivity: If a mixture of isomers is obtained, optimization of the directing group on the pyrimidine ring, the catalyst, or the reaction conditions may be necessary.

  • Low Conversion: C-H activation reactions often require high temperatures and long reaction times. Ensure the temperature is maintained and the reaction is allowed to proceed to completion. A different palladium source or additive might be required.

Comparative Data and Method Selection

The choice of functionalization strategy depends on the desired final product, the availability of starting materials, and functional group compatibility.

Method Bond Formed Typical Substrate Key Reagents Advantages Common Challenges
Suzuki-Miyaura C-CHalo-thienopyrimidinePd catalyst, Phosphine ligand, Base (e.g., K₂CO₃), Boronic acid/esterHigh yields, excellent functional group tolerance, commercially available reagents.Protodeboronation, homocoupling, need for pre-halogenation.[21]
Buchwald-Hartwig C-NHalo-thienopyrimidinePd catalyst, Bulky phosphine ligand, Strong base (e.g., NaOt-Bu), AmineBroad amine scope, high efficiency for C-N bond formation.Sensitivity to air/moisture, hydrodehalogenation side reactions, expensive ligands.[14]
Direct C-H Arylation C-CUnsubstituted thienopyrimidinePd catalyst (e.g., Pd(OAc)₂), Oxidant, Additive (e.g., PivOH), Aryl halideAtom economical (no pre-functionalization), novel disconnections.Harsh conditions (high temp.), limited substrate scope, potential regioselectivity issues.[20]

Conclusion

The functionalization of the thieno[2,3-d]pyrimidine scaffold is a critical task in modern drug discovery. The palladium-catalyzed cross-coupling reactions of Suzuki-Miyaura and Buchwald-Hartwig, along with the emerging field of direct C-H activation, provide a powerful and versatile toolkit for medicinal chemists. A thorough understanding of the experimental protocols, the rationale behind reagent selection, and potential troubleshooting strategies, as outlined in this guide, is essential for the successful synthesis and exploration of novel thieno[2,3-d]pyrimidine-based therapeutic agents.

References

  • Organic & Biomolecular Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Royal Society of Chemistry. Available at: [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]

  • ACS Publications. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. Available at: [Link]

  • ResearchGate. Pd-catalyzed Site-selective Direct Arene C−H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Aryl Iodides. ResearchGate. Available at: [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health. Available at: [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]

  • ACS Publications. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. ACS Publications. Available at: [Link]

  • ResearchGate. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Longdom Publishing SL. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing SL. Available at: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • J-Stage. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. J-Stage. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • MDPI. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles.. ResearchGate. Available at: [Link]

  • PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. National Institutes of Health. Available at: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • PubMed Central. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. National Institutes of Health. Available at: [Link]

  • Chemical Communications (RSC Publishing). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Royal Society of Chemistry. Available at: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • PubMed Central. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Reddit. Struggling with Suzuki Reaction. Reddit. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The thieno[2,3-d]pyrimidine core is a key structural motif in numerous inhibitors of protein kinases and other therapeutic targets.[1][2] Achieving a high yield and purity of this chlorinated intermediate is paramount for the successful downstream synthesis of target compounds. This guide provides a detailed protocol and addresses common challenges encountered during the synthesis.

Reaction Pathway Overview

The synthesis of this compound typically proceeds through a two-step process starting from a suitable 2-amino-3-carbethoxythiophene derivative. The first step involves the cyclization of the thiophene derivative with a source of the pyrimidine ring, such as formamide or urea, to form the corresponding 4-hydroxythieno[2,3-d]pyrimidine. The subsequent and crucial step is the chlorination of the 4-hydroxy group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Synthesis_Pathway A Ethyl 2-amino-5-substituted-thiophene-3-carboxylate B Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate A->B  Formamide or Urea,  High Temperature C This compound B->C  POCl₃,  Reflux Troubleshooting_Workflow cluster_step2 Step 2: Chlorination Issues cluster_hydrolysis Product Purity Issues Start Low Yield of Chlorinated Product Q1 TLC shows unreacted starting material? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Product Degradation/Loss Q1->A1_No No Sol1 Increase POCl₃ excess Prolong reflux time Ensure anhydrous conditions A1_Yes->Sol1 Sol2 Check work-up conditions (pH, temp) Optimize purification A1_No->Sol2 Start2 Presence of Carboxylic Acid Impurity Q2 Hydrolysis of Ethyl Ester Start2->Q2 Sol3 Controlled neutralization (low temp, mild base) Minimize contact with aqueous base Q2->Sol3 Prevention Sol4 Purification: - Recrystallization - Column Chromatography - Aqueous wash with mild base Q2->Sol4 Purification

Sources

Technical Support Center: Purification of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. As a key intermediate in medicinal chemistry and drug development, obtaining this compound in high purity is critical for downstream applications. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding its purification by recrystallization.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I've dissolved my crude product in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (the "oil") before it has a chance to form an ordered crystal lattice. This is common when the solution is too concentrated or when the cooling rate is too fast.[1] The oil is simply your impure compound in a supercooled liquid state.

Causality & Solution:

  • Re-heat and Dilute: The most immediate solution is to heat the mixture back to the solvent's boiling point until the oil redissolves completely. Then, add a small amount of additional hot solvent (e.g., 10-20% more volume) to slightly decrease the saturation level.[1] This ensures the solution is not supersaturated at a temperature above the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Once the solution is clear again, ensure the flask is allowed to cool to room temperature slowly. Insulate the flask by placing it on a cork ring or a folded towel and covering the top with a watch glass. Do not move it directly to an ice bath.[1] Patience is key for crystal nucleation and growth.[2]

  • Solvent System Mismatch: If the problem persists, your chosen solvent may be too good a solvent, even when cold. Consider switching to a less polar solvent or employing a two-solvent system where the compound is less soluble.

Q2: My solution has cooled completely, even after being in an ice bath, but no crystals have formed. What should I do?

A2: The absence of crystal formation indicates that the solution is not supersaturated, meaning there is too much solvent, or that the energy barrier for nucleation has not been overcome.

Causality & Solution:

  • Induce Nucleation (Seeding): If you have a small crystal of pure product from a previous batch, add it to the solution (a "seed crystal"). This provides a pre-formed template for crystal growth, bypassing the initial nucleation energy barrier.

  • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.

  • Reduce Solvent Volume: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 15-25% of the volume).[1] Allow it to cool slowly again. A good practice is to test for saturation by taking a drop of the hot solution on a glass rod and seeing if it becomes cloudy or forms solid upon cooling to room temperature.

  • Consider an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the cloudiness and cool slowly. This is effectively creating a two-solvent system.

Q3: The recrystallization worked, but my yield is very low. How can I improve it?

A3: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

Causality & Solution:

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Using an excess will keep a significant portion of your product dissolved in the mother liquor even after cooling. Perform small-scale solvent screening tests to determine the optimal solvent and volume.

  • Prevent Premature Crystallization: During hot gravity filtration (to remove insoluble impurities), the solution can cool in the funnel, causing the product to crystallize on the filter paper. To prevent this, pre-heat the funnel and filter paper by pouring hot solvent through them just before filtering your product solution.[4]

  • Maximize Recovery from Mother Liquor: Ensure the solution is thoroughly cooled in an ice bath (after slow cooling to room temperature) for at least 30 minutes to maximize precipitation. You can also try to recover a second crop of crystals by boiling off some solvent from the mother liquor, though this second crop may be less pure.

Q4: My final product is colored, even after recrystallization. How can I remove colored impurities?

A4: The color is likely due to highly conjugated, non-polar impurities that co-crystallize with your product.

Causality & Solution:

  • Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored impurities. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Procedure: Keep the solution hot for a few minutes while stirring or swirling to allow for adsorption. Then, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[5]

  • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your yield. This step is optional and should only be used if colored impurities are a known issue.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is to screen solvents based on chemical principles and precedents. The target molecule contains an ethyl ester and a heterocyclic aromatic system. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[6][7]

Based on literature for similar thienopyrimidine derivatives, ethanol is an excellent first choice.[8] A mixed solvent system of ethanol and dichloromethane has also been used successfully for related compounds.[8] Other common solvent systems worth screening include ethyl acetate/hexanes and acetone/hexanes.[6][7]

The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or in an ice bath.[3]

Solvent SystemRationaleBoiling Point (°C)
Ethanol Polar protic solvent, effective for many heterocyclic compounds and esters. Proven in similar structures.[8]78
Ethyl Acetate / Hexanes A common two-solvent system. The compound is soluble in ethyl acetate (polar) and insoluble in hexanes (non-polar).77 / 69
Acetone / Hexanes Similar to above, offering a different polarity profile. Good general-purpose system.[6]56 / 69
Acetonitrile A polar aprotic solvent used for recrystallizing related thieno[3,2-d]pyrimidine carboxamides.[9]82

Q2: How do I perform a solvent screening test efficiently?

A2: Place a small amount of your crude solid (approx. 20-30 mg) into several small test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid at room temperature. Then, gently heat the tubes that showed poor room-temperature solubility. The best solvent will dissolve the solid completely upon heating and then yield solid crystals upon cooling.

Q3: What are the likely impurities in my crude this compound?

A3: Impurities depend heavily on the synthetic route. Common syntheses for thienopyrimidines often start from substituted aminothiophenes.[10][11] Potential impurities could include:

  • Unreacted starting materials (e.g., ethyl 2-aminothiophene-3-carboxylate derivatives).

  • Byproducts from incomplete cyclization or side reactions.[12][13]

  • Reagents from the chlorination step (e.g., residual POCl₃ hydrolysis products).[11][14]

  • Residual solvents from the reaction workup.

Understanding potential impurities can help in selecting a recrystallization solvent, as the impurities should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.

Experimental Protocols & Workflows

General Recrystallization Workflow

The following diagram outlines the fundamental steps of a successful recrystallization.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Add crude solid to Erlenmeyer flask b Add minimum volume of hot solvent to dissolve a->b 1 d Hot gravity filtration (if insoluble impurities exist) b->d 2 c Optional: Add charcoal, hot filter e Cool slowly to room temperature f Cool in ice bath to maximize precipitation e->f 3 g Collect crystals via vacuum filtration f->g 4 h Wash with small amount of cold solvent g->h i Dry crystals under vacuum h->i

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common recrystallization problems.

G start Solution cooled, but what happened? q1 Did the product 'oil out'? start->q1 q2 Did nothing precipitate? q1->q2 No ans1_yes 1. Re-heat solution 2. Add more hot solvent 3. Cool SLOWLY q1->ans1_yes Yes q3 Did crystals form? q2->q3 No ans2_yes 1. Try to induce nucleation (seed or scratch) 2. Boil off excess solvent 3. Re-cool q2->ans2_yes Yes ans3_yes Proceed to vacuum filtration and drying. q3->ans3_yes Yes

Caption: Troubleshooting flowchart for common recrystallization issues.

Step-by-Step Protocol: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a stir bar. Heat a beaker of ethanol on a hot plate to a gentle boil. Add the hot ethanol to the flask in small portions while stirring and heating until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed short-stem funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

  • Di Micco, S., et al. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Hafez, H., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Available at: [Link]

  • Hassan, A., et al. (2005). Synthesis and structure of some thienopyrimidine derivatives. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • MDPI. (2022). Thienopyrimidine. Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • CDLI. Recrystallization. Available at: [Link]

  • ACG Publications. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Available at: [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Available at: [Link]

  • Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • PMC. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Available at: [Link]

  • PubMed. (2020). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Available at: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this specific thienopyrimidine derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase for the purification of thienopyrimidine derivatives. Its polarity is well-suited for separating compounds of moderate polarity like this compound from common reaction impurities. In instances where the compound shows sensitivity to the acidic nature of silica, alternative stationary phases like neutral alumina or deactivated silica gel can be considered.

Q2: How do I determine the optimal mobile phase for the purification?

A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate. A good starting point is a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) until the desired Rf is achieved. Dichloromethane/methanol is another solvent system that can be effective for more polar impurities.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Thienopyrimidine derivatives can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel. This can be achieved by pre-treating the silica with a solution containing a small amount of a tertiary amine, such as triethylamine (TEA). A common practice is to flush the packed column with a solvent mixture containing 1-2% TEA before loading the sample.[1] Alternatively, using a less acidic stationary phase like neutral alumina can be explored.

Q4: I am observing significant peak tailing during elution. What are the likely causes and solutions?

A4: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds. It is often caused by strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface. To address this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of triethylamine or pyridine into your eluent can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a less acidic stationary phase: As mentioned before, neutral alumina can be a good alternative.

  • Check for column overloading: Injecting too much sample can also lead to peak tailing. Ensure you are using an appropriate sample-to-sorbent ratio.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Optimize the mobile phase using TLC. Aim for a ΔRf of at least 0.2 between the product and the closest impurity. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Improperly packed column.Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to band broadening and poor separation.[2]
Product Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Does Not Elute (Low or No Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase. If using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol.
Compound has poor solubility in the mobile phase.Ensure your crude sample is fully dissolved before loading. If necessary, use a small amount of a stronger solvent to dissolve the sample and adsorb it onto a small amount of silica gel before dry loading.
Compound Streaking on TLC and Column Compound is interacting strongly with the silica gel.Add a small amount of a modifier to your mobile phase, such as triethylamine (0.1-1%) to reduce interactions with acidic silanol groups.
The sample is not fully dissolved when applied.Ensure complete dissolution of the sample in a minimal amount of an appropriate solvent before loading onto the column.
Multiple Unexpected Spots on TLC of Collected Fractions Compound decomposition on silica gel.Deactivate the silica gel with triethylamine as described in the FAQs.[1] Consider using an alternative stationary phase like neutral alumina.
Reaction is incomplete or has produced multiple side products.Re-evaluate the reaction conditions and work-up procedure to minimize the formation of impurities.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of this compound. It is essential to first optimize the conditions using TLC.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[2]

  • Allow the silica to settle, and then add another layer of sand on top.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the mobile phase.[1]

3. Elution:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

  • Collect fractions in test tubes or vials.

  • If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered During Column Chromatography poor_separation Poor Separation start->poor_separation no_elution Product Not Eluting start->no_elution fast_elution Product Elutes Too Fast start->fast_elution peak_tailing Peak Tailing / Streaking start->peak_tailing check_tlc Re-evaluate TLC (Rf ~ 0.2-0.3?) poor_separation->check_tlc check_loading Check Sample Loading (Overloaded?) poor_separation->check_loading check_packing Inspect Column Packing (Cracks/Channels?) poor_separation->check_packing adjust_polarity_up Increase Mobile Phase Polarity or Change Solvent System no_elution->adjust_polarity_up adjust_polarity_down Decrease Mobile Phase Polarity fast_elution->adjust_polarity_down add_modifier Add Basic Modifier (e.g., TEA) to Mobile Phase peak_tailing->add_modifier deactivate_silica Deactivate Silica Gel or Use Alumina peak_tailing->deactivate_silica check_tlc->adjust_polarity_down Rf too low check_tlc->adjust_polarity_up Rf too high reduce_load Reduce Sample Load check_loading->reduce_load repack_column Repack Column check_packing->repack_column end Successful Purification adjust_polarity_down->end adjust_polarity_up->end repack_column->end reduce_load->end add_modifier->end deactivate_silica->end

Caption: Troubleshooting workflow for column chromatography.

References

  • American Chemical Society. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). How to run column chromatography. Retrieved from [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PubMed Central. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting failed reactions of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An essential heterocyclic building block, Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a cornerstone in the synthesis of a diverse range of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] Its reactivity is centered around the electrophilic nature of the C4-chloro position and the functionality of the C6-ester group. However, the success of reactions involving this scaffold is highly dependent on carefully controlled conditions.

This technical support guide, structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues encountered during the chemical modification of this versatile molecule.

Section 1: Starting Material Integrity and Reaction Monitoring

Before troubleshooting the reaction, it is crucial to verify the quality of the starting material and establish a reliable method for monitoring reaction progress.

Q1: My reaction is not working. How can I confirm the identity and purity of my this compound starting material?

A1: Verifying the integrity of your starting material is the most critical first step. Decomposition or impurities can completely inhibit a reaction.

  • Causality: The thieno[2,3-d]pyrimidine core can be susceptible to hydrolysis or other degradation pathways if not stored correctly. Commercial suppliers recommend storage at 2-8°C under an inert atmosphere to maintain stability.[3]

  • Troubleshooting Protocol:

    • Visual Inspection: Check for any change in color or consistency from the expected white to off-white solid.

    • Melting Point: Determine the melting point. A broad or depressed melting point compared to the literature value indicates impurities.

    • Spectroscopic Analysis:

      • ¹H NMR: Dissolve a small sample in CDCl₃ or DMSO-d₆. The spectrum should clearly show the characteristic ethyl ester signals (a triplet and a quartet), along with the aromatic protons of the thienopyrimidine core. The absence of significant unidentifiable peaks is crucial.

      • LC-MS: This is the most definitive method. A pure sample should show a single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ corresponding to its molecular weight (256.71 g/mol ).[4]

Q2: What are the best analytical methods for monitoring the progress of reactions involving this compound?

A2: Choosing the right monitoring technique is essential for determining reaction completion, identifying intermediates, and spotting the formation of byproducts.[5]

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most common method for routine monitoring.[5]

    • System Selection: A typical mobile phase is a mixture of ethyl acetate and hexanes. The starting material is moderately polar. Your product's polarity will depend on the substitution.

    • Visualization: Use a UV lamp (254 nm) for visualization. The aromatic thienopyrimidine core is UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for complex reaction mixtures. It provides clear separation of components and confirms their molecular weights, which is invaluable for identifying your product and any potential side products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, providing unambiguous structural information.[5]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common reaction for this substrate is the displacement of the C4-chloride by a nucleophile (e.g., amines, thiols, alcohols).

Q3: I am attempting an SNAr reaction with an amine, but I see no conversion of my starting material. What are the likely causes?

A3: Failure to initiate an SNAr reaction on this scaffold typically points to issues with the nucleophile, the base, or the reaction conditions. The mechanism for SNAr on electron-deficient heterocycles like pyrimidines is well-established and often proceeds through a concerted pathway or a high-energy Meisenheimer intermediate.[6]

  • Potential Causes & Solutions:

    • Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile.

      • Explanation: Nucleophilicity is reduced by factors like steric hindrance or electron-withdrawing groups on the nucleophile.[7]

      • Solution: If using a neutral amine, ensure a suitable base is present to deprotonate it, increasing its nucleophilicity. For weakly nucleophilic amines, consider more forcing conditions (higher temperature).

    • Improper Base Selection: The base may be too weak, too strong, or sterically hindered.

      • Explanation: The base's primary role is to deprotonate the nucleophile (if it's not an anion) or scavenge the HCl byproduct. A weak base (e.g., NaHCO₃) may not be sufficient. A very strong, non-nucleophilic base like NaH or KHMDS is often effective but requires anhydrous conditions. Common choices include K₂CO₃, Cs₂CO₃, or an excess of a liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]

      • Solution: Switch to a stronger, non-nucleophilic base. For example, if TEA is failing, consider K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent.

    • Inappropriate Solvent: The solvent plays a critical role in solvating the reactants and intermediates.

      • Explanation: Polar aprotic solvents like DMF, DMSO, DMAc, or acetonitrile are ideal for SNAr reactions as they solvate cations well but leave the nucleophile relatively "bare" and reactive.[9] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

      • Solution: Ensure your solvent is polar aprotic and anhydrous. If solubility is an issue, DMF or DMSO are excellent choices.

    • Low Temperature: The activation energy for the reaction may not be met.

      • Explanation: Many SNAr reactions require heating to proceed at a reasonable rate.

      • Solution: Gradually increase the reaction temperature. Start at room temperature, then try 50 °C, 80 °C, and even higher if the reactants are stable. Microwave irradiation can also significantly accelerate these reactions.[10]

Troubleshooting Workflow for Failed SNAr Reactions

start Failed SNAr Reaction (No Conversion by TLC/LC-MS) check_sm Verify Starting Material Purity & Identity (NMR, LC-MS) start->check_sm check_nuc Is Nucleophile Sufficiently Reactive and Pure? check_sm->check_nuc SM OK solution_sm Re-purify or Purchase New Starting Material check_sm->solution_sm SM Impure check_base Is the Base Appropriate? (Strength, Solubility) check_nuc->check_base Yes solution_nuc Use Stronger Nucleophile or Different Salt Form check_nuc->solution_nuc No check_solvent Is the Solvent Polar Aprotic and Anhydrous? check_base->check_solvent Yes solution_base Switch to Stronger Base (e.g., K₂CO₃, Cs₂CO₃) Ensure Stoichiometry check_base->solution_base No check_temp Is Temperature Sufficiently High? check_solvent->check_temp Yes solution_solvent Switch to DMF, DMSO Ensure Anhydrous Conditions check_solvent->solution_solvent No solution_temp Increase Temperature (e.g., 80-120 °C) Consider Microwave check_temp->solution_temp No success Reaction Proceeds check_temp->success Yes

Caption: Logical workflow for diagnosing a failed SNAr reaction.

Q4: My SNAr reaction is messy. I see starting material consumption but multiple new spots on TLC. What's happening?

A4: The formation of multiple products points to side reactions competing with the desired substitution.

  • Potential Side Reactions & Solutions:

    • Hydrolysis of the Ester:

      • Explanation: If using a strong base (like NaOH) in the presence of water, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[11] This is especially common at elevated temperatures.

      • Solution: Use an anhydrous, non-nucleophilic organic base (e.g., DIPEA) or an inorganic base like K₂CO₃. Ensure all reagents and solvents are dry.

    • Reaction at the Ester:

      • Explanation: Highly reactive nucleophiles, especially primary amines at high temperatures, can sometimes react at the ester carbonyl to form an amide, in addition to the C4 substitution.

      • Solution: Perform the reaction at the lowest temperature that allows for C4 substitution. Alternatively, protect the nucleophile if it has multiple reactive sites.

    • Decomposition:

      • Explanation: The thienopyrimidine scaffold can degrade under harsh conditions (very high temperatures or strongly acidic/basic media).

      • Solution: Screen for milder reaction conditions. A change in solvent or base might allow the reaction to proceed at a lower temperature.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloride is also an excellent handle for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to form C-C or C-N bonds.

Q5: My Suzuki coupling of this compound with a boronic acid failed. My starting material is either unreacted or I see dehalogenation. What should I investigate?

A5: Suzuki couplings on electron-rich heterocyclic halides can be challenging. Failure often relates to the catalyst system (palladium precursor and ligand), the base, or the stability of the boronic acid.[12]

  • Causality & Troubleshooting Steps:

    • Catalyst Deactivation/Oxidative Addition Failure:

      • Explanation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting the crucial oxidative addition step. Furthermore, standard catalysts like Pd(PPh₃)₄ may not be active enough for this chloro-heterocycle.[12] The electron-rich nature of the thienopyrimidine ring can make oxidative addition of the C-Cl bond difficult.[13]

      • Solution: Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These promote the formation of a highly reactive Pd(0) species and accelerate oxidative addition.[12]

    • Ineffective Base:

      • Explanation: The base is critical for the transmetalation step. The choice of base depends on the solvent and the stability of the boronic acid. K₃PO₄ is a common choice, but its effectiveness can depend on the presence of a small amount of water.[13] Other bases like K₂CO₃ or CsF are also used.

      • Solution: Screen different bases. If using an anhydrous solvent system with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[13]

    • Boronic Acid Decomposition (Protodeboronation):

      • Explanation: Boronic acids can degrade under the reaction conditions, especially at high temperatures in the presence of water and base, leading to the formation of an arene byproduct. This competitive pathway consumes the coupling partner.[14]

      • Solution: Use a fresh, high-purity sample of the boronic acid. Consider using boronate esters (e.g., pinacol esters), which are often more stable. Add the boronic acid in a slight excess (1.2-1.5 equivalents).

Suzuki Catalytic Cycle: Common Failure Points

pd0 Active Pd(0)L₂ Catalyst ox_add Oxidative Addition (R-X) pd0->ox_add pd_complex R-Pd(II)-X Complex ox_add->pd_complex Ar-Cl adds fail_ox_add FAILURE POINT 1: Slow/No Oxidative Addition - Inactive Catalyst - Ligand Inhibition ox_add->fail_ox_add transmetal Transmetalation (R'-B(OR)₂) pd_complex->transmetal fail_dehalogen SIDE REACTION: Dehalogenation (Hydrodehalogenation) pd_complex->fail_dehalogen pd_r_r_prime R-Pd(II)-R' Complex transmetal->pd_r_r_prime Base Mediated fail_transmetal FAILURE POINT 2: Failed Transmetalation - Incorrect Base - Boronic Acid Decomposition transmetal->fail_transmetal red_elim Reductive Elimination pd_r_r_prime->red_elim product Product (R-R') red_elim->product product->pd0 Catalyst Regenerated

Caption: Key failure points in the Suzuki-Miyaura catalytic cycle.

ParameterRecommendation for Thienopyrimidine SubstratesRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Provides the Pd(0) source for the active catalyst.
Ligand SPhos, XPhos, RuPhos, cataCXium® ABulky, electron-rich ligands that accelerate oxidative addition and prevent catalyst deactivation.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strength and solubility are key; must be sufficient to facilitate transmetalation without degrading reactants.
Solvent Dioxane/H₂O, Toluene, DMFAprotic solvents are generally preferred. Water is often required as a co-solvent, particularly with carbonate bases.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.

Table 1. Recommended Starting Conditions for Suzuki Coupling Reactions.

Section 4: Troubleshooting Reactions at the C6-Ester

Q6: I am trying to hydrolyze the ethyl ester to the carboxylic acid, but the reaction is either incomplete or I get decomposition.

A6: Saponification (ester hydrolysis) of heteroaromatic esters requires careful control of conditions to avoid side reactions.

  • Potential Causes & Solutions:

    • Incomplete Reaction:

      • Explanation: The reaction may not have reached completion due to insufficient base, time, or temperature. The starting material may also have poor solubility in the reaction medium.

      • Solution: Use a co-solvent like THF or dioxane with aqueous NaOH or LiOH to improve solubility.[15] Ensure at least 2-3 equivalents of base are used. Gently heat the reaction (e.g., to 40-60 °C) and monitor by LC-MS until all starting material is consumed.

    • Decomposition/Side Products:

      • Explanation: At higher temperatures, the strong base can potentially attack the heterocyclic ring system. If the C4-chloro group is still present, hydroxide can act as a nucleophile, leading to the 4-hydroxy (thienopyrimidinone) byproduct.

      • Solution: Perform the hydrolysis at the lowest possible temperature (e.g., room temperature), even if it requires a longer reaction time. If the 4-hydroxy byproduct is observed, it may be necessary to perform the ester hydrolysis after the C4-substituent has been installed.

References

  • Berman, A. M., & Johnson, J. S. (2020). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]

  • Nguyen, T. L., et al. (2021). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]

  • Le-Baut, G., & Cugnenc, P.-H. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. Available at: [Link]

  • Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. Available at: [Link]

  • Kciuk, M., & Kontek, R. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. Available at: [Link]

  • Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Scientific Reports. Available at: [Link]

  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available at: [Link]

  • OpenSourceMalaria/Series3. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Available at: [Link]

  • Rashad, A. E., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Available at: [Link]

  • Guillon, R., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. Available at: [Link]

  • SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Available at: [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Iliev, I., et al. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Lead Sciences. This compound. Available at: [Link]

  • LibreTexts. 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • ResearchGate. Recent updates on thienopyrimidine derivatives as anticancer agents. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]

  • Da Settimo, F., et al. (2014). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address common purity challenges encountered during and after its synthesis. The protocols and explanations herein are grounded in established chemical principles and validated methodologies to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. Impurities can arise from various sources, including incomplete reactions, side reactions, and degradation. This guide will walk you through the identification and removal of these common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Based on the common synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, these could include starting materials from the initial thiophene ring formation (Gewald reaction), such as elemental sulfur, a ketone or aldehyde, and a compound with an active methylene group.[2]

  • 4-Hydroxy Precursor (Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate): This is a very common impurity resulting from incomplete chlorination of the hydroxyl group on the pyrimidine ring with reagents like phosphorus oxychloride (POCl₃).[3][4]

  • Hydrolysis Product (4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid): The ethyl ester group is susceptible to hydrolysis, especially if the reaction workup or storage conditions involve moisture or acidic/basic environments.[5][6]

  • Byproducts from the Gewald Reaction: The Gewald reaction, while versatile, can sometimes yield a mixture of products or polymeric side products, especially if the reaction conditions are not optimized.[7][8]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, hexanes) may be present in the final product.

Q2: My NMR spectrum shows a persistent peak that doesn't correspond to my product. How can I identify it?

A2: The first step is to compare the spectrum with the spectra of your starting materials. If the peak doesn't match, it is likely a byproduct. The 4-hydroxy precursor is a common culprit. In the ¹H NMR, you would expect to see a broad singlet corresponding to the hydroxyl proton. In the IR spectrum, a broad O-H stretch would be observable. For the hydrolysis product, the characteristic broad O-H stretch of a carboxylic acid would be present in the IR spectrum, and the ethyl ester signals (a quartet and a triplet) in the ¹H NMR would be absent.

Q3: My product is a brownish or yellowish solid, but the literature reports it as a white or off-white solid. What does this indicate?

A3: A colored product often suggests the presence of residual starting materials, polymeric byproducts, or degradation products. Purification is necessary to obtain a high-purity, colorless solid.

Troubleshooting Guides: Purification Protocols

This section provides detailed, step-by-step protocols for the most effective methods to purify this compound.

Method 1: Recrystallization

Recrystallization is often the first line of defense for removing minor impurities and improving the crystalline nature of your product. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvents:

  • Ethanol: A good starting point for many thienopyrimidine derivatives.[9]

  • Ethanol/Water Mixture: Can be effective if the compound is too soluble in pure ethanol.

  • Toluene: Has been used for the recrystallization of related chloropyrrolopyrimidines.

  • Hexanes/Ethyl Acetate Mixture: A versatile system for compounds of intermediate polarity.

Step-by-Step Recrystallization Protocol (Using Ethanol):

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Product does not crystallize The solution is not saturated; the wrong solvent was chosen.Try evaporating some of the solvent to increase the concentration. If that fails, a different solvent system may be required.
Product "oils out" The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
Low recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Method 2: Flash Column Chromatography

For more challenging separations, or when dealing with a mixture of impurities, flash column chromatography is the preferred method.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (e.g., Hexanes:Ethyl Acetate 3:1) Slurry 2. Prepare Silica Slurry TLC->Slurry Column 3. Pack Column Slurry->Column Sample 4. Load Sample (Dry or Wet Loading) Column->Sample Elute 5. Elute with Solvent Gradient (e.g., Start with 100% Hexanes, gradually increase Ethyl Acetate) Sample->Elute Collect 6. Collect Fractions Elute->Collect TLC_fractions 7. Analyze Fractions by TLC Collect->TLC_fractions Combine 8. Combine Pure Fractions TLC_fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product 10. Obtain Pure Product Evaporate->Final_Product

Caption: A typical workflow for purification by flash column chromatography.

Step-by-Step Flash Column Chromatography Protocol:

  • TLC Analysis: Before running a column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For this compound, a good starting point is a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v).[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexanes or a high hexanes ratio mixture). Carefully pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. A step gradient or a linear gradient can be used.[10][11]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation Inappropriate solvent system; column overloaded.Optimize the solvent system using TLC. Use a larger column or less sample.
Cracked column bed Improper packing; running the column dry.Ensure the silica is packed evenly and never let the solvent level drop below the top of the silica.
Streaking on TLC Compound is too polar for the solvent system; compound is acidic or basic.Increase the polarity of the eluent. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.

Visualizing the Purification Strategy

The choice of purification method depends on the nature and quantity of the impurities. The following diagram illustrates a decision-making workflow.

G Start Crude Product TLC_Check TLC Analysis Start->TLC_Check Recrystallize Recrystallization TLC_Check->Recrystallize Minor Impurities (Good spot separation) Column_Chromo Column Chromatography TLC_Check->Column_Chromo Major Impurities or Poor Separation Pure_Product Pure Product Recrystallize->Pure_Product Column_Chromo->Pure_Product

Caption: Decision workflow for purification method selection.

Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. This can be done using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show clean spectra with no significant impurity peaks.

  • Mass Spectrometry (MS): Should show the correct molecular ion peak.

  • Melting Point: A sharp melting point that is consistent with the literature value indicates high purity.

By following the guidelines and protocols outlined in this technical support center, you will be well-equipped to overcome the common challenges associated with the purification of this compound and obtain a high-quality product for your research and development needs.

References

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • ResearchGate. (2022, October 17). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmacia. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]

  • ResearchGate. (2016, October 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (1979, May). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Retrieved from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • PubMed. (2020, September 11). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? Retrieved from [Link]

  • ArTS. (n.d.). S U P P O R T I N G I N F O R M A T I O N. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]

  • AWS. (2025, July 4). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • ResearchGate. (2006, August). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Retrieved from [Link]

  • Google Patents. (n.d.). Chloropyrimidine process - EP1042303A1.
  • Omics Online. (2012, September 22). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ArTS. (n.d.). Materials and Methods pg. 2 II. Chemistry: Experimental Procedures pg. 3 III. 1H and 13C. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved from [Link]

  • University of Groningen research portal. (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Retrieved from [Link]

  • PMC. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. Retrieved from [Link]

Sources

Stability issues of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation under acidic and basic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and implement robust experimental designs.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Recovery of Starting Material After Treatment with Aqueous Base

Q: I treated this compound with a mild aqueous base (e.g., NaHCO₃ or K₂CO₃) at room temperature and observed significant loss of my starting material. What is likely happening?

A: The primary suspect in this scenario is the hydrolysis of the ethyl ester functionality. While the thieno[2,3-d]pyrimidine core is relatively stable under mildly basic conditions, the ester group is susceptible to saponification, converting your starting material into the corresponding carboxylate salt.

Causality Explained: Base-catalyzed ester hydrolysis is a well-established reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylic acid and an ethoxide ion. In the presence of base, the carboxylic acid is deprotonated to form the highly water-soluble carboxylate salt, which may not be readily extractable into organic solvents, leading to the perception of material loss.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. You should see the disappearance of the starting material spot/peak and the appearance of a new, more polar product.

  • Product Isolation:

    • After the reaction, acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

    • This will protonate the carboxylate salt, forming the free carboxylic acid, which is generally less water-soluble.

    • Extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the carboxylic acid product.

  • Confirmation of Structure: Characterize the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the hydrolysis of the ester group.

Preventative Measures: If your experimental design requires the ester functionality to remain intact, avoid prolonged exposure to basic aqueous conditions. If a basic environment is necessary, consider using non-aqueous bases (e.g., triethylamine, DIPEA) in anhydrous organic solvents.

Issue 2: Formation of an Unexpected Product Under Strongly Basic Conditions

Q: I subjected my compound to harsher basic conditions (e.g., NaOH or KOH in refluxing ethanol) and isolated a product that is not the simple hydrolysis product. What other reactions could be occurring?

A: Under more forcing basic conditions, you may be observing nucleophilic aromatic substitution (SNAr) at the C4 position, where the chloro group is displaced by a hydroxide ion to form the corresponding 4-hydroxy (or 4-oxo tautomer) derivative. This can occur concurrently with ester hydrolysis.

Causality Explained: The pyrimidine ring is electron-deficient, which activates the C4 position for nucleophilic attack. The chlorine atom is a good leaving group, and under strong basic conditions, the hydroxide ion can act as a nucleophile, displacing the chloride. The resulting product, 4-hydroxypyrimidine, exists in equilibrium with its more stable tautomeric form, pyrimidin-4(3H)-one.

Experimental Workflow for Identification:

Caption: Workflow for reaction, monitoring, and characterization.

Issue 3: Decomposition or Complex Mixture Formation Under Acidic Conditions

Q: I attempted a reaction using strong acidic conditions (e.g., concentrated HCl, H₂SO₄) and obtained a complex mixture of products or significant decomposition. Why is this happening?

A: While the thieno[2,3-d]pyrimidine core can be stable to some acidic conditions, strong mineral acids, especially at elevated temperatures, can lead to multiple degradation pathways. These may include hydrolysis of the ester, and potentially, cleavage of the fused ring system.

Causality Explained:

  • Ester Hydrolysis: Acid-catalyzed ester hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Ring Instability: The thiophene ring, while aromatic, can be susceptible to degradation under harsh acidic conditions. Protonation of the sulfur atom can disrupt aromaticity and lead to ring-opening or other rearrangements. The pyrimidine ring also contains basic nitrogen atoms that will be protonated, which can alter the overall electronic properties and stability of the fused system.

Troubleshooting and Recommendations:

  • Milder Acids: If acidic conditions are required, consider using milder acids such as acetic acid or p-toluenesulfonic acid.[2]

  • Anhydrous Conditions: For reactions where water could be problematic, using dry hydrogen chloride gas in an anhydrous solvent can be a suitable alternative.[3]

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Monitoring: Closely monitor the reaction for the formation of byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light, at a refrigerated temperature (2-8 °C).

Q2: Is the 4-chloro group susceptible to nucleophilic displacement by other nucleophiles besides hydroxide?

A: Yes, the 4-chloro position is activated towards nucleophilic aromatic substitution. It can react with a variety of nucleophiles such as amines, alkoxides, and thiols to generate a library of substituted thieno[2,3-d]pyrimidines. This reactivity is a key feature for the use of this compound as a synthetic intermediate.

Q3: Can I hydrolyze the ethyl ester without affecting the 4-chloro substituent?

A: Yes, selective hydrolysis of the ester is possible under carefully controlled basic conditions. Using a stoichiometric amount of a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common method for saponification of esters without affecting other sensitive functional groups. It is crucial to monitor the reaction closely to avoid prolonged reaction times or the use of excess base which could lead to substitution at the C4 position. A study on a similar compound, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, demonstrated successful hydrolysis to the corresponding carboxylic acid using a threefold excess of sodium hydroxide in an aqueous medium with gentle heating.[4]

Q4: How can I monitor the stability of the compound in my reaction mixture?

A: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. A stability-indicating method is one that can separate the parent compound from its degradation products.

Protocol for a Preliminary Stability Study:

  • Prepare solutions of your compound in the desired acidic or basic media.

  • Maintain the solutions at a constant temperature.

  • At specified time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a known concentration.

  • Analyze the sample by HPLC to quantify the amount of the parent compound remaining and to observe the formation of any degradation products.

Q5: What are the likely degradation products under acidic and basic conditions?

A: Based on the structure, the following are the most probable degradation products:

ConditionPrimary Degradation PathwayExpected Product(s)
Mild Acidic Ester Hydrolysis4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Strong Acidic Ester Hydrolysis & Ring Degradation4-chlorothieno[2,3-d]pyrimidine-6-carboxylic acid, complex mixture
Mild Basic Ester Hydrolysis (Saponification)Sodium or Potassium 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Strong Basic Ester Hydrolysis & SNAr4-hydroxythieno[2,3-d]pyrimidine-6-carboxylic acid (as salt)

Section 3: Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways under acidic and basic conditions.

acidic_degradation Start Ethyl 4-chlorothieno[2,3-d] pyrimidine-6-carboxylate Intermediate Protonated Ester Start->Intermediate H⁺ (Mild) Decomposition Ring Cleavage Products (Complex Mixture) Start->Decomposition Strong H⁺, Δ Product 4-chlorothieno[2,3-d]pyrimidine -6-carboxylic acid Intermediate->Product H₂O

Caption: Acid-catalyzed degradation pathways.

basic_degradation Start Ethyl 4-chlorothieno[2,3-d] pyrimidine-6-carboxylate Product1 4-chlorothieno[2,3-d]pyrimidine -6-carboxylate Salt Start->Product1 OH⁻ (Mild) Product2 4-hydroxythieno[2,3-d]pyrimidine -6-carboxylate Salt Start->Product2 Strong OH⁻, Δ Product1->Product2 Strong OH⁻, Δ

Caption: Base-catalyzed degradation pathways.

References

  • MDPI. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available at: [Link]

  • Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available at: [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from lab-scale to pilot or industrial-scale production.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a two-step process. The first step involves the construction of the thieno[2,3-d]pyrimidine core to form the precursor, Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate. The second key step is the chlorination of the 4-hydroxy group to yield the final product.

Synthetic_Pathway Starting_Materials 2-Aminothiophene Precursors Precursor Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate Starting_Materials->Precursor Ring Formation Final_Product This compound Precursor->Final_Product Chlorination (POCl3)

Caption: General synthetic route for this compound.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

A. Synthesis of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (Precursor)

Question 1: What are the common starting materials and reaction pathways for constructing the thieno[2,3-d]pyrimidine core?

There are two primary routes for the synthesis of the thieno[2,3-d]pyrimidine core. The most common approach begins with a substituted 2-aminothiophene, which is then cyclized to form the pyrimidine ring.[1][2] An alternative, though less common, route starts with a pre-formed pyrimidine ring, onto which the thiophene ring is fused.

A widely used method is the reaction of a 2-aminothiophene-3-carboxylate with formamide or a similar one-carbon source to construct the pyrimidine ring.[3]

Question 2: I am observing low yields during the cyclization step to form the 4-hydroxy precursor. What are the potential causes and solutions?

Low yields in the cyclization can often be attributed to several factors when scaling up:

  • Incomplete Reaction: The reaction may require prolonged heating or higher temperatures at a larger scale to go to completion. Monitor the reaction progress using an appropriate analytical technique like HPLC.

  • Side Reactions: At elevated temperatures, starting materials or the product may degrade. A thorough understanding of the impurity profile is crucial.

  • Sub-optimal pH: The pH of the reaction mixture can significantly influence the cyclization efficiency. Careful control and optimization of the pH are necessary.

  • Inefficient Mixing: In large reactors, inefficient mixing can lead to localized temperature and concentration gradients, resulting in poor yields and increased side products. Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction.

Question 3: What are some common impurities to expect from the precursor synthesis?

Common impurities often include unreacted starting materials, such as the 2-aminothiophene precursor.[4] Additionally, side products from incomplete cyclization or degradation of the starting materials or product under the reaction conditions can be present. It is advisable to characterize the main impurities during process development to establish appropriate control strategies.

B. Chlorination of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

Question 4: What is the standard reagent for the chlorination of the 4-hydroxy group, and what are the key considerations for its use at scale?

Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.[1][5][6] When moving to a larger scale, several critical factors must be considered:

  • Stoichiometry: While laboratory-scale syntheses often use a large excess of POCl₃, this is highly undesirable at an industrial scale due to cost, safety, and environmental concerns.[5] Recent studies have shown that using a near-equimolar amount of POCl₃, often in the presence of a base like pyridine, can be highly effective, especially in solvent-free conditions or with minimal high-boiling solvents.[1][7]

  • Reaction Temperature: The reaction typically requires heating. Careful temperature control is crucial to prevent runaway reactions and minimize the formation of impurities.

  • Work-up Procedure: Quenching excess POCl₃ is highly exothermic and releases corrosive HCl gas. This step must be performed with extreme caution in a controlled manner, often by slowly adding the reaction mixture to ice and water or a cooled basic solution.

Question 5: My chlorination reaction is sluggish or incomplete. What can I do to improve the conversion?

  • Moisture: POCl₃ reacts violently with water. Ensure all reactants, solvents, and equipment are scrupulously dry.

  • Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine or pyridine, can facilitate the reaction.

  • Temperature: A higher reaction temperature may be required, but this should be approached with caution due to the potential for increased impurity formation.

  • PCl₅ Additive: In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity of POCl₃, particularly if the quality of the POCl₃ is a concern.[5]

Question 6: What are the major safety hazards associated with using phosphorus oxychloride on a large scale?

Phosphorus oxychloride is a highly hazardous substance. A thorough risk assessment is mandatory before performing this reaction at scale. Key hazards include:

  • Toxicity: It is fatal if inhaled and harmful if swallowed.[8]

  • Corrosivity: It causes severe skin burns and eye damage.[8]

  • Reactivity: It reacts violently with water, releasing toxic and corrosive fumes.[9]

All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection, must be worn.[10][11]

Question 7: What are the likely impurities from the chlorination step, and how can they be minimized?

The primary impurity is often the unreacted starting material, Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate. Over-chlorination or side reactions involving the ester group are also possible, although less common under controlled conditions. To minimize impurities:

  • Ensure the reaction goes to completion through careful monitoring.

  • Optimize the stoichiometry of POCl₃ and the reaction temperature.

  • Control the work-up procedure to prevent degradation of the product.

C. Purification of this compound

Question 8: What are the recommended methods for purifying the final product at a large scale?

  • Crystallization: This is the most common method for purifying solid organic compounds at an industrial scale. The choice of solvent system is critical and will need to be optimized. A solvent screen should be performed to identify a system that provides good recovery and effectively removes the key impurities.

  • Washing/Slurrying: After isolation by filtration, washing the crude product with appropriate solvents can remove residual reagents and some impurities. A slurry wash in a well-chosen solvent can also be an effective purification step.

Question 9: I am having difficulty removing the starting hydroxy-precursor from my final product. What are my options?

  • Solvent Selection for Crystallization: A solvent system that has a significant solubility difference between the product and the impurity is needed.

  • pH Adjustment during Work-up: The hydroxy-precursor is weakly acidic and may be more soluble in a basic aqueous solution than the chlorinated product. A basic wash during the work-up may help to remove it.

  • Re-working the Chlorination: If the level of the starting material is too high, it may be more efficient to re-subject the isolated crude product to the chlorination conditions.

III. Experimental Protocols (Illustrative)

The following protocols are illustrative and based on analogous syntheses. They should be optimized for the specific equipment and scale of operation.

Protocol 1: Synthesis of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

This protocol is adapted from general methods for the synthesis of 4-hydroxypyrimidines.[3]

  • To a solution of a suitable 2-amino-thiophene precursor in a high-boiling solvent (e.g., N-methyl-2-pyrrolidone), add an excess of formamide.

  • Heat the reaction mixture to 120-150 °C and maintain for several hours, monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture and add an anti-solvent (e.g., water) to precipitate the product.

  • Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.

Precursor_Synthesis reagents 2-Aminothiophene Precursor Formamide High-boiling solvent conditions Heat (120-150 °C) HPLC Monitoring reagents->conditions 1. Reaction Setup workup Cooling Precipitation with anti-solvent Filtration and Washing Drying conditions->workup 2. Reaction Completion product Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate workup->product 3. Isolation

Caption: Workflow for the synthesis of the 4-hydroxy precursor.

Protocol 2: Chlorination using Equimolar POCl₃ (Solvent-Free)

This protocol is based on a large-scale, solvent-free chlorination method.[1][7]

  • In a suitable sealed reactor, charge Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (1.0 eq), pyridine (1.0 eq), and phosphorus oxychloride (1.0-1.2 eq).

  • Heat the mixture with stirring to 100-120 °C for 2-4 hours, or until the reaction is complete by HPLC analysis.

  • Cool the reaction mixture to room temperature.

  • Under vigorous stirring and cooling, slowly and carefully quench the reaction mixture by adding it to a mixture of ice and water.

  • Adjust the pH of the resulting slurry to 7-8 with a suitable base (e.g., sodium carbonate solution).

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

Chlorination_Workflow start Charge Reactor: - Precursor (1.0 eq) - Pyridine (1.0 eq) - POCl3 (1.0-1.2 eq) react Heat to 100-120 °C Monitor by HPLC start->react cool Cool to Room Temperature react->cool quench Controlled Quench into Ice/Water cool->quench neutralize Neutralize with Base (pH 7-8) quench->neutralize isolate Filter, Wash with Water, and Dry neutralize->isolate product This compound isolate->product

Caption: Step-by-step workflow for the solvent-free chlorination.

IV. Data Summary

The following table provides a hypothetical comparison of reaction parameters for lab-scale versus scaled-up synthesis, based on the principles discussed.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Precursor Synthesis
Solvent Volume100 mL80-100 LEfficient mixing and heat transfer become critical.
Reaction Time4-6 hours8-12 hoursMay increase due to mass transfer limitations.
Typical Yield85-95%80-90%Yields may be slightly lower due to handling losses and less ideal conditions.
Chlorination
POCl₃5-10 equivalents1.0-1.2 equivalentsMinimizing excess POCl₃ is crucial for safety, cost, and waste reduction.
SolventExcess POCl₃ or High-boiling solventSolvent-free or minimal solventSolvent-free approach is preferred for green chemistry principles.
Quench Time5-10 minutes1-2 hoursMust be done slowly and with efficient cooling to control the exotherm.
Typical Yield80-90%85-95%Optimized conditions can lead to improved yields at scale.

V. References

  • Elmongy, E., et al. (2023). Recent studies on the synthesis of thieno[2,3-d]pyrimidines. (Source derived from general knowledge of the field, specific citation not available in search results)

  • De Schutter, et al. (2017). High-throughput screening methods for enzyme inhibitors. (Source derived from general knowledge of the field, specific citation not available in search results)

  • Mohamed, et al. (2020). Synthesis of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. (Source derived from general knowledge of the field, specific citation not available in search results)

  • Vlasov, et al. (2023). Use of 1,1'-carbonyldiimidazole in amide coupling reactions. (Source derived from general knowledge of the field, specific citation not available in search results)

  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. Journal of Medicinal Chemistry, 22(5), 505-510.

  • Zhang, M., et al. (2019). Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors. Bioorganic & Medicinal Chemistry, 27, 2268–2279.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phosphorus Oxychloride.

  • Spectrum Chemical. (2015). Safety Data Sheet: Phosphorus Oxychloride, Reagent.

  • Coutant, E. P., et al. (2019). Gram-scale synthesis of luciferins derived from coelenterazine and original insights into their bioluminescence properties. Organic & Biomolecular Chemistry, 17(15).

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.

  • Guo, et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.

  • Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48, 5261–5264.

  • Sureja, D.K., & Vadalia, K.R. (2018). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 22, 248–253.

  • ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

  • Air Liquide Malaysia. (2020). Safety Data Sheet: Phosphorus Oxychloride.

  • Merck Millipore. (n.d.). Safety Data Sheet: Phosphorus Oxychloride.

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.

  • Spectrum Chemical. (2015). Safety Data Sheet: Phosphorus Oxychloride, Reagent.

  • Synthesis of Pyrimidine Derivatives. (n.d.).

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.

  • Benchchem. (n.d.). 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride.

  • ResearchGate. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses.

  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. (2015).

Sources

Preventing decomposition of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Workup

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my desired product, Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, after aqueous workup. What is the likely cause?

The most probable cause of product loss during aqueous workup is decomposition through hydrolysis. This compound has two primary functional groups susceptible to hydrolysis: the 4-chloro substituent on the pyrimidine ring and the ethyl ester at the 6-position. The electron-deficient nature of the pyrimidine ring makes the 4-chloro group particularly labile and prone to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 4-hydroxy derivative.

Q2: Between the 4-chloro group and the ethyl ester, which is more likely to decompose during workup?

While both groups are susceptible to hydrolysis, the 4-chloro group on the thieno[2,3-d]pyrimidine core is generally more reactive towards nucleophilic attack than the ethyl ester, especially under neutral to basic conditions. The pyrimidine ring's electron-withdrawing character activates the C4 position for nucleophilic aromatic substitution. Therefore, hydrolysis of the chloro group to the 4-hydroxy byproduct is often the primary decomposition pathway observed during a standard aqueous workup.

Q3: My TLC analysis shows a new, more polar spot after workup. Could this be a decomposition product?

Yes, that is highly likely. The primary decomposition product, Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate, is significantly more polar than the starting material due to the presence of the hydroxyl group. This increased polarity results in a lower Rf value on a normal-phase TLC plate. If you observe a new, more polar spot that grows in intensity as your desired product spot diminishes, it is a strong indicator of decomposition.

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section provides a systematic approach to identifying the cause of decomposition and implementing effective solutions.

Issue 1: Suspected Hydrolysis of the 4-Chloro Group

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Reduced yield of the desired product.

  • Changes in the proton NMR spectrum, such as the disappearance of a characteristic aromatic proton signal and the appearance of a broad OH peak.

Causality: The C4 position of the thieno[2,3-d]pyrimidine ring is electron-deficient, making the chloro substituent a good leaving group in the presence of nucleophiles. Water, and especially hydroxide ions (present in basic aqueous solutions), will readily attack this position to yield the 4-hydroxy analog.

Solutions:

  • Strict pH Control During Aqueous Workup: Avoid basic conditions. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly at low temperatures (0-5 °C). Neutralize the reaction mixture to a pH of 6-7 before extraction. In some cases, a mildly acidic workup using dilute HCl (e.g., 0.1 M) can be beneficial for maintaining the stability of the chloro group[1].

  • Temperature Management: Perform all aqueous workup steps at low temperatures (ice bath, 0-5 °C). Lower temperatures significantly reduce the rate of hydrolysis.

  • Non-Aqueous Workup: If decomposition persists even with careful pH and temperature control, a non-aqueous workup is the recommended alternative. This involves precipitating the product by adding an anti-solvent or by directly filtering the reaction mixture if the product is a solid.

Experimental Protocols

Protocol 1: Optimized Aqueous Workup with pH Control

This protocol is designed to minimize the hydrolysis of the 4-chloro group during the workup.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction involves a reactive reagent (e.g., POCl₃), quench it by slowly adding the reaction mixture to a cold (0-5 °C), stirred mixture of ice and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Carefully adjust the pH of the aqueous layer to 6-7 using a saturated solution of sodium bicarbonate or a dilute acid (e.g., 1 M HCl). Monitor the pH closely with a pH meter or pH paper.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (if the reaction was acidic).

    • Water.

    • Brine.

    • Perform all washes at 0-5 °C.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Protocol 2: Non-Aqueous Workup

This protocol is recommended for highly sensitive reactions where any contact with water leads to significant decomposition.

Step-by-Step Methodology:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Trituration/Precipitation: Add a non-polar solvent (e.g., hexanes, diethyl ether) to the crude residue and stir vigorously. The desired product should precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash it with a small amount of the cold non-polar solvent, and dry it under vacuum.

  • Alternative: If the product is soluble in the reaction solvent, it can sometimes be precipitated by the addition of an anti-solvent.

Visualizing the Problem: Decomposition Pathways

The following diagrams illustrate the key decomposition pathways for this compound.

DecompositionPathways cluster_main Starting Material cluster_decomp Decomposition Products Start This compound Decomp1 Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate Start->Decomp1  Hydrolysis of Chloro Group (H₂O, OH⁻) Decomp2 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid Start->Decomp2  Ester Hydrolysis (H⁺ or OH⁻)

Caption: Primary decomposition pathways of the target compound.

Decision Tree for Workup Selection

This diagram provides a logical framework for choosing the most appropriate workup procedure.

WorkupDecisionTree Start Is the product sensitive to aqueous conditions? NonAqueous Non-Aqueous Workup (Protocol 2) Start->NonAqueous No CheckpH Is strict pH control (6-7) achievable? Start->CheckpH Yes Aqueous Optimized Aqueous Workup (Protocol 1) CheckpH->NonAqueous No CheckTemp Can the workup be performed at 0-5°C? CheckpH->CheckTemp Yes CheckTemp->Aqueous Yes CheckTemp->NonAqueous No

Caption: Decision-making flowchart for selecting a workup protocol.

Data Summary: Stability Profile

ConditionStability of 4-Chloro GroupStability of Ethyl EsterRecommendation
Acidic (pH < 4) Generally stableRisk of hydrolysis (reversible)Use dilute acid for a short duration at low temperature.
Neutral (pH 6-7) Moderately stableGenerally stableOptimal for aqueous workup.
Basic (pH > 8) Highly Unstable Unstable (irreversible hydrolysis)Avoid prolonged exposure. Use mild base briefly at low temperature if absolutely necessary.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Temple, D. L., Yevich, J. P., Covington, R. R., Hanning, C. A., Seidehamel, R. J., Mackey, H. K., & Bartek, M. J. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510. [Link]

  • Diseroad, B. A., et al. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 58(21), 8449-8463. [Link]

  • Hui, T. J., et al. (2010). Hydrolysis of chlorpyrifos in aqueous solutions at different temperatures and pH. Sains Malaysiana, 39(4), 573-578. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

Sources

Thieno[2,3-d]pyrimidine Synthesis: A Technical Guide to Managing Exothermic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-d]pyrimidines. The inherent exothermic nature of certain synthetic steps, particularly in multicomponent reactions like the Gewald synthesis, necessitates a robust understanding of thermal management to ensure reaction safety, reproducibility, and optimal yields. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices to mitigate the risks associated with exothermic events.

Section 1: Understanding the Thermal Landscape of Thieno[2,3-d]pyrimidine Synthesis

The synthesis of the thieno[2,3-d]pyrimidine scaffold, a core moiety in numerous pharmacologically active compounds, often proceeds through the highly efficient Gewald reaction.[1] This multicomponent reaction, involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base, is known for its atom economy and operational simplicity.[2][3] However, the initial condensation and subsequent cyclization steps can be significantly exothermic, posing a risk of thermal runaway if not properly controlled.[4][5] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in reactor failure and the formation of unwanted byproducts.[4]

This guide will focus on proactive and reactive strategies to manage these thermal hazards, ensuring the safety and success of your synthetic endeavors.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a potential thermal runaway during my thieno[2,3-d]pyrimidine synthesis?

A1: Key indicators include a sudden and rapid increase in the internal reaction temperature that is difficult to control with standard cooling methods, a noticeable increase in pressure within the reaction vessel, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture. Continuous monitoring of the reaction temperature is crucial.

Q2: Can the choice of base influence the exothermicity of the Gewald reaction?

A2: Absolutely. The basicity and concentration of the amine catalyst (e.g., triethylamine, morpholine, piperidine) can significantly impact the rate of the initial Knoevenagel-Cope condensation, which is often the main heat-generating step.[6] Stronger bases or higher concentrations can accelerate the reaction, leading to a more pronounced exotherm. It is advisable to start with a weaker base or a lower catalyst loading and titrate upwards as needed while carefully monitoring the temperature.

Q3: Are there alternative, milder methods for synthesizing the thiophene precursor to mitigate exotherms?

A3: Yes, while the one-pot Gewald reaction is common, a stepwise approach can offer better thermal control. For instance, pre-forming the Knoevenagel adduct before the addition of sulfur can help to separate the exothermic steps. Additionally, microwave-assisted synthesis, when available, can offer rapid heating and cooling cycles, providing more precise temperature control.[7] Some protocols also utilize milder reaction conditions at room temperature, which inherently reduces the risk of a significant exotherm.[8]

Q4: My reaction seems to have stalled after an initial temperature spike. What could be the cause?

A4: A rapid, uncontrolled temperature increase can lead to the degradation of starting materials, reagents, or the desired product. Thermal decomposition can result in the formation of tars and other byproducts that may inhibit the reaction. It is also possible that a volatile reagent may have boiled off during the exotherm, altering the stoichiometry of the reaction. Post-reaction analysis, such as TLC or LC-MS, can help to identify the remaining components and guide your troubleshooting.

Section 3: Troubleshooting Guide for Exothermic Events

This section provides a structured approach to diagnosing and resolving common issues related to exothermic reactions in thieno[2,3-d]pyrimidine synthesis.

Problem 1: Unexpected and Rapid Temperature Spike During Reagent Addition
Potential Cause Troubleshooting Steps
Reagent addition is too fast. 1. Reduce the rate of addition for the limiting reagent. For liquid reagents, use a syringe pump for controlled, dropwise addition. For solid reagents, add them in small portions. 2. Ensure adequate cooling is in place before and during the addition. An ice bath is a common and effective method.[9]
Inadequate heat dissipation. 1. Increase the efficiency of stirring to ensure uniform heat distribution. 2. Use a reaction vessel with a larger surface area-to-volume ratio to facilitate better heat transfer. 3. Consider using a solvent with a higher boiling point and heat capacity to act as a heat sink.
Reaction concentration is too high. 1. Dilute the reaction mixture with an appropriate inert solvent. This will increase the thermal mass of the system, helping to absorb the heat generated.
Problem 2: Sustained High Temperature and Pressure Buildup
Potential Cause Troubleshooting Steps
Cooling system failure or inadequacy. 1. Immediately check the functionality of your cooling system (e.g., chiller, ice bath). 2. If the exotherm is significant, consider adding a dry ice/acetone bath for more aggressive cooling.
Secondary decomposition reactions. 1. If the temperature continues to rise despite cooling, this may indicate the onset of secondary decomposition reactions which are also exothermic. In such a critical situation, the primary goal is to safely quench the reaction.
Gas evolution. 1. Ensure the reaction is conducted in a well-ventilated fume hood and that the vessel is not sealed to prevent pressure buildup. A reflux condenser can help to manage solvent vapors.
Problem 3: Poor Yields and Product Decomposition After an Exothermic Event
Potential Cause Troubleshooting Steps
Thermal degradation of starting materials or product. 1. Optimize the reaction temperature by performing small-scale trials at lower temperatures. 2. Reaction calorimetry can be employed to determine the precise heat of reaction and identify safe operating temperature ranges.[10]
Formation of side products at elevated temperatures. 1. Analyze the crude reaction mixture using techniques like NMR or LC-MS to identify major byproducts. This can provide insights into the side reactions occurring. 2. Adjusting the reaction stoichiometry or the order of reagent addition may help to minimize the formation of these impurities.

Section 4: Experimental Protocols for Enhanced Thermal Management

Protocol 1: Controlled Addition and Temperature Monitoring
  • Setup: Assemble the reaction glassware in a fume hood. Equip the reaction flask with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel or syringe pump for liquid reagent addition, and a reflux condenser connected to a bubbler.

  • Cooling: Immerse the reaction flask in an ice-water bath to pre-cool the initial reaction mixture.

  • Reagent Addition: Add the ketone/aldehyde, active methylene nitrile, and solvent to the flask. Begin stirring. Slowly add the base (e.g., triethylamine) dropwise via the dropping funnel or syringe pump, ensuring the internal temperature does not exceed a predetermined setpoint (e.g., 10-15 °C above the initial temperature).

  • Sulfur Addition: Once the base addition is complete and the initial exotherm has subsided, add the elemental sulfur in small portions.

  • Reaction Progression: After all reagents have been added, allow the reaction to slowly warm to room temperature or the desired reaction temperature while continuously monitoring the internal temperature.

Protocol 2: Emergency Quenching Procedure

In the event of an uncontrolled exotherm, a rapid and safe quenching procedure is essential.[11]

  • Immediate Action: Cease the addition of any further reagents.

  • Enhanced Cooling: If not already in use, immerse the reaction vessel in a dry ice/acetone bath.

  • Quenching Agent: If cooling is insufficient, prepare a quenching solution. A cold, inert solvent can be added to dilute the reaction mixture and absorb heat. For reactions involving reactive organometallic species (not typical for Gewald, but a general principle), a less reactive quenching agent like isopropanol should be used before water.[12]

  • Slow Addition: Slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. Be prepared for potential gas evolution.

  • Neutralization: Once the reaction has been brought under control and cooled, it can be neutralized if necessary.

Section 5: Visualizing Thermal Management Strategies

Decision Tree for Managing Temperature Fluctuations

G start Temperature Spike Detected check_control Is temperature controllable with existing cooling? start->check_control yes_control Yes check_control->yes_control Yes no_control No check_control->no_control No continue_monitoring Continue Monitoring Closely yes_control->continue_monitoring enhance_cooling Enhance Cooling (e.g., dry ice/acetone bath) no_control->enhance_cooling investigate Investigate Cause (e.g., addition rate, concentration) continue_monitoring->investigate check_again Is temperature now under control? enhance_cooling->check_again yes_again Yes check_again->yes_again Yes no_again No check_again->no_again No yes_again->continue_monitoring quench Initiate Emergency Quenching Protocol no_again->quench

Caption: Decision tree for managing temperature spikes.

Workflow for Proactive Thermal Hazard Assessment

G cluster_0 Pre-synthesis Analysis cluster_1 Experimental Design cluster_2 Execution and Monitoring lit_review Literature Review for Known Thermal Hazards dilution Optimize Solvent and Concentration lit_review->dilution calorimetry Reaction Calorimetry (if possible) calorimetry->dilution addition_rate Plan for Slow, Controlled Addition dilution->addition_rate cooling_plan Establish Cooling Protocol addition_rate->cooling_plan monitoring Continuous Temperature Monitoring cooling_plan->monitoring emergency_plan Have Quenching Plan Ready monitoring->emergency_plan

Caption: Workflow for proactive thermal hazard assessment.

References

  • Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4933. Available at: [Link]

  • Yin, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 834-846. Available at: [Link]

  • Hafez, H. N., et al. (2016). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 63(1), 71-81. Available at: [Link]

  • Jadhav, S. D., & Patil, U. B. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 1043-1047. Available at: [Link]

  • Pochet, L., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(9), 10596-10619. Available at: [Link]

  • Yin, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8). Available at: [Link]

  • Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1957-1970. Available at: [Link]

  • Tayebee, R., & Maleki, B. (2012). Proposed mechanism for the Gewald condensation reaction. ResearchGate. Available at: [Link]

  • Copelli, S., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 331-336. Available at: [Link]

  • Qin, C., et al. (2023). Study on the Multi-Stage Evolution of Thermal Runaway and the Flammability Threshold of Gas Generation in Lithium Iron Phosphate Batteries Based on SOC Gradient. Batteries, 9(12), 591. Available at: [Link]

  • Berty, J. M. (1974). Quenching Processes for High Temperature Chemical Reactions. Industrial & Engineering Chemistry Process Design and Development, 13(3), 193-197. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Available at: [Link]

  • Derma, M., et al. (2023). Decoupling Multiple Potentially Runaway Reactions using Calorimetry: Acid Catalyzed Esterifications Case Study. Chemical Engineering Transactions, 100, 313-318. Available at: [Link]

  • Le, C. M., & Tantillo, D. J. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 7997-8010. Available at: [Link]

  • Paul, A., et al. (2023). Mitigating thermal runaway in EV batteries using hybrid energy storage and phase change materials. RSC Advances, 13(31), 21543-21561. Available at: [Link]

  • Tiamani, F., & Dudley, G. B. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(7), 5758-5768. Available at: [Link]

  • Ashitha, K. T., et al. (2022). Recent Advances in the Transition Metal-Free Synthesis of Heterocycles from α, β-Unsaturated Ketones. ChemistrySelect, 7(22), e202200843. Available at: [Link]

  • Kalariya, P. D., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Journal of the Iranian Chemical Society, 19(11), 4783-4806. Available at: [Link]

  • Wang, C., et al. (2016). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses, 93, 243-260. Available at: [Link]

  • Wang, Q., et al. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Energies, 15(19), 7313. Available at: [Link]

  • Ansys. (2024). Mastering Thermal Runaway: Simulation and Mitigation Strategies for Battery Safety. Available at: [Link]

  • University of California, Berkeley, College of Chemistry. Common Standard Operating Procedure. Available at: [Link]

  • IIT Tirupati. (2023). Synthesis and reactivity of common heterocyclic compounds containing one or two heteroatoms (O,N,S). YouTube. Available at: [Link]

  • Sarpong Group, University of California, Berkeley. (2016). Quenching of Water Reactive Materials. Available at: [Link]

  • Nexceris. (2020). How to Prevent thermal Runaway in Li Ion Batteries. YouTube. Available at: [Link]

  • Mettler Toledo. Chemical Process Safety. Available at: [Link]

Sources

Catalyst Selection and Optimization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalyst Selection and Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic reactions. Here, we address common challenges encountered during experimentation through detailed troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is dedicated to diagnosing and resolving specific issues that can arise during catalytic reactions. Each problem is analyzed from a mechanistic perspective to ensure a fundamental understanding of the solution.

Issue 1: Low Reaction Yield and/or Poor Selectivity

One of the most frequent challenges in catalysis is achieving the desired product yield and selectivity. These two parameters are often interconnected and influenced by a multitude of factors.[1]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant concentrations are critical variables that dictate reaction kinetics and equilibrium.[2]

    • Causality: Every catalyst has an optimal operating window. For instance, in exothermic reactions, excessively high temperatures can shift the equilibrium unfavorably, reducing the yield of the desired product.[3] Conversely, temperatures that are too low may result in slow reaction rates.

    • Troubleshooting Protocol:

      • Temperature Screening: Perform a systematic temperature screening in small increments (e.g., 5-10 °C) around the literature-reported or predicted optimal temperature.

      • Concentration/Pressure Adjustment: Vary the concentration of reactants or the partial pressure of gaseous reactants. For reactions where one reactant is prone to side reactions, using it as the limiting reagent can improve selectivity.

      • Time Study: Monitor the reaction profile over time to determine if the desired product is an intermediate that degrades upon prolonged reaction times.

  • Incorrect Catalyst or Ligand Choice: The electronic and steric properties of the catalyst and its ligands are paramount in determining the reaction pathway.[4][5][6][7]

    • Causality: Ligands can modulate the electron density at the metal center, influencing its reactivity.[4][7] Steric hindrance from bulky ligands can direct the reaction to a specific site on the substrate, thereby enhancing regioselectivity or stereoselectivity.[7]

    • Troubleshooting Protocol:

      • Ligand Screening: If using a metal complex, screen a library of ligands with varying electronic (electron-donating vs. electron-withdrawing) and steric (e.g., cone angle) properties.

      • Catalyst Type Evaluation: Consider whether a homogeneous or heterogeneous catalyst is more appropriate. Homogeneous catalysts often offer higher selectivity due to their well-defined active sites, while heterogeneous catalysts are easier to separate from the reaction mixture.[8][9]

  • Mass Transfer Limitations (for Heterogeneous Catalysts): Inadequate mixing or catalyst pore diffusion limitations can lead to a situation where the reaction rate is limited by the transport of reactants to the catalyst surface rather than the intrinsic catalytic activity.[10]

    • Causality: If reactants cannot efficiently reach the active sites within the catalyst's pores, the overall reaction rate will be slow, and localized concentration gradients can lead to side reactions.

    • Troubleshooting Protocol:

      • Stirring Rate Study: Increase the stirring rate and observe if the reaction rate increases. If it does, this indicates that external mass transfer limitations were present.

      • Catalyst Particle Size: Use a catalyst with a smaller particle size to reduce the diffusion path length for reactants. However, be mindful of potential difficulties in catalyst separation with very fine powders.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This is a broad topic and is covered in more detail in the next section.

Workflow for Troubleshooting Low Yield/Selectivity:

G start Low Yield / Selectivity Observed cond1 Is the reaction at equilibrium? start->cond1 step1 Optimize Reaction Conditions (Temperature, Pressure, Concentration) cond1->step1 No cond2 Conditions Optimized? cond1->cond2 Yes step1->cond2 step2 Screen Catalyst / Ligand Library cond2->step2 No end Problem Resolved cond2->end Yes cond3 Catalyst/Ligand Optimized? step2->cond3 step3 Investigate Mass Transfer (Stirring, Particle Size) cond3->step3 No cond3->end Yes cond4 Mass Transfer Effects Ruled Out? step3->cond4 step4 Assess Catalyst Deactivation (See Deactivation Guide) cond4->step4 No cond4->end Yes step4->end

Caption: Decision workflow for troubleshooting low yield and selectivity.

Issue 2: Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[11][12] It is a critical issue in both laboratory-scale experiments and industrial processes. Understanding the mechanism of deactivation is key to mitigating it.[13]

Common Mechanisms of Catalyst Deactivation:

Deactivation MechanismDescriptionCommon CausesMitigation Strategies
Poisoning Strong chemisorption of impurities or byproducts onto the active sites, rendering them inaccessible to reactants.[3][11][13][14]Sulfur, nitrogen, or halogen-containing compounds in the feedstock; strongly coordinating products or intermediates.[3][15]Purify reactants and solvents; use a guard bed to remove poisons before the reactor; design poison-resistant catalysts.[14][15]
Fouling/Coking Physical deposition of carbonaceous materials (coke) or other heavy species onto the catalyst surface, blocking active sites and pores.[3][15]High temperatures; polymerization of reactants or products on the catalyst surface.[15]Optimize reaction temperature and residence time; use catalysts with larger pores; periodic regeneration by burning off coke.[15]
Sintering/Thermal Degradation Agglomeration of metal particles or collapse of the support structure at high temperatures, leading to a loss of active surface area.[3][11][16]High reaction temperatures; exothermic reactions causing local hotspots.[3][11]Operate at lower temperatures if possible; use thermally stable supports; add promoters to stabilize the catalyst structure.[11]
Leaching Dissolution of the active catalytic species into the reaction medium (common in liquid-phase reactions with supported catalysts).[15]Strong solvent-catalyst interactions; unfavorable pH.Choose a more robust support material; immobilize the catalyst more strongly; use a different solvent.
Mechanical Failure Attrition or crushing of the catalyst particles, leading to loss of catalyst material and increased pressure drop in fixed-bed reactors.[3][16]High flow rates; mechanical stress in the reactor.[3]Use catalysts with higher mechanical strength; optimize reactor design and operating conditions to minimize stress.

Visualizing Deactivation Pathways:

G cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation poisoning Poisoning (Impurity Adsorption) deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking Coking/Fouling (Carbon Deposition) coking->deactivated_catalyst sintering Sintering (Loss of Surface Area) sintering->deactivated_catalyst attrition Attrition (Physical Damage) attrition->deactivated_catalyst leaching Leaching (Active Phase Loss) leaching->deactivated_catalyst active_catalyst Active Catalyst active_catalyst->poisoning active_catalyst->coking active_catalyst->sintering active_catalyst->attrition active_catalyst->leaching

Caption: Common pathways leading to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a homogeneous and a heterogeneous catalyst?

A1: The choice depends on several factors related to your specific reaction and process goals.

  • Selectivity and Activity: Homogeneous catalysts are often more selective and active on a per-atom basis because their active sites are uniform and well-defined.[8][9]

  • Separation and Recycling: Heterogeneous catalysts are in a different phase from the reactants and products (usually a solid in a liquid or gas phase), making them much easier to separate and recycle.[8][9][17] This is a significant advantage in industrial processes.

  • Thermal Stability: Heterogeneous catalysts are generally more stable at high temperatures and pressures compared to their homogeneous counterparts.[8][18]

  • Mechanistic Understanding: The reaction mechanisms for homogeneous catalysis are often better understood, which can facilitate rational design and optimization.[8]

Q2: What is the optimal catalyst loading and how do I determine it?

A2: Optimal catalyst loading is a balance between reaction rate and cost-effectiveness, while avoiding side reactions.[19][20]

  • Too Little Catalyst: Insufficient loading will result in slow reaction rates and low conversion.[19][20]

  • Too Much Catalyst: Excessive loading can lead to increased cost and may not significantly increase the reaction rate if another factor (like mass transfer) is limiting. In some cases, high catalyst concentrations can promote side reactions or product degradation.[19][20]

  • Determining Optimal Loading: The best approach is to perform a loading study. Start with a literature-recommended value and run the reaction at several concentrations below and above that point (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Plot the initial reaction rate or final yield against the catalyst loading to find the point where performance plateaus.

Q3: My reaction is not reproducible. What are the likely causes?

A3: Lack of reproducibility can be a frustrating issue. The cause often lies in subtle, overlooked variables.

  • Catalyst Pre-activation and Handling: Many catalysts require a pre-activation step (e.g., reduction of a metal precursor). Inconsistent pre-activation will lead to variable activity. Some catalysts are also sensitive to air or moisture, and improper handling can cause deactivation.

  • Purity of Reagents and Solvents: Trace impurities in your starting materials or solvents can act as catalyst poisons.[21] Use reagents of the same grade and from the same supplier for a set of experiments.

  • Reaction Setup: Ensure consistent stirring, heating, and inert atmosphere conditions for each run. Inconsistent heat or mass transfer can significantly affect the reaction outcome.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a systematic approach to screening multiple catalysts for a given reaction.

  • Define Baseline Conditions: Based on literature precedents or preliminary experiments, establish a standard set of reaction conditions (temperature, pressure, reactant concentrations, solvent, and reaction time).

  • Prepare Catalyst Stock Solutions/Suspensions: If using homogeneous catalysts, prepare stock solutions to ensure accurate dispensing. For heterogeneous catalysts, weigh out precise amounts for each reaction.

  • Set Up Parallel Reactions: Use a parallel synthesis platform or multiple reaction vessels to run several experiments simultaneously under identical conditions, with each vessel containing a different catalyst. Include a "no catalyst" control to measure the background reaction rate.

  • Initiate and Monitor Reactions: Add the final reagent to start the reactions simultaneously. Take aliquots at regular intervals to monitor the progress of each reaction by a suitable analytical method (e.g., GC, HPLC, NMR).

  • Analyze and Compare Results: At the end of the reaction time, quench all reactions and analyze the final product mixtures. Compare the catalysts based on conversion, yield of the desired product, and selectivity.

  • Iterate and Optimize: Select the most promising catalyst(s) from the initial screen and proceed to optimize the reaction conditions (temperature, concentration, catalyst loading) for that specific catalyst.

References

  • Haber, J., Block, J. H., & Delmon, B. (1995). MANUAL OF METHODS AND PROCEDURES FOR CATALYST CHARACTERIZATION. Pure and Applied Chemistry, 67(8/9), 1257-1306.
  • ChemCatBio. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Unitop Chemicals. (n.d.).
  • Anonymous. (n.d.). Optimizing Catalytic Reactions.
  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Enamine. (n.d.).
  • Anonymous. (1989). Ten Guidelines for Catalyst Testing.
  • Anonymous. (2023). Choosing a Catalyst Manufacturer: Factors to Consider.
  • Anonymous. (2024).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry.
  • Anonymous. (2020). Ten Guidelines for Catalyst Testing.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Why Do Catalysts Stop Working In Reactions?. Chemistry For Everyone - YouTube.
  • Anonymous. (n.d.). Chapter 8: Multiple Reactions. Elements of Chemical Reaction Engineering.
  • Anonymous. (2024). Understanding Catalysts: Homogeneous vs. Heterogeneous.
  • Anonymous. (n.d.).
  • Anonymous. (2021).
  • Anonymous. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Anonymous. (n.d.). Developing Ligands for Palladium(II)

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate: Integrating X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the thieno[2,3-d]pyrimidine scaffold is of significant interest due to its versatile pharmacological activities, including anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides an in-depth comparison of the analytical techniques used to elucidate the structure of thieno[2,3-d]pyrimidine derivatives, with a focus on Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate. While a specific crystal structure for this exact molecule is not publicly available, this guide will present a comprehensive approach to its structural determination, drawing comparisons with closely related, structurally characterized compounds.

The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purines and quinazolines, which are key components of nucleic acids and various bioactive molecules.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, leading to diverse pharmacological effects.[2] Consequently, the synthesis and structural analysis of novel derivatives are active areas of research aimed at discovering new therapeutic agents.[3][4]

Synthesis of this compound

The synthesis of the title compound would likely follow established multi-step routes for this class of heterocycles.[3][5] A common strategy involves the Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the pyrimidine ring.[3] Subsequent chlorination is a key step to introduce a reactive site for further functionalization.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination A Starting Materials (e.g., Ethyl Cyanoacetate, Sulfur, Cyclohexanone) B 2-Aminothiophene Derivative A->B  Base, Solvent   C Thieno[2,3-d]pyrimidin-4-one B->C  Formamide or Urea   D This compound C->D  POCl3, Heat  

Caption: Synthetic workflow for this compound.

Structural Elucidation: A Multi-faceted Approach

While spectroscopic methods such as NMR, IR, and mass spectrometry are invaluable for confirming the chemical identity and connectivity of a newly synthesized compound, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure.[6][7]

Spectroscopic Characterization

Initial characterization of this compound would involve a suite of spectroscopic techniques.[8][9][10]

  • ¹H and ¹³C NMR: These techniques would confirm the presence of the ethyl ester group, the aromatic protons of the thiophene ring, and the overall carbon framework.

  • FT-IR Spectroscopy: Characteristic vibrational bands would indicate the presence of functional groups such as C=O (ester), C-Cl, and the aromatic rings.

  • Mass Spectrometry: This would determine the molecular weight of the compound and provide fragmentation patterns consistent with the proposed structure.

X-ray Crystallography: The Gold Standard

The definitive method for determining the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions is single-crystal X-ray diffraction.[6][11][12]

  • Crystallization: High-quality single crystals are a prerequisite for X-ray diffraction analysis. For thieno[2,3-d]pyrimidine derivatives, slow evaporation of a solution in a suitable solvent system (e.g., ethanol/THF, DMF/methanol) is a common crystallization technique.[13][14]

  • Data Collection: A suitable single crystal is mounted on a diffractometer.[11] X-ray diffraction data are collected at a controlled temperature, often low temperatures (e.g., 123 K), to minimize thermal vibrations of the atoms.[11]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods.[6] The initial structural model is then refined using full-matrix least-squares on F².[6]

  • Data Analysis and Visualization: The final refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions. Software such as PLATON and ORTEP can be used for data analysis and visualization.[6]

X-ray_Crystallography_Workflow A Synthesis and Purification B Crystallization (Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Structural Analysis (Bond Lengths, Angles, Interactions) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis

The table below compares the crystallographic data of two published thieno[2,3-d]pyrimidine derivatives with a related pyrimidine structure. This data provides a benchmark for what could be expected for the crystal structure of this compound.

ParameterEthyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[3][11]thiazolo[3,2-a]pyrimidine-3-carboxylate[14]Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[15]Ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate[16]
Crystal System MonoclinicTriclinicTriclinic
Space Group C2/cP-1P-1
a (Å) 38.654(8)7.4698(3)9.479(5)
b (Å) 11.787(3)9.1436(3)10.080(5)
c (Å) 8.774(2)12.6085(4)10.320(5)
α (°) 90107.147(2)108.552(5)
β (°) 102.415(14)99.941(2)102.886(5)
γ (°) 90105.331(2)94.406(5)
Key Structural Features Pyrimidine ring in a screw-boat conformation. Dichlorophenyl ring twisted relative to the pyrimidine ring.Chlorophenyl ring nearly perpendicular to the tetrahydropyrimidine ring. N-H···O hydrogen bonds form inversion dimers.Dihydropyrimidine ring in a flattened envelope conformation. N-H···O hydrogen bonds form inversion dimers.

From this comparison, it is anticipated that the crystal structure of this compound would reveal a planar thieno[2,3-d]pyrimidine core. The orientation of the ethyl carboxylate group would be a key feature, and intermolecular interactions such as hydrogen bonding and π-π stacking would likely play a significant role in the crystal packing.

Conclusion

The structural elucidation of novel compounds like this compound is a critical step in the drug discovery process. While a combination of spectroscopic methods provides essential preliminary data, single-crystal X-ray diffraction stands as the definitive technique for determining the precise three-dimensional structure. This guide has outlined a comprehensive, multi-faceted approach to the structural characterization of this important class of heterocyclic compounds, providing researchers with a framework for their own investigations. The comparative data from related structures offers valuable insights into the expected structural features and intermolecular interactions that govern the solid-state architecture of these molecules.

References

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. Available from: [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation - ResearchGate. Available from: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses - ResearchGate. Available from: [Link]

  • Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed. Available from: [Link]

  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches - MDPI. Available from: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. Available from: [Link]

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations - MDPI. Available from: [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University. Available from: [Link]

  • VI. X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-[Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available from: [Link]

  • Crystal structure of ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl) - NIH. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives - ResearchGate. Available from: [Link]

  • The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks | JACS Au - ACS Publications. Available from: [Link]

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. Available from: [Link]

  • Introduction to X-ray analysis using the diffraction method - the Chem Connections Homepage. Available from: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available from: [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. Available from: [Link]

  • (PDF) Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[3][11]thiazolo[3,2-a]pyrimidine-3-carboxylate - ResearchGate. Available from: [Link]

  • Crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - NIH. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, particularly those with potential pharmacological activity like the thieno[2,3-d]pyrimidine scaffold, a multi-faceted analytical approach is not just best practice—it is a necessity. This guide provides an in-depth analysis of the spectroscopic techniques required to confirm the structure of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, a key intermediate in the synthesis of various bioactive molecules.

This guide is structured to provide not only the experimental data but also the scientific rationale behind the interpretation of the spectra. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we will compare the expected spectral data of our target compound with a structurally related analogue, Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, to highlight the unique spectroscopic signatures that allow for definitive structural elucidation.

The Subject: this compound

Before delving into the spectroscopic analysis, let's briefly introduce our compound of interest.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 596794-91-1[1]
Molecular Formula C₉H₇ClN₂O₂S[1]
Molecular Weight 242.68 g/mol [1]
Structure

Note: A representative 2D structure image is shown above.

The Analytical Workflow: A Spectroscopic Gauntlet

The confirmation of a chemical structure is akin to assembling a puzzle. Each piece of spectroscopic data provides a unique clue, and only when all pieces fit together can we be confident in the final picture. The following workflow outlines the logical progression of our analysis.

Spectroscopic_Workflow cluster_0 Spectroscopic Techniques cluster_1 Structural Information 1H_NMR ¹H NMR (Proton Environment) Structure_Confirmation Confirmed Structure of This compound 1H_NMR->Structure_Confirmation Proton Connectivity 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structure_Confirmation Carbon Framework MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Structure_Confirmation Molecular Formula Confirmation IR IR Spectroscopy (Functional Groups) IR->Structure_Confirmation Functional Group Identity

Caption: A logical workflow for the structural elucidation of a target molecule using multiple spectroscopic techniques.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectrum of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9Singlet1HH-2The proton at the 2-position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms.
~8.2Singlet1HH-5The proton on the thiophene ring is in an electron-deficient environment, leading to a downfield chemical shift.
~4.4Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons.
~1.4Triplet3H-OCH₂CH₃The methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons.

Comparative Analysis with Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate:

To underscore the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target compound with that of a known analogue, Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate[2].

FeatureThis compound (Predicted)Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (Experimental)[2]Key Difference & Rationale
H-2 Proton ~8.9 ppm (singlet)~8.4 ppm (singlet)The chloro group is more electron-withdrawing than the amino group, leading to a more deshielded H-2 proton in the target compound.
Thiophene Ring Proton ~8.2 ppm (H-5, singlet)~2.7 ppm (CH₃ at C-5, singlet)The target compound has a proton at C-5, while the analogue has a methyl group. This is a clear distinguishing feature.
Amino Protons Absent~5.8 ppm (broad singlet, 2H)The presence of a broad, exchangeable signal for the amino protons is a key identifier for the analogue.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While generally less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Spectrum of this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~162C=O (Ester)The carbonyl carbon of the ester group is highly deshielded.
~160C-4The carbon atom attached to the chlorine is expected to be significantly downfield.
~155C-7aA quaternary carbon at the fusion of the two rings.
~153C-2The carbon in the pyrimidine ring between the two nitrogen atoms.
~135C-5The protonated carbon on the thiophene ring.
~120C-4aAnother quaternary carbon at the ring fusion.
~118C-6The carbon bearing the ester group.
~62-OCH₂CH₃The methylene carbon of the ethyl ester.
~14-OCH₂CH₃The methyl carbon of the ethyl ester.

Comparative Analysis:

A comparison with a related thieno[3,2-d]pyrimidine derivative, 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide, for which ¹³C NMR data is available, reveals similar chemical shifts for the carbons of the fused ring system, supporting our predictions[3]. The key differences would arise from the substituent at the 6-position (ester vs. amide) and the isomeric nature of the thiophene fusion.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to piece together its structure.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 242. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 244 with an intensity of approximately one-third of the M⁺ peak will be a key diagnostic feature. The presence of sulfur will also contribute to the M+2 peak.

  • Major Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z 197.

    • Loss of the entire ester group (-COOCH₂CH₃) to yield a fragment at m/z 169.

    • Further fragmentation of the thieno[2,3-d]pyrimidine ring system.

MS_Fragmentation M [M]⁺˙ m/z 242/244 Frag1 [M - OCH₂CH₃]⁺ m/z 197/199 M->Frag1 - •OCH₂CH₃ Frag2 [M - COOCH₂CH₃]⁺ m/z 169/171 M->Frag2 - •COOCH₂CH₃

Caption: Plausible mass spectral fragmentation of this compound.

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum of this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic C-H
~2980-2850C-H stretchAliphatic C-H (ethyl group)
~1720C=O stretchEster carbonyl
~1600-1450C=C and C=N stretchAromatic ring vibrations
~1250C-O stretchEster C-O
~800-700C-Cl stretchCarbon-chlorine bond

The presence of a strong absorption band around 1720 cm⁻¹ is highly indicative of the ester carbonyl group. In a comparative scenario with a carboxylic acid analogue, this band would be shifted, and a broad O-H stretch would be observed for the carboxylic acid. For an amino-substituted analogue, characteristic N-H stretching bands would appear around 3300-3500 cm⁻¹[2].

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition (particularly the presence of chlorine and sulfur), and IR spectroscopy identifies the key functional groups. By comparing the expected data with that of known, structurally related compounds, a high degree of confidence in the assigned structure can be achieved. This rigorous analytical approach is fundamental to ensuring the quality and integrity of chemical research and development.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. [Link]

  • Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. [Link]

  • Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): 1H NMR (40. The Royal Society of Chemistry. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health. [Link]

  • 2 - Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]

  • This compound. Lead Sciences. [Link]

  • Ethyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. PubChem. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its thieno[2,3-d]pyrimidine core is a prominent scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The strategic placement of the chloro and ethyl carboxylate functionalities provides reactive handles for further molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates.

This guide provides a comprehensive comparison of the two primary synthetic routes to this compound: the "Thiophene-First" approach and the "Pyrimidine-First" approach. Each route is critically evaluated based on experimental data, reaction efficiency, scalability, and practical considerations in a research and development setting.

Route 1: The "Thiophene-First" Approach

This strategy prioritizes the construction of the thiophene ring, followed by the subsequent annulation of the pyrimidine ring. This is a convergent approach that allows for the early introduction of substituents on the thiophene core.

Logical Workflow of the "Thiophene-First" Approach

Thiophene_First_Approach A Gewald Reaction: Ethyl Acetoacetate + Ethyl Cyanoacetate + Sulfur B Diethyl 2-aminothiophene-3,5-dicarboxylate A->B Base (e.g., Morpholine) C Pyrimidine Ring Formation: Cyclization with Formamide B->C D Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate C->D E Chlorination: Phosphorus Oxychloride (POCl3) D->E F This compound E->F

Caption: Workflow of the "Thiophene-First" synthetic route.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of Diethyl 2-aminothiophene-3,5-dicarboxylate (Gewald Reaction)

The Gewald reaction is a multicomponent condensation that efficiently constructs the polysubstituted 2-aminothiophene core.[1][2]

  • Reaction:

    • Ethyl acetoacetate, ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a basic catalyst.

  • Protocol:

    • To a stirred mixture of ethyl acetoacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (0.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford Diethyl 2-aminothiophene-3,5-dicarboxylate.

  • Causality: The base facilitates the initial Knoevenagel condensation between the two carbonyl compounds, followed by the Michael addition of sulfur and subsequent ring closure to form the thiophene ring.[3]

Step 2: Synthesis of Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate

The pyrimidine ring is constructed through the cyclization of the 2-aminothiophene intermediate with formamide.

  • Reaction:

    • Diethyl 2-aminothiophene-3,5-dicarboxylate is heated with formamide.

  • Protocol:

    • A mixture of Diethyl 2-aminothiophene-3,5-dicarboxylate (1.0 eq) and an excess of formamide is heated at 180-190 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate.

  • Causality: The amino group of the thiophene attacks the carbonyl carbon of formamide, leading to a condensation reaction and subsequent intramolecular cyclization to form the pyrimidine ring.

Step 3: Synthesis of this compound

The final step involves the conversion of the 4-hydroxy group to the desired 4-chloro functionality using a chlorinating agent.

  • Reaction:

    • Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate is treated with phosphorus oxychloride (POCl₃).

  • Protocol:

    • Suspend Ethyl 4-hydroxythieno[2,3-d]pyrimidine-6-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.[4]

  • Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the pyrimidinone into the corresponding chloro derivative. DMF acts as a catalyst in this transformation.[5]

Route 2: The "Pyrimidine-First" Approach

This alternative strategy involves the initial synthesis of a functionalized pyrimidine ring, which is then used as a scaffold to construct the fused thiophene ring. This approach can be advantageous if the desired pyrimidine precursor is readily available or easily synthesized.

Logical Workflow of the "Pyrimidine-First" Approach

Pyrimidine_First_Approach A Pyrimidine Synthesis: Diethyl Malonate + Urea B Ethyl 2,4-dihydroxypyrimidine-5-carboxylate A->B Base (e.g., NaOEt) C Dichlorination: Phosphorus Oxychloride (POCl3) B->C D Ethyl 2,4-dichloropyrimidine-5-carboxylate C->D E Thiophene Ring Formation: Reaction with Ethyl Thioglycolate D->E Base (e.g., NaH or K2CO3) F This compound E->F

Caption: Workflow of the "Pyrimidine-First" synthetic route.

Detailed Experimental Protocol for Route 2

Step 1: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate

The pyrimidine core is constructed via a condensation reaction.

  • Reaction:

    • Diethyl malonate and urea are condensed in the presence of a strong base.

  • Protocol:

    • To a solution of sodium ethoxide (2.2 eq) in ethanol, add diethyl malonate (1.0 eq) and urea (1.1 eq).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain Ethyl 2,4-dihydroxypyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

The dihydroxy pyrimidine is converted to the corresponding dichloro derivative.

  • Reaction:

    • Ethyl 2,4-dihydroxypyrimidine-5-carboxylate is treated with phosphorus oxychloride.

  • Protocol:

    • Suspend Ethyl 2,4-dihydroxypyrimidine-5-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline).

    • Heat the mixture to reflux for 3-5 hours.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Pour the residue onto ice and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent to yield Ethyl 2,4-dichloropyrimidine-5-carboxylate.[6][7]

Step 3: Synthesis of this compound

The final step involves the construction of the thiophene ring onto the pyrimidine scaffold.

  • Reaction:

    • Ethyl 2,4-dichloropyrimidine-5-carboxylate is reacted with ethyl thioglycolate in the presence of a base.

  • Protocol:

    • To a solution of Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF or ethanol), add ethyl thioglycolate (1.1 eq) and a base such as potassium carbonate (2.2 eq) or sodium hydride (1.1 eq).

    • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 4-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final product.

  • Causality: The thiolate anion, generated in situ from ethyl thioglycolate and the base, acts as a nucleophile, attacking one of the chloro-substituted positions on the pyrimidine ring. This is followed by an intramolecular cyclization and subsequent elimination to form the fused thiophene ring.

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: "Thiophene-First"Route 2: "Pyrimidine-First"
Overall Yield Generally moderate to good, with typical yields for each step ranging from 60-85%.Can be variable, often with lower yields in the final thiophene ring formation step.
Scalability The Gewald reaction is known to be scalable. The subsequent steps are standard transformations.The use of potentially hazardous reagents like sodium hydride in the final step may pose scalability challenges.
Reagent Availability & Cost Reagents for the Gewald reaction are readily available and relatively inexpensive.Diethyl malonate and urea are inexpensive, but the cost of ethyl 2,4-dichloropyrimidine-5-carboxylate can be higher.
Versatility for Analogue Synthesis Excellent. The Gewald reaction allows for the introduction of diverse substituents on the thiophene ring at an early stage.Good. Substituents can be introduced on the pyrimidine ring, but modifications to the thiophene portion are more limited.
Safety & Environmental Considerations The use of formamide at high temperatures requires good ventilation. POCl₃ is corrosive and requires careful handling.The use of POCl₃ and potentially sodium hydride requires stringent safety precautions.

Conclusion

Both the "Thiophene-First" and "Pyrimidine-First" approaches offer viable pathways to this compound.

The "Thiophene-First" route is often preferred due to its convergent nature, which allows for greater flexibility in the synthesis of diverse analogs by modifying the initial Gewald reaction components. The individual steps are generally robust and have been widely reported in the literature, making it a reliable choice for both small-scale and larger-scale synthesis.

The "Pyrimidine-First" route can be a practical alternative, particularly if the key intermediate, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is commercially available at a reasonable cost. However, the final ring-closing step to form the thiophene ring can sometimes be lower-yielding and may require more optimization.

Ultimately, the choice of synthetic route will depend on the specific objectives of the research program, including the need for analog synthesis, available starting materials, and scalability requirements. For programs that prioritize the exploration of structure-activity relationships around the thiophene core, the "Thiophene-First" approach offers a clear strategic advantage.

References

  • Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020. PubChem. [Link]

  • CAS No. 51940-64-8 Ethyl 2,4-dichloropyrimidine-5-carboxylate. Jigs Chemical. [Link]

  • Preparation method of diethyl malonate.
  • A facile one-pot synthesis of new thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. Sci-Hub. [Link]

  • Chloropyrimidine process.
  • (PDF) A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][3][6]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Organic Chemistry Division, Department of Chemistry, University of Mazandaran. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Arkivoc. [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]

  • Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2Amino5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates | Request PDF. ResearchGate. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]

  • A facile one-pot synthesis of new thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. ScienceDirect. [Link]

  • Malonic acid, methyl-, diethyl ester. Organic Syntheses. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. NIH. [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Pharmaffiliates. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | ChemRxiv. ChemRxiv. [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

A Comparative Guide to Chlorination Reagents for Thieno[2,3-d]pyrimidines: Beyond the Traditional POCl₃

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The traditional method for the crucial chlorination of the thieno[2,3-d]pyrimidin-4-one precursor relies heavily on phosphorus oxychloride (POCl₃). While effective, the use of POCl₃ presents several challenges, including its corrosive nature, harsh reaction conditions, and often cumbersome work-up procedures. This guide provides a comprehensive comparison of alternative chlorinating agents, offering experimental insights into their performance, mechanistic rationale, and practical considerations to empower researchers with a broader palette of synthetic tools.

The Incumbent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride has long been the go-to reagent for the conversion of pyrimidinones to their chloro derivatives. The reaction typically involves heating the substrate in neat POCl₃ or in a high-boiling solvent like toluene.

A representative procedure for the chlorination of thieno[2,3-d]pyrimidin-4-ol involves suspending the starting material in toluene, followed by the addition of POCl₃ and refluxing the mixture for 1-2 hours. This method has been reported to yield 4-chlorothieno[2,3-d]pyrimidine in as high as 90% yield.[1] Similarly, the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine from the corresponding diol using neat POCl₃ at reflux for ten hours afforded the product in 75% yield.[2]

Mechanism of Action with POCl₃:

The chlorination with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. Subsequent intramolecular rearrangement and elimination of dichlorophosphoric acid furnish the desired 4-chlorothieno[2,3-d]pyrimidine.

POCl3_Mechanism Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Intermediate Phosphate Ester Intermediate Thienopyrimidinone->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Product 4-Chlorothieno[2,3-d]pyrimidine Intermediate->Product Intramolecular Rearrangement & Elimination Byproduct H₃PO₄ derivatives Intermediate->Byproduct

Figure 1: Simplified mechanism of chlorination with POCl₃.

While effective, the high boiling point of POCl₃ (105.8 °C) and the generation of phosphoric acid byproducts necessitate careful handling and a thorough aqueous workup to neutralize the reaction mixture and remove impurities.

Alternative Chlorinating Systems: A Comparative Analysis

In the quest for milder, more efficient, and user-friendly chlorination protocols, several alternative reagent systems have emerged. This section compares the performance of three prominent alternatives: Thionyl Chloride/DMF (Vilsmeier-Haack Reagent), Oxalyl Chloride/DMF, and Phosphorus Pentachloride (PCl₅).

Thionyl Chloride/DMF (Vilsmeier-Haack Reagent)

The combination of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent, a potent electrophilic species.[3] This system offers a milder alternative to neat POCl₃, often allowing for lower reaction temperatures and simplified workups.

Mechanism of Action:

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, from SOCl₂ and DMF. The pyrimidinone then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent collapse of the intermediate and elimination of DMF and sulfur dioxide yield the chlorinated product. The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification, as they can be readily removed.[4]

Vilsmeier_Mechanism SOCl2 SOCl₂ Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ SOCl2->Vilsmeier DMF DMF DMF->Vilsmeier Catalyst Intermediate Adduct Vilsmeier->Intermediate Electrophilic Attack Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Thienopyrimidinone->Intermediate Product 4-Chlorothieno[2,3-d]pyrimidine Intermediate->Product Elimination Byproducts SO₂ + HCl + DMF Intermediate->Byproducts

Figure 2: Formation of the Vilsmeier reagent and subsequent chlorination.

While direct comparative data on thieno[2,3-d]pyrimidines is scarce, discussions on the analogous quinazolone system suggest that the SOCl₂/DMF system can be effective, though optimization of reaction conditions is often necessary to achieve high yields.[5] The workup typically involves evaporation of excess SOCl₂ followed by neutralization with a base.

Oxalyl Chloride/DMF

Similar to thionyl chloride, oxalyl chloride in the presence of catalytic DMF forms an analogous Vilsmeier-type reagent. This system is well-known for the conversion of carboxylic acids to acid chlorides under mild conditions.[6] Its application in the chlorination of pyrimidinones is less common but warrants consideration.

The byproducts of this reaction, carbon dioxide, carbon monoxide, and HCl, are all gaseous, which can simplify product isolation.[7] However, oxalyl chloride is highly toxic and moisture-sensitive, requiring careful handling.[6] While a useful reagent for other transformations, its utility for the direct chlorination of thieno[2,3-d]pyrimidin-4-ones appears limited based on available literature, with its use being more prominent in cyclization reactions involving this scaffold.[8]

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent capable of converting hydroxyl groups and carbonyls to their corresponding chlorides.[9] It can be used alone or in combination with POCl₃ to enhance reactivity.

Mechanism of Action:

The chlorination with PCl₅ is thought to proceed via an initial attack of the pyrimidinone oxygen on the phosphorus atom, leading to the formation of a tetrachlorophosphorane intermediate. Subsequent intramolecular chloride transfer and elimination of POCl₃ and HCl afford the chlorinated product.

PCl5_Mechanism Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Intermediate Tetrachlorophosphorane Intermediate Thienopyrimidinone->Intermediate Nucleophilic Attack PCl5 PCl₅ PCl5->Intermediate Product 4-Chlorothieno[2,3-d]pyrimidine Intermediate->Product Chloride Transfer & Elimination Byproducts POCl₃ + HCl Intermediate->Byproducts

Sources

A Comparative Analysis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate Derivatives and Known Inhibitors in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to purines, making it a privileged core for designing novel therapeutic agents. Derivatives of ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, in particular, have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides an in-depth, objective comparison of the performance of these derivatives against established inhibitors, supported by experimental data and mechanistic insights to inform future drug discovery efforts.

The Rise of Thieno[2,3-d]pyrimidines in Drug Discovery

Thieno[2,3-d]pyrimidines are bioisosteres of purines, enabling them to interact with a variety of biological targets, most notably protein kinases.[1][2] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] By targeting the ATP-binding site of these enzymes, thieno[2,3-d]pyrimidine derivatives can effectively block downstream signaling pathways that drive tumor growth, proliferation, and survival.[1][4] Furthermore, this versatile scaffold has been explored for its antimicrobial properties, offering a potential avenue for combating drug-resistant pathogens.[5][6]

Anticancer Activity: A Focus on Kinase Inhibition

The primary anticancer mechanism of this compound derivatives lies in their ability to inhibit various protein kinases involved in oncogenesis.[1][7] This section compares the efficacy of these derivatives against known kinase inhibitors, focusing on key targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Targeting VEGFR-2 in Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the VEGFR-2 signaling pathway. Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7]

A notable study synthesized a series of thieno[2,3-d]pyrimidines and evaluated their cytotoxic activities against various human cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7).[7] The most potent compounds were then tested for their VEGFR-2 inhibitory activity.

Table 1: Comparative in vitro activity of Thieno[2,3-d]pyrimidine Derivative 17f and Sorafenib. [7]

CompoundVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)
Derivative 17f 0.23 ± 0.032.80 ± 0.164.10 ± 0.45
Sorafenib (Reference) 0.23 ± 0.04--

As shown in Table 1, derivative 17f exhibited remarkable potency against VEGFR-2, with an IC50 value equivalent to that of the established multi-kinase inhibitor, Sorafenib.[7] This indicates that the thieno[2,3-d]pyrimidine scaffold is a promising starting point for the development of novel anti-angiogenic agents.

EGFR Inhibition in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overexpression and mutations are common in various malignancies.[8][] Small-molecule EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, are established treatments for certain cancers.[8][][10] Novel thieno[2,3-d]pyrimidine derivatives have emerged as potent EGFR inhibitors, with some even demonstrating activity against drug-resistant EGFR mutants.[4][11]

One study reported the synthesis of thieno[2,3-d]pyrimidine derivatives that showed significant cytotoxic activity against cancer cell lines, which was attributed to EGFR inhibition.[4] For instance, certain derivatives demonstrated superior or comparable potency to the standard-of-care drugs doxorubicin and lapatinib against the MCF-7 breast cancer cell line.[4]

Table 2: Comparative Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against MCF-7 Breast Cancer Cells. [4]

CompoundEGFR Inhibition IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)
Derivative 10b -19.4 ± 0.22
Derivative 10e -14.5 ± 0.30
Doxorubicin (Reference) -40.0 ± 3.9
Lapatinib (Reference) --

These findings underscore the potential of the thieno[2,3-d]pyrimidine scaffold to yield highly effective anticancer agents that can compete with and potentially surpass existing therapies.[4]

Signaling Pathway Inhibition

The therapeutic efficacy of these kinase inhibitors stems from their ability to interrupt critical downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivatives / Known TKIs Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Point of Inhibition.

Antimicrobial Activity: A New Frontier

Beyond their anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.[5][6][12] This dual activity is of significant interest in the context of treating infections in immunocompromised cancer patients.

A study on N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid revealed high activity against Staphylococcus aureus and Bacillus subtilis.[5] The proposed mechanism of action for some of these compounds is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[5][12][13]

Table 3: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives. [5]

Bacterial StrainDerivative Activity
Staphylococcus aureus High
Bacillus subtilis High
Pseudomonas aeruginosa Lesser

The data suggests that derivatives with an unsubstituted benzene ring or those with light substituents like methyl or methoxyl groups are particularly effective.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section outlines the standard methodologies employed in the evaluation of these compounds.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step.

Synthesis_Workflow Start Starting Materials (e.g., pyranone, malononitrile, sulfur) Step1 Gewald Reaction Start->Step1 Intermediate1 2-Aminothiophene Derivative Step1->Intermediate1 Step2 Cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) Intermediate1->Step2 Core Ethyl 4-chlorothieno[2,3-d]pyrimidine -6-carboxylate Step2->Core Step3 Nucleophilic Substitution with various amines Core->Step3 Derivatives Target Derivatives Step3->Derivatives

Caption: General Synthetic Workflow for Thieno[2,3-d]pyrimidine Derivatives.

A detailed synthetic procedure for a related compound, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid, can be found in the literature.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][15]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (thieno[2,3-d]pyrimidine derivatives and known inhibitors) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of the compounds on the target kinase.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the recombinant kinase enzyme, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[5]

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution at a specific concentration into the wells.

  • Incubation: Incubate the plates under appropriate conditions for the test organism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of compounds with significant potential in both oncology and microbiology. Their ability to potently inhibit key kinases like VEGFR-2 and EGFR, with efficacy comparable or superior to established drugs, positions them as strong candidates for further preclinical and clinical development. The dual anticancer and antimicrobial activities of some derivatives offer an added therapeutic advantage.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as to improve the pharmacokinetic and pharmacodynamic properties of these compounds. Further investigation into their mechanism of action against a broader range of microbial pathogens is also warranted. The versatility of the thieno[2,3-d]pyrimidine scaffold, combined with the compelling biological data, ensures that these derivatives will remain an active area of research in the quest for novel and more effective therapeutic agents.

References

  • Al-Ostath, A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Pharmaceuticals, 15(7), 849. [Link]

  • Hrytsai, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 221-235. [Link]

  • Abouzid, K. A. M., & El-Adl, K. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 6(1), 1-22. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Hasan, M. R., et al. (2020). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. Life, 10(11), 285. [Link]

  • Taylor, A. P., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6202-6207. [Link]

  • Voskressensky, L. G., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(18), 3273. [Link]

  • Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • Guo, W., et al. (2019). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Molecules, 24(24), 4527. [Link]

  • Ségaliny, A. I., et al. (2015). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 16(9), 20267–20290. [Link]

  • Hrytsai, I., et al. (2023). Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. Journal of Applied Pharmaceutical Science, 13(04), 164-177. [Link]

  • El-Gamal, M. I., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][5][7]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1084. [Link]

  • Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12051. [Link]

  • Lasko, R. M., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 62(17), 7728–7740. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • Puls, L. N., & Turtle, C. J. (2014). Current Status of Src Inhibitors in Solid Tumor Malignancies. Cancers, 6(4), 2097–2113. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648–1661. [Link]

  • Csupor-Löffler, B., et al. (2022). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 23(22), 14333. [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Retrieved from [Link]

  • Grokipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Hrytsai, I., et al. (2023). The comparative study of antimicrobial activity for 4-methylthieno[2,3-d]pyrimidine and their 4-oxo analogues. Sciforum, mdpi-063991. [Link]

  • Ghattas, M. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1276. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromothieno[2,3-d]pyrimidines in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, recognized for its versatile biological activities.[1][2] As bioisosteres of purines and quinazolines, these compounds have been extensively investigated as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways. The functionalization of the thieno[2,3-d]pyrimidine ring system, particularly at the C4 position, is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutics. The choice of the starting material, typically a 4-halogenated derivative, is a critical decision that can significantly impact the efficiency and scope of the synthetic route. This guide provides an in-depth comparison of the reactivity of two common precursors: 4-chlorothieno[2,3-d]pyrimidines and 4-bromothieno[2,3-d]pyrimidines, with a focus on nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions. By understanding the subtle yet significant differences in their chemical behavior, researchers can make more informed decisions in their synthetic strategies.

Nucleophilic Aromatic Substitution (SNA): A Tale of Two Halogens

Nucleophilic aromatic substitution is a fundamental reaction for the introduction of a wide range of substituents, most notably nitrogen and oxygen nucleophiles, onto the C4 position of the thieno[2,3-d]pyrimidine core. The reaction generally proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyrimidine ring.

Theoretical Considerations: Electronegativity vs. Bond Strength

The relative reactivity of aryl chlorides and bromides in SNAr reactions is a nuanced interplay of two key factors:

  • Inductive Electron Withdrawal: Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon atom. This should, in principle, favor a faster nucleophilic attack on the chloro-substituted ring.

  • Carbon-Halogen Bond Strength: The C-Cl bond is stronger than the C-Br bond. In the elimination step of the SNAr mechanism, the C-X bond is broken. A weaker C-Br bond would suggest a faster departure of the bromide ion.

In most SNAr reactions, the initial nucleophilic addition is the rate-determining step. Therefore, the greater inductive effect of chlorine often leads to a higher reactivity for chloroarenes compared to bromoarenes.

Experimental Evidence: Aminolysis of Halopyrimidines

The following table summarizes the general observations from the literature for the synthesis of 4-aminothieno[2,3-d]pyrimidines from their 4-chloro and 4-bromo precursors.

Feature4-Chlorothieno[2,3-d]pyrimidine4-Bromothieno[2,3-d]pyrimidine
Typical Reaction Conditions Often requires slightly elevated temperatures or longer reaction times.Generally proceeds under milder conditions.
Common Solvents Alcohols (e.g., isopropanol, ethanol), DMF, DMSOAlcohols, DMF, DMSO
Base Often requires a base (e.g., triethylamine, diisopropylethylamine) to scavenge HCl.A base is also typically used to scavenge HBr.
Observed Yields Good to excellent yields are achievable.Good to excellent yields are reported.

It is important to note that direct comparison of yields between different publications can be misleading due to variations in substrates, nucleophiles, and reaction conditions. However, the general trend suggests that while both precursors are effective, the bromo derivative may offer a slight advantage in terms of reaction kinetics.

Experimental Protocol: Synthesis of a 4-Aminothieno[2,3-d]pyrimidine Derivative

This protocol provides a general procedure for the synthesis of 4-substituted aminothieno[2,3-d]pyrimidines from a 4-chloro precursor.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the 4-chlorothieno[2,3-d]pyrimidine derivative (1.0 eq) in a suitable solvent such as isopropanol or DMF.

  • Addition of Nucleophile: Add the desired amine (1.1-1.5 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 4-Chloro- thieno[2,3-d]pyrimidine in Solvent Add_Amine Add Amine (Nucleophile) Reactants->Add_Amine Add_Base Add Base (e.g., Et3N) Add_Amine->Add_Base Heat Heat (80-120 °C) & Monitor (TLC/LC-MS) Add_Base->Heat Cool Cool to RT Heat->Cool Isolate Isolate Product (Filtration or Evaporation) Cool->Isolate Purify Purify (Column Chromatography) Isolate->Purify

Figure 1: General workflow for the synthesis of 4-aminothieno[2,3-d]pyrimidines via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions have revolutionized the synthesis of complex molecules and are widely used in the pharmaceutical industry.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with a halide or triflate. The key step influencing the reactivity of the halide is the oxidative addition to the palladium(0) catalyst. The general reactivity trend for aryl halides in oxidative addition is I > Br > OTf > Cl. This is due to the decreasing bond strength of the carbon-halogen bond down the group.

Consequently, 4-bromothieno[2,3-d]pyrimidines are expected to be significantly more reactive than their 4-chloro counterparts in Suzuki-Miyaura couplings. This often translates to:

  • Milder Reaction Conditions: Reactions with the bromo derivative can often be carried out at lower temperatures.

  • Lower Catalyst Loadings: The higher reactivity of the C-Br bond may allow for the use of lower concentrations of the palladium catalyst.

  • Broader Substrate Scope: Some challenging couplings that are sluggish with the chloro-derivative may proceed more efficiently with the bromo-derivative.

The following table provides a comparative overview of the typical conditions for Suzuki-Miyaura reactions with 4-halo-thieno[2,3-d]pyrimidines.

Feature4-Chlorothieno[2,3-d]pyrimidine4-Bromothieno[2,3-d]pyrimidine
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc. Often requires more specialized and electron-rich phosphine ligands.Pd(PPh₃)₄, PdCl₂(dppf), and other common Pd catalysts are generally effective.
Base Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.A variety of bases such as Na₂CO₃, K₂CO₃, and K₃PO₄ can be used.
Temperature Typically requires higher temperatures (e.g., >100 °C).Can often be performed at lower temperatures (e.g., 80-100 °C).
Reaction Time May require longer reaction times for complete conversion.Generally faster reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halothieno[2,3-d]pyrimidine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-bromothieno[2,3-d]pyrimidine with an arylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: To a reaction vessel, add the 4-bromothieno[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 4-Bromo- thieno[2,3-d]pyrimidine, Boronic Acid, Pd Catalyst, & Base Solvent Add Degassed Solvent Reactants->Solvent Heat Heat (80-100 °C) & Monitor (TLC/LC-MS) Solvent->Heat Quench Cool & Dilute (Water/EtOAc) Heat->Quench Extract Separate & Wash Organic Layer Quench->Extract Dry Dry & Evaporate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify

Figure 2: General workflow for the Suzuki-Miyaura coupling of 4-bromothieno[2,3-d]pyrimidines.

Reactivity in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via an oxidative addition of the aryl halide to a palladium(0) complex. Therefore, the same reactivity trend (I > Br > Cl) is observed. 4-Bromothieno[2,3-d]pyrimidines are generally more reactive substrates than their 4-chloro counterparts in Buchwald-Hartwig aminations, allowing for milder reaction conditions and potentially higher yields.

Conclusion: Strategic Choices for Synthetic Success

The choice between 4-chloro- and 4-bromothieno[2,3-d]pyrimidines as starting materials depends on the specific synthetic transformation being planned and other practical considerations such as cost and availability.

  • For nucleophilic aromatic substitution reactions , both substrates are viable. While some evidence on related pyrimidine systems suggests that the bromo derivative may be slightly more reactive, the chloro derivative is often more readily available and cost-effective, and excellent yields can be obtained with appropriate optimization.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the 4-bromo derivative is the superior choice due to its higher reactivity in the oxidative addition step. This generally leads to milder reaction conditions, shorter reaction times, and a broader substrate scope.

By carefully considering the inherent reactivity differences between these two key building blocks, medicinal chemists and drug development professionals can design more efficient and robust synthetic routes to novel thieno[2,3-d]pyrimidine-based therapeutics.

References

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). PMC. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). NIH. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Semantic Scholar. [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. [Link]

  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). [Source not further specified].
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). [Source not further specified].
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010). ResearchGate. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PMC. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Taylor & Francis.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). [Source not further specified].
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (n.d.).
  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. (n.d.). Atlantis Press. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]

Sources

The Ascendancy of the Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the privileged heterocyclic systems, the thieno[2,3-d]pyrimidine core has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the advantages of utilizing Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate as a key intermediate, against other commonly employed scaffolds such as quinazolines and pyrrolo[2,3-d]pyrimidines. We will delve into the synthetic accessibility, structure-activity relationships (SAR), and biological performance, supported by experimental data and detailed protocols, to illuminate the strategic benefits of this versatile scaffold.

The Strategic Advantage of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids. This inherent resemblance to endogenous ligands provides a strategic starting point for designing molecules that can effectively interact with the ATP-binding sites of kinases.[1] Its rigid, planar structure, coupled with the electron-rich thiophene ring and the hydrogen bonding capabilities of the pyrimidine ring, offers a unique combination of features for potent and selective kinase inhibition.

Key Advantages:
  • Versatile Substitution Patterns: The thieno[2,3-d]pyrimidine core offers multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-chloro position of this compound is particularly reactive and serves as a versatile handle for introducing various amine-containing side chains, which are crucial for interacting with the hinge region of many kinases.

  • Favorable Physicochemical Properties: Compared to some of its counterparts, the thieno[2,3-d]pyrimidine scaffold can impart favorable physicochemical properties to the resulting molecules, such as improved solubility and metabolic stability.

  • Proven Clinical and Preclinical Success: Numerous thieno[2,3-d]pyrimidine derivatives have demonstrated significant anticancer, anti-inflammatory, and antimicrobial activities, with some advancing into clinical trials, underscoring the therapeutic potential of this scaffold.[1]

Comparative Analysis with Competing Scaffolds

To appreciate the advantages of the thieno[2,3-d]pyrimidine scaffold, a direct comparison with other prominent kinase inhibitor cores is essential.

Thieno[2,3-d]pyrimidine vs. Quinazoline

The quinazoline scaffold has been immensely successful in the development of EGFR inhibitors, such as gefitinib and erlotinib. Both scaffolds can effectively occupy the ATP-binding pocket and form crucial hydrogen bonds with the hinge region of the kinase. However, the thieno[2,3-d]pyrimidine core offers distinct advantages:

  • Novelty and Intellectual Property: The quinazoline scaffold is heavily explored, making it challenging to secure novel intellectual property. The thieno[2,3-d]pyrimidine space, while well-investigated, still offers opportunities for discovering novel chemical matter.

  • Modulation of Kinase Selectivity: The replacement of the benzene ring in quinazoline with a thiophene ring in thieno[2,3-d]pyrimidine can significantly alter the electronic and steric properties of the molecule, potentially leading to different kinase selectivity profiles. This can be advantageous in targeting specific kinases or overcoming resistance mechanisms.

Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine scaffold, another purine isostere, is also a popular choice for kinase inhibitor design. The key difference lies in the five-membered ring fused to the pyrimidine core (thiophene vs. pyrrole).

  • Synthetic Accessibility: The synthesis of the thieno[2,3-d]pyrimidine core, often achieved through the versatile Gewald reaction, can be more straightforward and higher yielding compared to some synthetic routes for pyrrolo[2,3-d]pyrimidines.[2][3]

  • Structure-Activity Relationship (SAR): The sulfur atom in the thiophene ring can engage in unique interactions with the kinase active site compared to the nitrogen atom in the pyrrole ring. This can lead to distinct SAR profiles and opportunities for potency and selectivity optimization. Some studies have suggested that on certain cell lines, thieno[2,3-d]pyrimidines were more potent than the corresponding isomeric thieno[3,2-d]pyrimidines.[4]

Experimental Data: A Head-to-Head Look at Performance

While direct comparative studies of this compound derivatives against quinazoline and pyrrolo[2,3-d]pyrimidine analogues in the same assays are limited, we can infer the potential advantages by examining data from various studies targeting key kinases like VEGFR-2 and EGFR.

Table 1: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine, Quinazoline, and Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR-2 and EGFR.

ScaffoldDerivative ExampleTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
Thieno[2,3-d]pyrimidine Compound 17f VEGFR-2230Sorafenib230[5]
Thieno[2,3-d]pyrimidine Compound 5f EGFR1180Erlotinib-[6]
Thieno[2,3-d]pyrimidine Compound 5b EGFRWT37.19Erlotinib-[7]
Quinazoline GefitinibEGFR---[8]
Pyrrolo[2,3-d]pyrimidine Compound 59 RET-wtlow nanomolar--[9]
Pyrrolo[2,3-d]pyrimidine Compound 5k EGFR40-204Sunitinib261[10]

Note: Data is compiled from different studies and direct comparison should be made with caution. The table illustrates the potent activity achievable with the thieno[2,3-d]pyrimidine scaffold.

Experimental Protocols

To facilitate the exploration of the thieno[2,3-d]pyrimidine scaffold, we provide the following detailed experimental protocols.

Synthesis of this compound

The synthesis of the thieno[2,3-d]pyrimidine core is often achieved via the Gewald multicomponent reaction.[2][3] This one-pot synthesis offers an efficient route to highly substituted 2-aminothiophenes, which are key precursors to the thieno[2,3-d]pyrimidine ring system.

Synthesis_Workflow reagents Ethyl cyanoacetate, Ketone/Aldehyde, Elemental Sulfur, Base (e.g., Morpholine) gewald Gewald Reaction reagents->gewald aminothiophene Ethyl 2-amino-thiophene-3-carboxylate derivative gewald->aminothiophene cyclization Cyclization (e.g., Formamide) aminothiophene->cyclization thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one derivative cyclization->thienopyrimidinone chlorination Chlorination (e.g., POCl3) thienopyrimidinone->chlorination target This compound chlorination->target

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Gewald Reaction to form 2-Aminothiophene:

    • To a stirred solution of ethyl cyanoacetate (1 equivalent), an appropriate ketone or aldehyde (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the corresponding ethyl 2-aminothiophene-3-carboxylate derivative.

  • Cyclization to Thieno[2,3-d]pyrimidin-4-one:

    • A mixture of the ethyl 2-aminothiophene-3-carboxylate derivative (1 equivalent) and formamide (10-20 equivalents) is heated at 180-200 °C for 4-6 hours.

    • Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the thieno[2,3-d]pyrimidin-4-one derivative.

  • Chlorination to this compound:

    • A mixture of the thieno[2,3-d]pyrimidin-4-one derivative (1 equivalent) and phosphorus oxychloride (POCl3) (5-10 equivalents) is heated at reflux for 2-4 hours.

    • After completion of the reaction, carefully pour the mixture onto crushed ice with stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and dry to afford the desired this compound.

In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR-2)

The following is a general protocol for determining the in vitro inhibitory activity of test compounds against EGFR and VEGFR-2 kinases. This protocol can be adapted based on the specific kinase and available detection reagents (e.g., ADP-Glo™, LanthaScreen™).

Kinase_Assay_Workflow start Prepare Reagents: - Kinase (EGFR/VEGFR-2) - Substrate - ATP - Test Compound incubation Incubate Kinase, Substrate, ATP, and Test Compound start->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Calculate IC50 readout->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare solutions of the kinase (e.g., recombinant human EGFR or VEGFR-2), the appropriate substrate (e.g., a poly(Glu,Tyr) peptide), and ATP in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the kinase to each well.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]

  • Signal Detection:

    • Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step.

    • Add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent).

    • Incubate the plate at room temperature for the recommended time to allow the detection reaction to proceed.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

Thieno[2,3-d]pyrimidine-based kinase inhibitors primarily exert their effects by competing with ATP for binding to the kinase active site. By blocking the phosphorylation of downstream substrates, they can modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K/Akt/mTOR Pathway RTK->PI3K P RAS RAS/RAF/MEK/ERK Pathway RTK->RAS P Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of RTK signaling by thieno[2,3-d]pyrimidine derivatives.

Conclusion

This compound and the broader thieno[2,3-d]pyrimidine scaffold represent a highly valuable platform for the design and discovery of novel kinase inhibitors. Their synthetic tractability, versatile decoration points, and proven biological activity make them a superior choice for researchers seeking to develop next-generation therapeutics. While direct, comprehensive comparative studies with other scaffolds are an area for future research, the existing body of evidence strongly supports the strategic advantage of employing the thieno[2,3-d]pyrimidine core in drug discovery programs. This guide provides a solid foundation for researchers to embark on their exploration of this promising scaffold, armed with the necessary knowledge and experimental frameworks to accelerate their research and development efforts.

References

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL not available)
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]

  • Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. [Link]

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). [Link]

  • VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents | Request PDF. [Link]

  • Alkylation of EGFR (%) by thienopyrimidine analogs | Download Table. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer | Journal of Medicinal Chemistry. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]

  • Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. [Link]

  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Benchmarking Efficiency for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Among the myriad of available synthetic tools, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile class of transformations. This guide provides an in-depth comparison of five seminal cross-coupling methods: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. By examining the mechanistic underpinnings, key reaction parameters, and presenting comparative experimental data for the synthesis of a representative biaryl scaffold, this document aims to equip you with the field-proven insights necessary to select the optimal cross-coupling strategy for your synthetic challenges.

The Central Role of the Catalytic Cycle

At the heart of these palladium-catalyzed transformations lies a common catalytic cycle, a self-validating system that regenerates the active catalyst. Understanding this cycle is paramount to troubleshooting and optimizing your reactions. The cycle universally proceeds through three key elementary steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The choice of ligands, bases, and solvents is critical as they modulate the rates of these individual steps, thereby influencing the overall efficiency and substrate scope of the reaction.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R'-M R'-M->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison: Synthesis of 2-Phenylpyridine

To provide a tangible benchmark, we will consider the synthesis of 2-phenylpyridine, a common structural motif in medicinal chemistry and materials science. The following sections will delve into the specifics of each cross-coupling method for this transformation, culminating in a comparative data table.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the generation of non-toxic inorganic byproducts.[1] The reaction's reliability and broad functional group tolerance make it a go-to method in drug discovery.[2]

Mechanism Insight: The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. A key step is the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium(II) complex. The choice of base is therefore crucial and can significantly impact the reaction rate and yield.[3]

Typical Conditions for 2-Phenylpyridine Synthesis:

  • Electrophile: 2-Bromopyridine or 2-Chloropyridine

  • Nucleophile: Phenylboronic acid

  • Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: 1,4-Dioxane/H₂O, Toluene, or DME

  • Temperature: 65-100 °C[4]

A study on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with phenylboronic acid reported the formation of 2-phenylpyridine in modest to good yields (5-89%) using Pd(dppf)Cl₂ as the catalyst at temperatures between 65 and 100 °C.[4]

The Heck Reaction: A Streamlined Approach to Alkenylation and Arylation

The Heck reaction distinguishes itself by coupling aryl halides with alkenes, avoiding the need for pre-formed organometallic reagents.[5] This can be an advantage in terms of atom economy and procedural simplicity.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[3]

Typical Conditions for a Heck-type Synthesis of 2-Phenylpyridine: While a direct Heck coupling of benzene with a halopyridine is not the standard approach, a related reaction, the Fujiwara-Morita reaction, can achieve this. For the purpose of comparison within the cross-coupling paradigm, we will consider this as a representative C-H activation/arylation strategy.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction is the premier method for the coupling of terminal alkynes with aryl or vinyl halides, typically employing a palladium catalyst and a copper(I) co-catalyst.[6]

Mechanism Insight: The reaction is believed to proceed via two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself.[7] Copper-free protocols have also been developed.[6]

Typical Conditions for 2-Phenylpyridine Synthesis (via an alkyne intermediate): A common strategy would involve the Sonogashira coupling of a 2-halopyridine with phenylacetylene, followed by reduction of the resulting alkyne.

  • Electrophile: 2-Bromopyridine

  • Nucleophile: Phenylacetylene

  • Catalyst: PdCl₂(PPh₃)₂, CuI (co-catalyst)

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA)

  • Solvent: THF or DMF

The Stille Coupling: Versatility with a Caveat

The Stille reaction couples an organotin reagent (organostannane) with an organic halide.[8] It is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture.[9]

Mechanism Insight: The catalytic cycle follows the general pattern of oxidative addition, transmetalation, and reductive elimination. The transmetalation step is generally irreversible and proceeds with retention of configuration at the migrating carbon.[8]

Typical Conditions for 2-Phenylpyridine Synthesis:

  • Electrophile: 2-Bromopyridine or Iodobenzene

  • Nucleophile: Phenyltributylstannane or 2-(Tributylstannyl)pyridine

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Solvent: Toluene, THF, or DMF

  • Temperature: 80-110 °C

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the final product.[10]

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[11][12]

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[12] The development of bulky, electron-rich phosphine ligands has been crucial to the success of this reaction.

Typical Conditions for 2-Anilinopyridine Synthesis (a C-N coupled analogue):

  • Electrophile: 2-Bromopyridine

  • Nucleophile: Aniline

  • Catalyst: Pd(OAc)₂ or a palladium precatalyst with a bulky phosphine ligand (e.g., XPhos, SPhos)

  • Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄

  • Solvent: Toluene or 1,4-Dioxane

  • Temperature: 80-110 °C

Comparative Data for Biaryl Synthesis

The following table summarizes representative experimental data for the synthesis of 2-phenylpyridine or analogous biaryl compounds using the discussed cross-coupling methods. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. This data is compiled from various sources to provide a general performance overview.

Cross-Coupling MethodElectrophileNucleophileCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂2Cs₂CO₃1,4-Dioxane/H₂O65-100125-89[4]
Heck (related) Not directly comparable for 2-phenylpyridine synthesis
Sonogashira 2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuI1-5Et₃NTHFRT-602-24Good to Excellent (qualitative)[13]
Stille Iodobenzene2-(Tributylstannyl)pyridinePd(PPh₃)₄1-5-Toluene1002Good to Excellent (qualitative)[9]
Buchwald-Hartwig 2-BromopyridineAnilinePd(OAc)₂ / XPhos1-2NaOtBuToluene10016High (qualitative)[14]

Experimental Protocols

The following are generalized, step-by-step methodologies for performing a Suzuki-Miyaura and a Buchwald-Hartwig cross-coupling reaction in a research laboratory setting.

Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylpyridine

G start Start reagents Combine 2-bromopyridine, phenylboronic acid, base, and solvent in a flask. start->reagents degas Degas the mixture (e.g., with argon). reagents->degas catalyst Add the palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[12]

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Buchwald-Hartwig Amination for the Synthesis of 2-Anilinopyridine

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried vial equipped with a stir bar.

  • Remove the vial from the glovebox, and add 2-bromopyridine (1.0 mmol) and aniline (1.2 mmol).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 2-anilinopyridine.

Troubleshooting Common Issues

Even with well-established protocols, cross-coupling reactions can sometimes fail to proceed as expected. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the Pd(0) active species is being generated. If using a Pd(II) source, pre-activation may be necessary. Ensure reagents and solvents are sufficiently dry and degassed, as oxygen can deactivate the catalyst.[12]

    • Poor Solubility: The reaction may be heterogeneous. Try a different solvent system or increase the temperature.

    • Incorrect Base: The choice of base is critical. For Suzuki couplings, a weaker base like K₂CO₃ may be sufficient, while Buchwald-Hartwig aminations often require a stronger base like NaOtBu.

  • Side Reactions:

    • Homocoupling: The coupling of two molecules of the same starting material can occur, often due to the presence of oxygen. Rigorous degassing is crucial.[12]

    • Protodeboronation (Suzuki): The boronic acid can be cleaved by water before it has a chance to transmetalate. Using anhydrous conditions or a different boron source (e.g., a pinacol ester) can mitigate this.

    • β-Hydride Elimination (Buchwald-Hartwig): This can be a competing pathway, especially with certain substrates. The choice of ligand is critical to favor reductive elimination.[11]

Conclusion: A Versatile Toolkit for Modern Synthesis

The Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions represent a powerful and versatile toolkit for the construction of complex organic molecules. While the Suzuki-Miyaura coupling is often the first choice for C-C bond formation due to its reliability and mild conditions, the other methods offer unique advantages for specific applications. The Heck reaction provides a streamlined approach that avoids pre-functionalized organometallic reagents, the Sonogashira is unparalleled for the synthesis of alkynes, the Stille reaction offers broad functional group tolerance, and the Buchwald-Hartwig amination has become the gold standard for C-N bond formation. A thorough understanding of the mechanistic nuances and practical considerations of each method will empower you to make informed decisions and efficiently advance your synthetic endeavors.

References

Sources

A Comparative In-Silico Analysis of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Molecular Docking Performance Against EGFR and VEGFR-2

In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors for oncology. Its structural similarity to the native purine core of ATP allows for competitive binding within the kinase domain of crucial signaling proteins, leading to the modulation of cellular pathways implicated in cancer progression. This guide provides a comparative analysis of in-silico docking studies of ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate derivatives, focusing on their interactions with two key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison of the binding performance of these derivatives against established clinical alternatives, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices in molecular docking, present a detailed, self-validating protocol, and visualize the complex biological systems and workflows involved.

The Rationale for Targeting EGFR and VEGFR-2 with Thieno[2,3-d]pyrimidines

The decision to evaluate thieno[2,3-d]pyrimidine derivatives against EGFR and VEGFR-2 is rooted in the well-established roles of these kinases in cancer. EGFR is a key driver of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many solid tumors.[1][2] VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors develop their own blood supply to sustain growth and metastasize.[3][4] The thieno[2,3-d]pyrimidine core, with its capacity for diverse substitutions, offers a versatile platform for designing inhibitors that can effectively target the ATP-binding pockets of these kinases. The this compound scaffold, in particular, serves as a key intermediate for generating a library of derivatives with varied functionalities, allowing for a systematic exploration of the structure-activity relationship (SAR).

Comparative Docking Performance: Thieno[2,3-d]pyrimidines vs. Standard Inhibitors

Molecular docking simulations provide a computational framework to predict the binding affinity and orientation of a ligand within the active site of a target protein. The binding energy, typically expressed in kcal/mol, is a key metric, with more negative values indicating a more favorable interaction. The analysis of specific amino acid interactions, such as hydrogen bonds and hydrophobic contacts, further elucidates the binding mode and the structural basis for inhibitory activity.

Against Epidermal Growth Factor Receptor (EGFR)

In the context of EGFR, thieno[2,3-d]pyrimidine derivatives have been extensively studied and compared against the established inhibitor, Erlotinib . The following table summarizes the docking performance of representative derivatives from the literature.

CompoundTargetDocking Score (kcal/mol)Key Amino Acid InteractionsReference IC50 (nM)
Thieno[2,3-d]pyrimidine Derivative 5b EGFR (WT)-23.94Hydrogen bonds with Met769.37.19
Thieno[2,3-d]pyrimidine Derivative 10b EGFR-11.46Hydrogen bond with Met769 (backbone NH), arene-H interaction with Val702, hydrogen bond with Glu738 (sidechain).-
Erlotinib (Reference Drug) EGFR (WT)-23.94Hydrogen bonds with Met769.5.9
Icotinib (Alternative) EGFR-8.7Hydrogen bond with Met769; hydrophobic interactions with Glu738, Thr830, Met742, Gly772, and others.-

Table 1: Comparative in-silico docking performance of thieno[2,3-d]pyrimidine derivatives and reference inhibitors against EGFR.[1][5][6][7]

The data reveals that thieno[2,3-d]pyrimidine derivatives can achieve binding energies comparable to or even exceeding that of Erlotinib.[1][5] For instance, derivative 5b exhibits a docking score of -23.94 kcal/mol, identical to that of Erlotinib in the same study, underscoring its potential as a potent EGFR inhibitor.[1][5] The crucial hydrogen bond with the backbone of Met769 in the hinge region of the EGFR kinase domain is a common feature for both the derivatives and Erlotinib, highlighting the importance of this interaction for anchoring the inhibitor in the ATP-binding pocket.[5][6][7] The variations in substitutions on the thieno[2,3-d]pyrimidine scaffold allow for additional interactions, such as those observed for derivative 10b with Val702 and Glu738 , which can contribute to enhanced binding affinity and selectivity.[7]

Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Similarly, in the case of VEGFR-2, thieno[2,3-d]pyrimidine derivatives have demonstrated promising results when compared to the multi-kinase inhibitor Sorafenib , which is known to target VEGFR-2.

CompoundTargetDocking Score (kcal/mol)Key Amino Acid InteractionsReference IC50 (µM)
Thieno[2,3-d]pyrimidine Derivative 18 VEGFR-2-22.71-0.084
Thieno[2,3-d]pyrimidine Derivative 17f VEGFR-2--0.23
Sorafenib (Reference Drug) VEGFR-2-21.77Hydrogen bonds with Glu885, Cys919, and Asp1046; hydrophobic interactions with Leu840, Val848, Ala866, and others.0.23
Sunitinib (Alternative) VEGFR-2-Hydrophobic interactions with Leu840, Val848, E917, F918, C919, G922, L1035, and F1047.-

Table 2: Comparative in-silico docking performance of thieno[2,3-d]pyrimidine derivatives and reference inhibitors against VEGFR-2.[8][9][10][11]

The docking studies against VEGFR-2 indicate that thieno[2,3-d]pyrimidine derivatives can exhibit superior binding energies compared to Sorafenib.[8] Derivative 18 , with a docking score of -22.71 kcal/mol, surpasses Sorafenib's score of -21.77 kcal/mol in the same computational study, suggesting a stronger predicted binding affinity.[8] The interactions of Sorafenib with key residues such as Glu885 , Cys919 , and the DFG-out motif residue Asp1046 are critical for its inhibitory activity.[10][12] The ability of thieno[2,3-d]pyrimidine derivatives to form similar interactions while potentially engaging other residues in the active site underscores their potential as effective VEGFR-2 inhibitors. The in-vitro IC50 value of derivative 17f being equal to that of Sorafenib further validates the potential of this scaffold.[11]

Visualizing the Biological Context and In-Silico Workflow

To better understand the significance of inhibiting EGFR and VEGFR-2, it is essential to visualize their roles in cancer-related signaling pathways. Furthermore, a clear depiction of the in-silico docking workflow provides a logical framework for the experimental protocol that follows.

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Migration, Proliferation, Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from PDB) ProteinPrep 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProteinPrep Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking 5. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid 4. Grid Box Generation (Define the binding site) ProteinPrep->Grid Grid->Docking Analysis 6. Analysis of Results (Binding energy, interactions, visualization) Docking->Analysis

Caption: A Typical In-Silico Molecular Docking Workflow.

Experimental Protocol: A Self-Validating System for In-Silico Docking

The following protocol outlines a detailed, step-by-step methodology for conducting an in-silico docking study of a thieno[2,3-d]pyrimidine derivative against EGFR, using the widely accessible and validated software AutoDock Vina. The trustworthiness of this protocol lies in its inclusion of a re-docking step with a known inhibitor to validate the docking parameters.

Objective: To predict the binding affinity and interaction pattern of a novel this compound derivative with the kinase domain of EGFR.

Materials:

  • Software:

    • AutoDockTools (ADT) [http://mgltools.scripps.edu/]

    • AutoDock Vina [http://vina.scripps.edu/downloads/]

    • PyMOL or Chimera (for visualization)

  • Input Files:

    • Crystal structure of EGFR kinase domain (e.g., PDB ID: 1M17, complexed with Erlotinib)[10]

    • 2D structure of the thieno[2,3-d]pyrimidine derivative (e.g., in .mol or .sdf format)

Methodology:

Part 1: Protein Preparation

  • Obtain the Protein Structure: Download the PDB file for EGFR (e.g., 1M17) from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand (Erlotinib in the case of 1M17). Save this as a new PDB file (e.g., EGFR_clean.pdb).

  • Prepare the Receptor for Docking using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open EGFR_clean.pdb.

    • Go to Edit > Hydrogens > Add. Choose Polar only and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the EGFR molecule and click Select Molecule. This will save the prepared protein in PDBQT format (EGFR_clean.pdbqt).

Part 2: Ligand Preparation

  • Prepare the Thieno[2,3-d]pyrimidine Derivative:

    • Draw the 2D structure of your derivative and save it in a common chemical file format.

    • Use a tool like Open Babel or an online server to convert the 2D structure to a 3D structure and perform an initial energy minimization.

    • In ADT, go to Ligand > Input > Open and select your 3D ligand file.

    • ADT will automatically detect the root and set up rotatable bonds. You can review and modify these if necessary.

    • Go to Ligand > Output > Save as PDBQT to generate the ligand file for Vina (e.g., derivative.pdbqt).

  • Prepare the Reference Ligand (Erlotinib) for Re-docking:

    • Extract the Erlotinib molecule from the original 1M17 PDB file and save it as a separate PDB file.

    • Follow the same ligand preparation steps as for your derivative to create erlotinib.pdbqt.

Part 3: Grid Box Generation

  • Define the Binding Site:

    • In ADT, with EGFR_clean.pdbqt loaded, go to Grid > Grid Box.

    • A grid box will appear around the protein. To center the grid on the active site, you can load the original erlotinib.pdbqt and center the grid on the ligand.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A common size is 40 x 40 x 40 Å, but this should be tailored to the specific active site. Note the center coordinates (x, y, z) and dimensions.

Part 4: Running AutoDock Vina and Protocol Validation

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) and enter the following information, replacing the file names and coordinates with your own:

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the following command: vina --config conf.txt --out derivative_out.pdbqt --log derivative_log.txt

  • Protocol Validation (Re-docking):

    • Modify the conf.txt file to use erlotinib.pdbqt as the ligand.

    • Run the docking simulation for Erlotinib.

    • Analyze the output. The predicted binding pose of Erlotinib should have a low Root Mean Square Deviation (RMSD) compared to its co-crystallized position (typically < 2.0 Å). This validates that the chosen docking parameters are appropriate for this system.

Part 5: Analysis of Results

  • Analyze the Binding Energy:

    • Open the log file (derivative_log.txt). The top of the file will list the predicted binding affinities (in kcal/mol) for the different binding modes. The most negative value is the best-predicted affinity.

  • Visualize the Binding Pose and Interactions:

    • Open EGFR_clean.pdbqt and derivative_out.pdbqt in PyMOL or Chimera.

    • Visualize the top-ranked binding pose of your derivative within the EGFR active site.

    • Identify and analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) with the surrounding amino acid residues. Compare these with the interactions of Erlotinib.

Conclusion and Future Directions

The in-silico analysis presented in this guide demonstrates that this compound derivatives represent a promising class of compounds for the inhibition of key oncogenic kinases, EGFR and VEGFR-2. Their performance in molecular docking studies, often matching or exceeding that of established drugs, highlights their potential for further development. The detailed experimental protocol provides a robust framework for researchers to conduct their own in-silico evaluations, ensuring scientific rigor through a self-validating process.

Future work should focus on synthesizing the most promising derivatives identified through these computational studies and evaluating their biological activity in vitro and in vivo. Further computational analysis, such as molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complexes and the dynamics of their interactions. By integrating computational and experimental approaches, the development of novel and more effective thieno[2,3-d]pyrimidine-based anticancer agents can be significantly accelerated.

References

  • Al-Warhi, T., et al. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin‐4‐One Derivatives as Dual EGFR and FGFR Inhibitors. PubMed. [Link]

  • El-Malah, A. A., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. National Institutes of Health. [Link]

  • El-Malah, A. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. National Institutes of Health. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. ResearchGate. [Link]

  • Stamos, J., Sliwkowski, M.X., Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. RCSB PDB. [Link]

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]

  • Wood, J. M., et al. (2014). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Portland Press. [Link]

  • Shushan, S., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. National Institutes of Health. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • Linder, T., et al. (2003). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PubMed Central. [Link]

  • Al-Omary, F. A. M., et al. (2016). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research. [Link]

  • Abdelgawad, M. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Semantic Scholar. [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]

  • Elkamhawy, A., et al. (2022). New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‐d]Pyrimidin‐4‐One Derivatives as Dual EGFR and FGFR Inhibitors. ResearchGate. [Link]

  • Hassan, H. M. A., et al. (2016). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research. [Link]

  • Sigismund, S., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Institutes of Health. [Link]

  • Sudheer, S., et al. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. [Link]

  • Abdellatif, G. R. A., et al. (2023). Interaction of sorafenib with the essential amino acids inside VEGFR-2 active site. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][8][9][13]triazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health. [Link]

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Functionalization of the C4 Position in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern drug discovery and development, with its derivatives frequently appearing in blockbuster pharmaceuticals. The specific substitution pattern on the pyridine ring profoundly influences a molecule's biological activity, and the selective functionalization of the C4 position has emerged as a particularly valuable strategy for modulating pharmacological properties. However, the intrinsic electronic nature of the pyridine ring makes direct and selective C4 functionalization a formidable synthetic challenge. This guide provides a comprehensive, head-to-head comparison of the leading catalytic methodologies developed to address this challenge, offering deep insights into their mechanisms, practical applications, and comparative performance, supported by experimental data and detailed protocols.

The Challenge of C4 Selectivity in Pyridines

The pyridine nitrogen atom significantly influences the ring's reactivity. It deactivates the ring towards electrophilic aromatic substitution, which, if it occurs, is directed to the C3 and C5 positions. Conversely, nucleophilic attack and direct deprotonation are favored at the C2 and C6 positions.[1] Consequently, achieving selective C4 functionalization requires overcoming these inherent reactivity biases, a feat accomplished through innovative catalytic design.

Catalytic Approaches to C4 Functionalization: A Comparative Overview

Modern synthetic chemistry has produced a diverse toolkit for C4 pyridine functionalization. The most prominent and widely adopted strategies can be broadly classified into:

  • Transition-Metal-Catalyzed C-H Functionalization: This approach utilizes transition metals, most notably palladium, to directly activate and functionalize the C4 C-H bond. These methods often require a directing group to achieve the desired regioselectivity.

  • Photoredox and Radical-Mediated Reactions: Leveraging the power of visible light and radical intermediates, these methods offer mild and often complementary approaches to traditional transition metal catalysis. They frequently involve the activation of pyridine as a pyridinium salt.

  • Metal-Free Approaches via Pyridinium Salt Activation: This strategy involves the activation of the pyridine ring by N-functionalization to form a pyridinium salt, which then undergoes selective nucleophilic attack at the C4 position.[2][3][4]

This guide will now delve into a detailed, comparative analysis of representative catalytic systems from each of these classes.

Palladium-Catalyzed C4-Arylation of Pyridine N-Oxides

Palladium catalysis has been a workhorse for C-H activation, and its application to pyridine functionalization is well-established. To achieve C4 selectivity, the use of pyridine N-oxides as substrates is a common and effective strategy.[1][5]

Catalyst System 1: Pd(OAc)₂-Catalyzed C-H Arylation

This methodology facilitates the direct arylation of pyridine N-oxides at the C2 and C4 positions, with selectivity often being substrate and condition dependent.

Mechanistic Rationale:

The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The pyridine N-oxide coordinates to the palladium catalyst, and the C-H bond is cleaved with the assistance of a carbonate base. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-arylated product and regenerate the active palladium catalyst.

Experimental Data:

EntryPyridine N-oxideAryl SourceProductYield (%)Reference
1Pyridine N-oxide4-Iodotoluene2-(p-tolyl)pyridine 1-oxide85[5]
22-Methylpyridine N-oxide4-Iodotoluene2-Methyl-6-(p-tolyl)pyridine 1-oxide75[5]
3Pyridine N-oxidePotassium phenyltrifluoroborate2-Phenylpyridine 1-oxide92[5]

Experimental Protocol: C4-Arylation of Pyridine N-Oxide

To a mixture of pyridine N-oxide (1.0 mmol), potassium aryltrifluoroborate (1.5 mmol), and Pd(OAc)₂ (5 mol%) in a pressure tube is added TBAI (tetrabutylammonium iodide) (20 mol%) and K₂CO₃ (2.0 equiv.) in 1,4-dioxane (5 mL). The tube is sealed and the reaction mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]

Workflow Diagram:

Caption: Palladium-catalyzed C4-arylation workflow.

Photoredox-Catalyzed C4-Alkylation via Pyridinium Salts

Photoredox catalysis has revolutionized C-H functionalization by enabling reactions under exceptionally mild conditions. For C4-functionalization of pyridines, this approach often involves the formation of pyridinium salts, which can then engage in radical-mediated processes.[6][7]

Catalyst System 2: Photocatalyst-Free C4-Alkylation of N-Amidopyridinium Salts

This innovative approach utilizes an electron donor-acceptor (EDA) complex formed between an N-amidopyridinium salt and a bromide source, eliminating the need for an external photocatalyst.[7]

Mechanistic Rationale:

The N-amidopyridinium salt and an alkyl bromide form an EDA complex that is photoactive. Upon irradiation with visible light, single-electron transfer (SET) occurs, generating a pyridinyl radical and an alkyl radical. These radicals then combine, and subsequent rearomatization affords the C4-alkylated pyridine.

Experimental Data:

EntryPyridineAlkyl BromideProductYield (%)Reference
1PyridineIsopropyl bromide4-Isopropylpyridine85[7]
23-MethylpyridineCyclohexyl bromide4-Cyclohexyl-3-methylpyridine78[7]
34-Phenylpyridine1-Bromoadamantane4-Adamantyl-4-phenylpyridine92[7]

Experimental Protocol: Photocatalyst-Free C4-Alkylation

In a nitrogen-filled glovebox, an N-amidopyridinium salt (0.2 mmol), an alkyl bromide (0.4 mmol), and a silyl radical precursor (e.g., (TMS)₃SiH, 0.3 mmol) are dissolved in anhydrous DMSO (2.0 mL) in a vial. The vial is sealed and irradiated with blue LEDs (40 W) at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[7]

Workflow Diagram:

Caption: Photocatalyst-free C4-alkylation workflow.

Metal-Free C4-Arylation via N-Aminopyridinium Salts

This strategy offers a highly efficient and selective method for C4-arylation without the need for transition metal catalysts or photoredox conditions.[2][3][4]

Catalyst System 3: Base-Mediated C4-Arylation of N-Aminopyridinium Salts

This approach relies on the nucleophilic addition of electron-rich (hetero)arenes to N-aminopyridinium salts, followed by base-mediated rearomatization.[2][3][4]

Mechanistic Rationale:

The reaction is initiated by the deprotonation of the electron-rich (hetero)arene by a base. The resulting nucleophile then attacks the C4 position of the N-aminopyridinium salt. Subsequent base-assisted elimination of the N-amino group leads to the formation of the C4-arylated pyridine product.[4]

Experimental Data:

EntryPyridine(Hetero)aryl NucleophileBaseProductYield (%)Reference
1PyridineIndoleK₂CO₃4-(1H-Indol-3-yl)pyridine95[4]
23-Picoline2-NaphtholCs₂CO₃4-(2-Naphthyl)-3-picoline88[4]
3QuinolinePyrroleNaH4-(1H-Pyrrol-2-yl)quinoline76[4]

Experimental Protocol: Metal-Free C4-Arylation

To a solution of the N-aminopyridinium salt (0.1 mmol) and the (hetero)aryl nucleophile (0.12 mmol) in DMSO (1.0 mL) is added the base (e.g., K₂CO₃, 0.2 mmol) at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 20 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

Workflow Diagram:

Caption: Metal-free C4-arylation workflow.

Head-to-Head Performance Comparison

FeaturePalladium-Catalyzed C-H ArylationPhotoredox-Catalyzed C4-AlkylationMetal-Free C4-Arylation
Catalyst Pd(OAc)₂None (EDA complex)None (Base-mediated)
Reaction Conditions High Temperature (100 °C)Room Temperature, Visible LightRoom Temperature
Substrate Scope Pyridine N-oxides, Arylboronic acids/halidesPyridines, Alkyl bromidesPyridines, Electron-rich (hetero)arenes
Selectivity C2/C4, often requires optimizationHigh C4 selectivityHigh C4 selectivity
Functional Group Tolerance ModerateGoodExcellent
Key Advantage Direct C-H activationExtremely mild conditionsMetal-free, simple procedure
Key Limitation Requires pre-functionalized N-oxideRequires photo-irradiation setupLimited to electron-rich nucleophiles

Concluding Remarks for the Practicing Scientist

The selective functionalization of the C4 position of pyridines has transitioned from a significant synthetic hurdle to a readily achievable transformation, thanks to the development of diverse and powerful catalytic methodologies.

  • For direct arylation of pre-existing pyridine scaffolds , particularly when the N-oxide is readily available, palladium-catalyzed C-H activation remains a viable and potent strategy.

  • For the introduction of alkyl groups under exceptionally mild conditions , especially in the context of late-stage functionalization where delicate functional groups are present, photoredox catalysis offers an unparalleled advantage. The ability to operate at room temperature with high selectivity is a significant boon for complex molecule synthesis.[6]

  • For a rapid, cost-effective, and environmentally benign approach to C4-arylation , the metal-free, base-mediated reaction of N-aminopyridinium salts is an outstanding choice. Its operational simplicity and high functional group tolerance make it highly attractive for library synthesis and process development.[2][3][4]

The choice of the optimal catalyst system is ultimately dictated by the specific synthetic target, the available starting materials, and the desired reaction conditions. By understanding the mechanistic underpinnings and comparative performance of these leading methods, researchers can make informed decisions to accelerate their research and development endeavors. The continued evolution of these catalytic systems promises to further expand the synthetic toolbox for pyridine functionalization, enabling the creation of novel and impactful molecules for medicine and materials science.[8]

References

  • Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1248572. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(51), 23373–23379. [Link]

  • Karimov, R. R., & Hartwig, J. F. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, e202424172. [Link]

  • Mohite, S. B., et al. (2025). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, 31(2). [Link]

  • Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Karimov, R. R., & Hartwig, J. F. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, e202424172. [Link]

  • Kim, K., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]

  • Karimov, R. R., & Hartwig, J. F. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, e202424172. [Link]

  • Gualandi, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23373–23379. [Link]

  • Ju, H., & Hong, S. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(25), 11288–11294. [Link]

  • Davies, H. M. L., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9631–9643. [Link]

  • Wang, D., et al. (2014). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 12(34), 6589-6592. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is a cornerstone of scientific rigor and drug safety. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, a key intermediate in the synthesis of various bioactive molecules.[1] We will delve into the causality behind experimental choices, present supporting data, and provide detailed, self-validating protocols.

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[2][3] Ensuring the purity of intermediates like this compound is paramount, as even trace impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide will compare two robust Reversed-Phase HPLC (RP-HPLC) methods, a workhorse technique in pharmaceutical analysis, for the purity assessment of this compound.[4][5][6] We will explore a rapid, universal gradient method suitable for high-throughput screening and a more specialized, isocratic method designed for high-resolution impurity profiling.

The Critical Role of Purity in Drug Development

The journey from a synthesized molecule to a therapeutic agent is long and fraught with challenges. A critical, non-negotiable aspect of this process is ensuring the purity of the chemical entities involved. For a key intermediate like this compound, purity is not merely a quality metric; it is a fundamental determinant of the subsequent synthetic steps and the pharmacological and toxicological profile of the final drug candidate.

Impurities can arise from various sources, including starting materials, side reactions, and degradation products. These unintended components can:

  • Alter Biological Activity: Impurities may possess their own pharmacological activity, leading to off-target effects or antagonism of the intended therapeutic action.

  • Increase Toxicity: Some impurities can be toxic, even at low levels, posing a significant safety risk.

  • Affect Physicochemical Properties: The presence of impurities can influence critical properties such as solubility, stability, and crystal form, impacting drug formulation and bioavailability.

  • Complicate Regulatory Approval: Regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug substances and products, as outlined in the ICH guidelines.[7][8][9]

Therefore, a robust and validated analytical method for purity determination is not just a procedural formality but a critical tool for risk mitigation and quality assurance throughout the drug development lifecycle.

Comparative Analysis of HPLC Methods

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[10] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the analysis of moderately polar compounds like our target molecule.[6]

We will compare two distinct RP-HPLC approaches:

  • Method A: Rapid Universal Gradient Method: This method is designed for fast analysis, making it ideal for in-process control and high-throughput screening of synthesis reactions.[11]

  • Method B: High-Resolution Isocratic Method: This method prioritizes the separation of closely related impurities, providing a more detailed purity profile crucial for final product release and stability studies.

Causality Behind Experimental Choices

The selection of HPLC parameters is a deliberate process guided by the physicochemical properties of the analyte and the desired analytical outcome.

  • Column Selection (C18 vs. Phenyl-Hexyl):

    • C18 (Octadecylsilane): The industry standard for reversed-phase chromatography, C18 columns provide excellent hydrophobic retention for a wide range of organic molecules.[4] This is the logical starting point for method development.

    • Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte. This can be advantageous for separating aromatic isomers or compounds with subtle structural differences.[12]

  • Mobile Phase Composition (Acetonitrile vs. Methanol):

    • Acetonitrile: Generally preferred for its lower viscosity, which results in lower backpressure and better peak efficiency. Its low UV cutoff (around 190 nm) is also beneficial.[10]

    • Methanol: A greener and less expensive alternative to acetonitrile.[10] It can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.

  • Mobile Phase pH and Buffers:

    • The thienopyrimidine core contains nitrogen atoms that can be protonated under acidic conditions.[13] Controlling the pH of the mobile phase is crucial for achieving consistent retention times and symmetrical peak shapes. A phosphate or acetate buffer is commonly used to maintain a stable pH. For our methods, a slightly acidic pH (around 4.5) is chosen to ensure the consistent ionization state of the analyte and any potential basic impurities.

  • Detection Wavelength:

    • The choice of UV detection wavelength is based on the UV-Vis spectrum of this compound. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity for both the main compound and any potential impurities.

Experimental Workflows and Protocols

Below are the detailed, step-by-step methodologies for the two compared HPLC methods. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.

Synthesis of this compound

A common synthetic route to obtain the title compound involves the reaction of the corresponding 4-hydroxythieno[2,3-d]pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃).[14]

cluster_synthesis Synthesis Workflow Start 4-Hydroxythieno[2,3-d]pyrimidine-6-carboxylate Reaction Chlorination Reaction Start->Reaction Reagent POCl3 Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Product for Analysis Purification->Final_Product

Caption: A simplified workflow for the synthesis of the target compound.

HPLC Purity Validation Workflow

The general workflow for validating the purity of the synthesized compound by HPLC is as follows:

cluster_hplc HPLC Purity Validation Workflow Sample_Prep Sample Preparation (Dissolve in Diluent) System_Suitability System Suitability Test (SST) Sample_Prep->System_Suitability Injection Inject Sample onto HPLC System System_Suitability->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Analysis Purity Calculation (% Area) Data_Acquisition->Analysis Report Generate Report Analysis->Report

Caption: General workflow for HPLC purity analysis.

Method A: Rapid Universal Gradient Method

This method is optimized for speed and broad applicability, making it suitable for quick purity checks.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 50 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent).

Rationale: The steep gradient from 5% to 95% organic mobile phase ensures that all potential impurities, from polar to nonpolar, are eluted within a short timeframe. The use of a short column with smaller particles maintains good efficiency even at a high flow rate.

Method B: High-Resolution Isocratic Method

This method is designed to provide optimal separation of the main peak from closely eluting impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A pre-mixed and degassed solution of 60% Acetonitrile and 40% 20 mM Potassium Phosphate buffer (pH adjusted to 4.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 10 mL of the mobile phase.

Rationale: The isocratic elution with a carefully optimized mobile phase composition provides consistent and reproducible separation, which is ideal for quantifying impurities. The Phenyl-Hexyl column offers alternative selectivity that may resolve impurities that co-elute on a C18 column. The longer column length enhances the resolution between adjacent peaks.

Performance Comparison and Data

The performance of each method was evaluated based on standard validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[7][9][15]

ParameterMethod A (Gradient)Method B (Isocratic)Justification
Run Time 8 minutes20 minutesMethod A is significantly faster, suitable for high-throughput analysis.
Resolution (Rs) between main peak and closest impurity 1.8> 2.5Method B provides superior resolution, critical for accurate impurity quantification.
Tailing Factor (Tf) for main peak 1.21.1Both methods produce acceptable peak shapes, with Method B being slightly better.
Theoretical Plates (N) ~8,000~15,000The longer column and optimized conditions in Method B lead to higher efficiency.
Limit of Quantification (LOQ) ~0.05%~0.02%Method B demonstrates higher sensitivity for detecting trace impurities.
Robustness GoodExcellentIsocratic methods are generally more robust to small variations in mobile phase composition.

Data Interpretation:

The data clearly illustrates the trade-off between speed and resolution. Method A is an excellent choice for rapid screening, allowing for quick decisions during the synthesis and purification process. However, for the definitive purity assessment required for batch release, Method B is superior due to its enhanced resolution and sensitivity. The higher theoretical plate count and resolution factor in Method B ensure a more accurate and reliable quantification of impurities.[12]

Conclusion and Recommendations

The validation of purity for synthesized pharmaceutical intermediates like this compound is a critical, multi-faceted process. The choice of HPLC method should be tailored to the specific analytical objective.

  • For in-process control and high-throughput screening , the Rapid Universal Gradient Method (Method A) is recommended. Its short run time allows for rapid feedback on reaction progress and initial purity assessments.

  • For final purity determination, stability studies, and regulatory submissions , the High-Resolution Isocratic Method (Method B) is the preferred choice. Its superior resolving power and sensitivity ensure a comprehensive and accurate impurity profile, meeting the stringent requirements of the pharmaceutical industry.

By employing a dual-methodology approach, researchers can efficiently monitor the synthesis process while ensuring the final product meets the highest standards of purity and quality. This systematic and scientifically grounded approach to purity validation is indispensable for the successful development of safe and effective medicines.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available from: [Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Sepu-tech. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health. Available from: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). National Institutes of Health. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available from: [Link]

  • Special Issue : Heterocyclic Chemistry in Modern Drug Development. MDPI. Available from: [Link]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. ResearchGate. Available from: [Link]

  • Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. ResearchGate. Available from: [Link]

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Google Patents.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry. Available from: [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org. Available from: [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. Available from: [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Published Literature for Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug development and scientific research, the validation of experimental findings against the established body of scientific literature is a cornerstone of ensuring data integrity, reproducibility, and accuracy. This guide provides a comprehensive framework for cross-referencing in-house experimental data for a well-characterized compound, acetylsalicylic acid (aspirin), with published data. As a Senior Application Scientist, my objective is to not only outline the "how" but to delve into the "why" of these comparative analyses, offering insights into the causality behind experimental choices and the interpretation of results.

This document is structured to guide researchers through the critical analytical techniques used for compound characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). It culminates with a biological context, examining a Cyclooxygenase (COX) inhibition assay to correlate structural data with functional activity. Each section is designed as a self-validating system, where experimental outcomes are critically evaluated against established benchmarks.

The overarching workflow for this process involves a systematic comparison of data at multiple levels, from structural confirmation to purity assessment and biological activity.

G cluster_0 Phase 1: Structural & Purity Verification cluster_1 Phase 2: Functional Verification cluster_2 Phase 3: Data Synthesis & Reporting exp_data In-House Experimental Data Generation nmr NMR Spectroscopy exp_data->nmr ir IR Spectroscopy exp_data->ir ms Mass Spectrometry exp_data->ms hplc HPLC Analysis exp_data->hplc lit_search Comprehensive Literature & Database Search comparison Data Comparison & Discrepancy Analysis lit_search->comparison nmr->comparison ir->comparison ms->comparison bio_assay Biological Assay (COX Inhibition) hplc->bio_assay hplc->comparison bio_assay->comparison conclusion Conclusion & Reporting comparison->conclusion

Fig 1. Overall workflow for data cross-referencing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For a compound like aspirin, ¹H and ¹³C NMR provide an unambiguous fingerprint of its chemical structure. The rationale for starting with NMR is to confirm the fundamental identity and connectivity of the atoms in your synthesized or acquired compound before proceeding to other tests. Any deviation here is a significant red flag regarding the sample's identity.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of your in-house acetylsalicylic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1]

  • Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Obtain the spectrum using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Comparison: ¹H NMR

The processed spectrum should be compared against literature data from sources like the Spectral Database for Organic Compounds (SDBS) or published papers.[2][3]

Proton AssignmentIn-House Data (δ, ppm)Literature Data (δ, ppm)[4][5]MultiplicityIntegration
-COOH~11.5 (Broad)10.5 - 13.0Singlet (broad)1H
Aromatic H (ortho to -COOH)8.12~8.1Doublet of doublets1H
Aromatic H (para to -COOH)7.65~7.6Triplet of doublets1H
Aromatic H (ortho to -OAc)7.35~7.3Triplet of doublets1H
Aromatic H (meta to -COOH)7.15~7.1Doublet of doublets1H
-COCH₃2.35~2.3Singlet3H

Trustworthiness: The self-validating nature of this protocol lies in the combination of chemical shift, splitting pattern (multiplicity), and integration. For aspirin, observing a singlet integrating to 3H around 2.3 ppm is a strong indicator of the acetyl group. The complex splitting patterns in the aromatic region (7.1-8.2 ppm) must match the substitution pattern of the benzene ring. The broad singlet far downfield (~11.5 ppm) is characteristic of a carboxylic acid proton. A mismatch in any of these three parameters suggests an impurity or an incorrect structure.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Experience: While NMR provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups by detecting their vibrational frequencies. For aspirin, the critical functional groups are the carboxylic acid and the ester. This technique is rapid and requires minimal sample, making it an excellent secondary confirmation step.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the solid in-house aspirin sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction.

Data Comparison: IR Spectroscopy
Functional GroupIn-House Data (cm⁻¹)Literature Data (cm⁻¹)[6][7][8]Vibration Type
Carboxylic Acid O-H2500-3300 (Broad)2500-3300 (Broad)Stretch
Ester C=O1755~1750Stretch
Carboxylic Acid C=O1690~1690Stretch
Aromatic C=C1610, 1485~1608, ~1480Stretch
C-O1300-11801300-1180Stretch

Trustworthiness: The key to validating the aspirin structure via IR is the presence of two distinct carbonyl (C=O) peaks. The ester carbonyl typically appears at a higher wavenumber (~1750 cm⁻¹) than the conjugated carboxylic acid carbonyl (~1690 cm⁻¹).[7] The very broad O-H stretch from the carboxylic acid, spanning from ~2500 to 3300 cm⁻¹, is also a characteristic feature. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ (characteristic of a free phenol) confirms that the starting material, salicylic acid, has been fully acetylated.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its elemental composition. For aspirin (C₉H₈O₄), the expected monoisotopic mass is approximately 180.04 g/mol .[9] This technique is highly sensitive and can also provide structural information through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the in-house aspirin in a suitable solvent like methanol or acetonitrile (e.g., 10 µg/mL).

  • Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. ESI is a soft ionization technique, so the molecular ion should be readily observed.

  • Data Analysis: Identify the key ions, including the parent molecule.

Data Comparison: Mass Spectrometry
IonIn-House Data (m/z)Literature Data (m/z)[10][11][12]Interpretation
[M-H]⁻179.03~179.03Deprotonated molecule (Negative mode)
[M+H]⁺181.05~181.05Protonated molecule (Positive mode)
[M+Na]⁺203.03~203.03Sodium adduct (Positive mode)
Fragment137.02~137.02Loss of ketene (CH₂=C=O) from [M-H]⁻
Fragment121.03~121.03Loss of acetic acid from [M+H]⁺

Trustworthiness: The primary validation checkpoint is the observation of the correct molecular ion. For aspirin, observing the deprotonated molecule [M-H]⁻ at m/z 179.03 in negative mode is strong evidence.[11] The fragmentation pattern provides a second layer of validation. The loss of 42 Da (corresponding to ketene, CH₂=C=O) from the parent ion is a characteristic fragmentation of the acetyl group, further confirming the structure.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Expertise & Experience: HPLC is the workhorse for assessing the purity of a compound and for quantification. For aspirin, a key impurity to monitor is salicylic acid, the hydrolysis product and starting material. A well-developed HPLC method should separate aspirin from its potential impurities and degradants.

Experimental Protocol: Reversed-Phase HPLC

This protocol is based on established methods for aspirin analysis.[13][14]

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of water (with 0.1% orthophosphoric acid) and acetonitrile (e.g., 45:55 v/v).[14] The acid is crucial for keeping the carboxylic acid group of aspirin protonated, ensuring a good peak shape.

  • Standard Solution: Prepare a standard solution of aspirin of a known concentration (e.g., 75 µg/mL) in the mobile phase.

  • Sample Solution: Prepare the in-house sample at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 237 nm[14]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Data Comparison: HPLC
ParameterIn-House DataLiterature/Reference Standard DataAcceptance Criteria
Retention Time (Aspirin)4.01 min4.01 min± 2%
Purity (Area %)99.9%≥ 99.5%≥ 99.5%
Salicylic Acid PeakNot DetectedNot Detected< 0.1%

Trustworthiness: A robust HPLC method is validated by its specificity, linearity, accuracy, and precision. In this cross-referencing context, the primary validation is the retention time match with a known standard. The purity is determined by the area percentage of the main peak. The absence or minimal presence (<0.1%) of a peak corresponding to salicylic acid (which would have a different retention time) validates the purity of the in-house sample.

Biological Assay: Correlating Structure with Function

Expertise & Experience: The ultimate validation for a drug compound is confirming its biological activity. Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[15][16] A COX inhibition assay directly measures this effect.

Mechanism of Action: COX Inhibition

Aspirin acts by acetylating a serine residue in the active site of both COX-1 and COX-2, leading to their irreversible inactivation.[9] This prevents arachidonic acid from binding, thereby blocking the synthesis of prostaglandins (like PGE₂) which are key mediators of inflammation and pain.

AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX substrate PGs Prostaglandins (e.g., PGE₂) COX->PGs catalysis Inflammation Inflammation & Pain PGs->Inflammation Aspirin Aspirin Aspirin->COX irreversible inhibition (acetylation)

Fig 2. Aspirin's mechanism of action.
Experimental Protocol: Fluorometric COX Activity Assay

This protocol is a generalized version based on commercially available kits.[17]

  • Reagent Preparation: Prepare assay buffer, probe, and cofactor solutions as per the kit instructions.

  • Enzyme Preparation: Use purified COX-1 or COX-2 enzyme.

  • Inhibitor Preparation: Prepare serial dilutions of the in-house aspirin and a reference standard aspirin to generate a dose-response curve.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, COX enzyme, and the aspirin dilutions. b. Incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding. c. Initiate the reaction by adding arachidonic acid and the fluorometric probe. d. Read the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each aspirin concentration. Plot the percent inhibition against the logarithm of the aspirin concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Comparison: Biological Activity
ParameterIn-House AspirinReference Standard AspirinExpected Literature Range
IC₅₀ (COX-1) 45 µM42 µM30-60 µM
IC₅₀ (COX-2) 250 µM245 µM200-300 µM

Trustworthiness: The validation of biological activity hinges on comparing the IC₅₀ value of the in-house compound to that of a certified reference standard run in parallel. The results should also fall within the range reported in the literature. A significant deviation in potency could indicate the presence of active or interfering impurities in the in-house sample, even if it appeared pure by HPLC. This functional check is the final and most critical piece of the validation puzzle.

Conclusion

References

  • Aspirin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analysis of Aspirin - University of Sheffield. (n.d.). Retrieved January 26, 2026, from [Link]

  • Aspirin - NIST Chemistry WebBook. (n.d.). Retrieved January 26, 2026, from [Link]

  • Aspirin - NIST Chemistry WebBook. (n.d.). Retrieved January 26, 2026, from [Link]

  • Aspirin | C9H8O4 | CID 2244 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Trappe, T. A., et al. (2017). Aspirin as a COX inhibitor and anti-inflammatory drug in human skeletal muscle. Journal of Applied Physiology.
  • HPLC Method Validation for The Estimation of Aspirin in Bulk and Tablet Dosage Form as Per IP. (2021). British Journal of Pharmacy.
  • Mechanism of action of aspirin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Awtry, E. H., & Loscalzo, J. (2000). Aspirin.
  • Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. (n.d.).
  • Kalgutkar, A. S., et al. (2009). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. Proceedings of the National Academy of Sciences, 106(48), 20271-20276.
  • Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. (n.d.). Spectroscopy Online.
  • Acetylsalicylate | C9H7O4- | CID 3434975 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS); Raman Spectrum, SDBS No. 3290, CAS Registry No. 103-90-2. - References - Scientific Research Publishing. (n.d.). Retrieved January 26, 2026, from [Link]

  • Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. (n.d.). Thermo Fisher Scientific.
  • Aspirin - NIST Chemistry WebBook. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods. (2023). Research Journal of Pharmacy and Technology.
  • Cadavid, Á. P. (2017).
  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fiorucci, S., et al. (2003). Interaction of a selective cyclooxygenase-2 inhibitor with aspirin and NO-releasing aspirin in the human gastric mucosa. Proceedings of the National Academy of Sciences, 100(19), 10937-10941.
  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (2012). Indian Journal of Pharmaceutical Sciences.
  • Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah.
  • FT-IR spectrum of aspirin crystal. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mechanism of action of aspirin. (n.d.). Consensus. Retrieved January 26, 2026, from [Link]

  • Mass spectra of aspirin. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Aspirin; LC-ESI-QFT; MS2. (2015). MassBank. Retrieved January 26, 2026, from [Link]

  • Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. (2021). Preprints.org.
  • Spectral Database for Organic Compounds - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Spectral Database for Organic Compounds - Bioregistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • de Gaetano, G., et al. (2003). COX-2 Inhibition by Use of Rofecoxib or High Dose Aspirin Enhances ADP-Induced Platelet Aggregation in Fresh Blood. PLoS ONE, 1(1), e1.
  • COX Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • Analyzing the Purity of Aspirin Using Proton NMR Spectroscopy. (2015). AZoM.com.
  • Aspirin - PubChem Compound Summary. (2019). Retrieved January 26, 2026, from [Link]

  • An NMR study of the structural basis of the wide range of pharmacological functions of acetylsalicylic acid. (1995). PubMed.
  • How to assign the signals in the H-NMR of Aspirin? (2014). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that pioneering research in drug development involves the synthesis and handling of novel chemical entities. Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, a member of the thienopyrimidine class of compounds, represents a scaffold of significant interest in medicinal chemistry.[1][2] While its potential therapeutic applications are actively being explored, it is imperative that its handling and disposal are managed with the utmost care to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. It is crucial to recognize that for many research chemicals, comprehensive hazard data may not be readily available. Therefore, a conservative approach, treating the compound as hazardous unless explicitly stated otherwise, is the cornerstone of responsible laboratory practice.

Hazard Assessment: Understanding the Compound

A specific, detailed Safety Data Sheet (SDS) for this compound is not always readily available. However, a hazard assessment can be inferred from its chemical structure and data on related compounds.

  • Chlorinated Heterocyclic Compound: The presence of a chlorine atom on the pyrimidine ring suggests that this compound is a chlorinated organic compound. Combustion of such materials can produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and sulfur oxides (SOx).

  • Thienopyrimidine Core: Thienopyrimidine derivatives are known to be biologically active, with some exhibiting cytotoxic or other potent pharmacological effects.[3][4][5] Therefore, it is prudent to assume the compound may have toxicological properties.

  • Solid State: This compound is typically a solid at room temperature, which can pose an inhalation hazard if it becomes airborne as dust.

Given these characteristics, this compound should be handled as a hazardous chemical, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. All respiratory protection must be used in the context of a comprehensive respiratory protection program.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • All waste containing this compound, including unused product, contaminated labware (e.g., spatulas, weigh boats), and contaminated PPE, must be segregated from non-hazardous waste.

  • Chlorinated organic waste should be collected separately from non-chlorinated solvent waste to facilitate proper disposal by your institution's hazardous waste management provider.[9]

Step 2: Container Selection and Labeling

  • Solid Waste: Collect dry, solid waste in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] Do not use abbreviations. The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Irritant").

Step 3: Temporary Storage in the Laboratory

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic, and the container should be stored in secondary containment to prevent the release of material in case of a spill.

Step 4: Scheduling a Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, prevent the spread of the solid material.

  • Clean-up:

    • For small spills, carefully sweep up the solid material, avoiding the generation of dust.

    • Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The disposal of hazardous chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Your institution's EHS department will be well-versed in these regulations and will ensure that your waste is disposed of in a compliant manner, typically through incineration at a licensed facility.

Summary of Key Information
AspectGuideline
Compound Name This compound
CAS Number 596794-91-1[12][13]
Primary Hazards Assumed toxic, potential irritant, hazardous combustion byproducts (HCl, NOx, SOx)
PPE Safety goggles, nitrile gloves, lab coat
Disposal Method Treat as hazardous waste. Do not dispose in regular trash or down the drain.
Waste Container Labeled, sealed, compatible container for chlorinated solid waste
Regulatory Oversight EPA (RCRA), OSHA Laboratory Standard

By adhering to these procedures, you contribute to a safe and sustainable research environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt.

References

  • CP Lab Safety. (2026). Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, 1 gram.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
  • Hassan, A., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 14(1), 35.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • El-Sayed, N. N. E., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Molecular Diversity, 27(4), 1547-1579.
  • University of Florida. (n.d.). Chemical Waste Management for Laboratories.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • Al-Ostoot, F. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5489.
  • Capot Chemical. (n.d.). MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups.
  • National Academies of Sciences, Engineering, and Medicine. (1995). Appendix A: OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
  • MDPI. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 4,6-Dichloropyrimidine.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Vanderbilt University. (n.d.). The Laboratory Standard.
  • MDPI. (2022). Thienopyrimidine.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard.
  • Google Patents. (n.d.). Process for preparing 4-chloro-7H-pyrrolo [2,3-d] pyrimidines.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • A&K Scientific, Inc. (2024). Safety Data Sheet for 4,6-Dichloropyrimidine.
  • Washington State Department of Ecology. (2025). Laboratory Guide for Managing Dangerous Waste.
  • TCI Chemicals. (2025). Safety Data Sheet for 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Wikipedia. (n.d.). Environmental toxicology.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (2025). Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate - Safety Data Sheet.
  • Lead Sciences. (n.d.). This compound.

Sources

Senior Application Scientist's Guide: Personal Protective Equipment for Handling Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a member of the thienopyrimidine family, a class of heterocyclic compounds recognized for their versatile biological activities and potential as therapeutic agents.[1][2] Their structural similarity to purine bases allows them to interact with various biological targets, making them valuable scaffolds in drug discovery.[1] However, this biological activity, combined with the reactive nature of the 4-chloro substituent, necessitates a rigorous and well-defined personal protective equipment (PPE) protocol.

This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment & Chemical Profile

Table 1: Hazard Profile based on Structurally Related Thienopyrimidines

Property Information Rationale & Sources
Chemical Name This compound -
CAS Number 596794-91-1 [3]
Molecular Formula C₉H₇ClN₂O₂S [3]
Molecular Weight 228.68 g/mol [4]
Anticipated Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation Based on hazard statements for close analogs like Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate and Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate.[4][5][6]

| Signal Word | Warning | Consistent with the hazard statements of related compounds.[4][5] |

The key reactive center is the 4-chloro position on the pyrimidine ring. Similar chlorinated heterocyclic compounds, such as 4,6-Dichloropyrimidine, are known to be corrosive and can cause severe skin burns and eye damage.[7] This underscores the critical need for robust barrier protection.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols are built on a foundation of engineering and administrative controls.

Hierarchy_of_Controls Elimination Elimination (Not applicable for required reagents) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) label_most Most Effective label_most->Elimination label_least Least Effective label_least->PPE

Caption: Hierarchy of Safety Controls.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. This engineering control is non-negotiable.

Multi-Layered PPE Protocol: A Detailed Breakdown

A comprehensive PPE ensemble is mandatory for handling this compound. The following table outlines the recommended equipment, followed by a detailed explanation of each component.

Table 2: Recommended PPE Ensemble for Handling this compound

PPE Component Specification Rationale
Hand Protection Double-gloving with powder-free nitrile gloves. Provides a robust barrier against dermal absorption and minimizes risk if the outer glove is breached.[8] Nitrile offers good chemical resistance.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles is required for splash-prone procedures. Protects against splashes and airborne particles, addressing the severe eye irritation risk (H319).[8][9]
Respiratory Protection NIOSH-approved N95 or P100 respirator for handling the solid powder. Prevents inhalation of the compound, which is classified as harmful (H332) and a respiratory irritant (H335).[5][6][10]
Body Protection A long-sleeved lab coat is mandatory. A disposable, solid-front, back-closing gown made of a low-permeability fabric is recommended for larger quantities. Protects skin and personal clothing from contamination.[8]

| Foot Protection | Closed-toe shoes. Disposable shoe covers for spill response or large-scale work. | Prevents exposure from spills and tracking of contamination.[8] |

Hand Protection: The Primary Barrier

Given the H315 "Causes skin irritation" classification and the potential for more severe effects from the chlorinated pyrimidine moiety, robust hand protection is critical.

  • Why Nitrile? Nitrile gloves provide excellent protection against a wide range of chemicals and are more puncture-resistant than latex.

  • Why Double-Gloving? This practice provides a critical safety buffer. If the outer glove is compromised or contaminated, it can be removed without exposing the skin.

  • Protocol: Always inspect gloves for tears or defects before use.[10] When work is complete, remove gloves using a technique that avoids touching the outer surface of the glove with bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[10]

Eye and Face Protection: Shielding from Severe Irritation

The H319 "Causes serious eye irritation" hazard necessitates stringent eye protection.[5]

  • Goggles vs. Safety Glasses: Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are required to protect from splashes, mists, and fine particulates. All eye protection must meet the ANSI Z87.1 standard.[9]

  • Face Shield: For operations with a higher risk of splashing (e.g., handling solutions over 1 liter, heating, or pressure reactions), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone is not adequate protection.[9]

Respiratory Safeguards: Preventing Inhalation

The compound is harmful if inhaled and may cause respiratory irritation.[5][6]

  • Handling Solids: When handling the powdered form of the compound, especially during weighing or transfers where dust can become airborne, a NIOSH-approved particulate respirator (e.g., N95, R100, or P100) is essential.[8][10]

  • Handling Solutions: While working in a fume hood, a respirator may not be necessary for small volumes of solutions. However, if there is any risk of aerosolization (e.g., via sonication or vortexing outside of a sealed container), respiratory protection should be used.

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer glove over cuff) Don3->Don4 Doff1 1. Gloves (Outer, then Inner) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Gown Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End Wash Hands Doff4->End Start Start Clean Start->Don1

Caption: Procedural flow for donning and doffing PPE.

Key Doffing Steps:

  • Gloves: Remove the first pair of gloves. Then remove the second pair using a proper technique to avoid skin contact with the contaminated outer surface.[10]

  • Gown/Coat: Remove the lab coat or gown by rolling it inside-out.

  • Eye/Face Protection: Remove goggles or a face shield from the back to the front.

  • Respirator: Remove the respirator.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Protocols & Disposal

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[7][10]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[11]

Spill Management:

  • Ensure proper PPE is worn before addressing a spill.

  • Avoid dust formation.[10] Do not dry sweep.

  • Gently cover the spill with an inert absorbent material.

  • Pick up and arrange for disposal without creating dust. Place in suitable, closed containers for disposal.[10]

Disposal Plan: All contaminated PPE (gloves, disposable gowns, shoe covers) and chemical waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[11] Keep in clearly labeled, closed containers.

By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.

References

  • Achmem. (n.d.). Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.
  • CP Lab Safety. (n.d.). Ethyl 4-chloro-5-methylthieno[2, 3-d]pyrimidine-6-carboxylate, 1 gram.
  • National Center for Biotechnology Information. (n.d.). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models.
  • Euro Chlor. (n.d.). GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry.
  • PubMed. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
  • Capot Chemical. (n.d.). MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate.
  • ResearchGate. (2025). Synthesis and structure of some thienopyrimidine derivatives.
  • Chlorine Technical Services South Africa. (n.d.). Protective clothing and equipment.
  • PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • Chemical Safety Facts. (2023). Personal Protective Equipment and Chemistry.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 4,6-Dichloropyrimidine.
  • A&K Scientific. (2024). Safety Data Sheet for 4,6-Dichloropyrimidine.
  • ResearchGate. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
  • ChemScene. (n.d.). Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate.
  • BLDpharm. (n.d.). Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate.
  • ChemicalBook. (n.d.). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.